Product packaging for Etravirine(Cat. No.:CAS No. 269055-15-4)

Etravirine

カタログ番号: B1671769
CAS番号: 269055-15-4
分子量: 435.3 g/mol
InChIキー: PYGWGZALEOIKDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the investigation of Human Immunodeficiency Virus type 1 (HIV-1) . Its primary research value lies in its distinct mechanism of action and activity against viral strains that have developed resistance to first-generation NNRTIs like efavirenz and nevirapine . As a diarylpyrimidine (DAPY) analogue, this compound acts through a mechanism of non-competitive inhibition, binding directly to the reverse transcriptase enzyme . This binding causes a disruption of the enzyme's catalytic site, thereby blocking its RNA-dependent and DNA-dependent DNA polymerase activities and inhibiting viral replication . The molecule's distinguishing feature is its flexible chemical structure, which allows it to adapt to conformational changes in the reverse transcriptase binding pocket caused by common resistance mutations such as K103N and Y181C . This conformational flexibility provides a higher genetic barrier to resistance compared to older NNRTIs, making this compound a critical tool for studying viral resistance mechanisms and salvage therapies in treatment-experienced models . Studies have shown its in vitro antiviral activity against a broad panel of HIV-1 group M subtypes (A, B, C, D, E, F, G) and some group O isolates . Furthermore, research has demonstrated that this compound achieves significant concentrations in the female genital tract, suggesting its potential value in studies focused on viral shedding and compartment-specific pharmacokinetics . For research purposes, please note that this compound is highly protein-bound (>99.9%) and is metabolized primarily by hepatic enzymes CYP3A4, CYP2C9, and CYP2C19 . It should be administered following a meal, as bioavailability is significantly reduced when taken in a fasting state . This product is supplied for non-clinical research applications and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15BrN6O B1671769 Etravirine CAS No. 269055-15-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30181412
Record name Etravirine
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Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

269055-15-4
Record name Etravirine
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Record name Etravirine
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Record name 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile
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Foundational & Exploratory

Etravirine's Mechanism of Action Against HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced patients with resistance to first-generation NNRTIs. Its unique mechanism of action, characterized by molecular flexibility and a high genetic barrier to resistance, allows it to maintain potent inhibitory activity against a wide spectrum of NNRTI-resistant viral strains. This technical guide provides an in-depth exploration of the molecular interactions, inhibitory kinetics, and resistance profiles associated with this compound's activity against HIV-1 reverse transcriptase (RT). Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Introduction

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This pivotal role makes it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the RT, distinct from the active site.[2] This binding induces conformational changes that disrupt the enzyme's catalytic function.[3] However, the clinical utility of first-generation NNRTIs, such as nevirapine and efavirenz, has been limited by the rapid emergence of drug-resistant mutations.[4]

This compound, a diarylpyrimidine (DAPY) derivative, was specifically designed to overcome these limitations.[3] Its remarkable efficacy against NNRTI-resistant HIV-1 strains is attributed to its unique structural flexibility, allowing it to adapt its conformation within the NNRTI binding pocket, even in the presence of mutations that confer resistance to other drugs in its class.[5][6]

Mechanism of Action: Allosteric Inhibition with a Twist of Flexibility

This compound functions as a non-competitive inhibitor of HIV-1 RT.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, this compound binds to a distinct, allosteric hydrophobic pocket located approximately 10 Å from the catalytic site.[7] This binding event induces a conformational change in the enzyme, distorting the structure of the dNTP binding site and the "thumb" and "finger" subdomains, which are crucial for the proper positioning of the nucleic acid template and primer.[8] This allosteric modulation ultimately blocks both RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme, thereby halting viral replication.[9][10]

The key to this compound's potency against resistant strains lies in its molecular flexibility. The molecule possesses torsional freedom around its central pyrimidine ring, allowing it to adopt a "U" or "horseshoe" conformation within the binding pocket.[11] This adaptability, often described as "wiggling" and "jiggling," enables this compound to reposition itself and maintain crucial interactions with the binding pocket residues even when mutations have altered the pocket's shape and volume.[11]

Etravirine_Mechanism_of_Action cluster_HIV_Replication HIV-1 Replication Cycle cluster_Etravirine_Action This compound Inhibition HIV_RNA Viral RNA HIV_RT Reverse Transcriptase (RT) HIV_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription NNRTI_Pocket Allosteric NNRTI Binding Pocket Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->NNRTI_Pocket Binds to Conformational_Change Conformational Change in RT NNRTI_Pocket->Conformational_Change Induces Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->HIV_RT Blocks Activity

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound against wild-type and mutant HIV-1 strains is quantified using several key parameters:

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50% in cell-based assays.

  • IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits the enzymatic activity of purified reverse transcriptase by 50%.

  • Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme.

The following tables summarize the inhibitory activity of this compound against wild-type HIV-1 and various NNRTI-resistant mutants.

Table 1: Inhibitory Activity of this compound against Wild-Type HIV-1

ParameterValueReference
EC50 0.9 - 5.5 nM[12]
IC50 6.65 µg/mL[11]
Ki 8 nM[1]

Table 2: Fold Change in this compound EC50 for Key NNRTI Resistance Mutations

MutationFold Change in EC50 vs. Wild-TypeReference
L100I ~10 (in combination with K103N)[12]
K101E Minor[12]
K101P Significant[12]
K103N No significant change[12]
V106I Minor[12]
V179D Minor[12]
V179F Higher genetic barrier in subtype CRF02_AG[9]
Y181C 3.9 - 5[12]
Y181I 17.4
Y181V 12.5[12]
Y188L ~5
G190A/S No significant change
F227C >10
M230L Significant[12]

The Genetic Barrier to Resistance

A key advantage of this compound is its high genetic barrier to the development of clinically significant resistance.[5] Unlike first-generation NNRTIs, where a single point mutation can lead to high-level resistance, the development of resistance to this compound typically requires the accumulation of multiple mutations.[5][11] This is because of this compound's ability to tolerate single mutations in the binding pocket.

The genetic barrier can be conceptualized as the number of specific nucleotide changes required to generate amino acid substitutions that confer resistance. A higher genetic barrier implies a more complex and less probable evolutionary pathway for the virus to escape the drug's inhibitory effects. For this compound, it is generally accepted that at least two to three specific NNRTI resistance-associated mutations (RAMs) are necessary to cause a significant reduction in susceptibility.[13][14]

Genetic_Barrier_to_Resistance cluster_pathways Resistance Pathways Wild_Type Wild-Type HIV-1 (Susceptible) Mutation_1 Single NNRTI Mutation (e.g., K103N) Wild_Type->Mutation_1 Low Genetic Barrier (First-gen NNRTIs) Mutation_2 Accumulation of Multiple Mutations (e.g., Y181C + V179F) Wild_Type->Mutation_2 High Genetic Barrier (this compound) High_Level_Resistance High-Level this compound Resistance Mutation_1->High_Level_Resistance Rapid Resistance Development Mutation_2->High_Level_Resistance

Caption: High genetic barrier of this compound to resistance.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC50 of this compound against purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A)•oligo(dT)12-18 template-primer

  • [methyl-3H]-Thymidine 5'-triphosphate (3H-dTTP)

  • Unlabeled dTTP

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.3), 8 mM MgCl2, 10 mM DTT

  • Bovine Serum Albumin (BSA)

  • This compound stock solution (in DMSO)

  • 10% and 1% cold perchloric acid

  • Scintillation fluid and vials

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT)12-18, BSA, and a mix of unlabeled dTTP and 3H-dTTP.

  • Add the diluted this compound or DMSO (for control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding cold 10% perchloric acid.

  • Filter the reaction mixture through glass fiber filters to capture the acid-insoluble radiolabeled DNA.

  • Wash the filters with cold 1% perchloric acid.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[15][16]

Cell-Based Antiviral Assay (MT-4 Cells)

This protocol outlines a method for determining the EC50 of this compound in a cell-based assay.

Materials:

  • MT-4 cells (human T-cell line)

  • HIV-1 laboratory strain (e.g., IIIB)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or MTT assay for cell viability)

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[17]

  • Quantify the extent of viral replication by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by assessing cell viability using the MTT assay, which measures the cytopathic effect of the virus.[18][19]

  • Calculate the percentage of inhibition of viral replication for each this compound concentration and determine the EC50 value.

Experimental_Workflow_EC50 Start Start Cell_Seeding Seed MT-4 Cells in 96-well Plate Start->Cell_Seeding Drug_Dilution Prepare Serial Dilutions of this compound Cell_Seeding->Drug_Dilution Add_Drug Add this compound to Cells Drug_Dilution->Add_Drug Infection Infect Cells with HIV-1 Add_Drug->Infection Incubation Incubate at 37°C for 4-5 Days Infection->Incubation Quantification Quantify Viral Replication (p24 ELISA or MTT Assay) Incubation->Quantification Data_Analysis Calculate % Inhibition and Determine EC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the EC50 of this compound.
Crystallization of this compound with HIV-1 RT

Obtaining high-resolution crystal structures of this compound in complex with HIV-1 RT is crucial for understanding its binding mode and the structural basis of its activity against resistant mutants.

General Protocol:

  • Protein Expression and Purification: Express and purify recombinant wild-type or mutant HIV-1 RT.

  • Complex Formation: Incubate the purified RT with a molar excess of this compound (dissolved in a suitable solvent like DMSO).

  • Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the this compound-RT complex. The Protein Data Bank (PDB) contains several structures of this compound bound to HIV-1 RT, such as 3MEC and 3MED.[20][21]

Conclusion

This compound's mechanism of action against HIV-1 reverse transcriptase is a compelling example of rational drug design. Its unique molecular flexibility allows it to effectively inhibit a broad range of NNRTI-resistant viral strains, a feat not achieved by its predecessors. The high genetic barrier to resistance further enhances its clinical durability. A thorough understanding of its inhibitory kinetics, binding interactions, and resistance pathways, as detailed in this guide, is essential for its optimal clinical use and for the development of the next generation of NNRTIs. The provided experimental protocols serve as a foundation for further research into the intricate interactions between this compound and its viral target.

References

Etravirine: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] It is specifically indicated for treatment-experienced adult and pediatric patients (aged 2 years and older) with evidence of viral replication and HIV-1 strains resistant to other NNRTIs.[3][4] this compound's unique molecular structure, characterized by its flexibility, allows it to bind to the reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs, such as K103N and Y181C.[5][6][7] This gives it a higher genetic barrier to resistance.[1][8] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual representations of its metabolic and interactive pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in healthy volunteers and HIV-infected individuals.[1] The recommended dosage for adults is 200 mg taken twice daily.[1][9]

Absorption

Following oral administration, this compound is absorbed, reaching maximum plasma concentrations (Cmax) within 2.5 to 5 hours.[1][10] A crucial factor influencing its absorption is the presence of food. Administration under fasting conditions can result in a nearly 50% decrease in systemic exposure (AUC) compared to administration after a meal.[10][11] The type of meal, ranging from standard to high-fat, does not significantly alter its bioavailability.[1][11] The absolute oral bioavailability of this compound has not been determined due to the absence of an intravenous formulation.[9]

Distribution

This compound is highly bound to plasma proteins, approximately 99.9%.[1][8] In vitro, it binds primarily to albumin (99.6%) and alpha-1-acid glycoprotein (97.7% to 99.02%).[1][10] The blood-to-plasma ratio for this compound is 0.7.[1] While total concentrations in the cerebrospinal fluid (CSF) of adults with HIV have been found to be above the in vitro 50% inhibitory concentration (IC50), the unbound fraction in the CSF does not typically reach the IC50.[1] However, concentrations in cervicovaginal fluid have been reported to be higher than in blood plasma.[1]

Metabolism

This compound is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][8][10] The primary metabolic pathway is oxidation, leading to the formation of monomethyl- and di-methylhydroxylated metabolites, which are subsequently glucuronidated.[1][8] These major metabolites are over 90% less active against reverse transcriptase than the parent drug.[1]

Excretion

The elimination of this compound and its metabolites occurs predominantly through the feces.[10][12] Following a radiolabeled dose, approximately 93.7% of the dose was recovered in the feces, with 81.2% to 86.4% being unchanged drug.[10] A very small fraction, about 1.2%, is eliminated in the urine.[10][11] The terminal elimination half-life of this compound is approximately 30 to 40 hours.[8][9] Due to minimal renal elimination, no dosage adjustments are necessary for patients with renal impairment.[8]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter200 mg once daily400 mg once daily
Cmax (ng/mL) 42-44% higher than twice-daily-
Cmin (ng/mL) 25-26% lower than twice-daily-
AUC (ng·h/mL) Similar to twice-dailyDose-proportional
Tmax (h) 2.5 - 52.5 - 5
t½ (h) ~41~41

Source: Data compiled from clinical trials in healthy volunteers.[1]

Table 2: Steady-State Pharmacokinetic Parameters of this compound (200 mg twice daily) in HIV-Positive Adults (DUET-1 & DUET-2 Trials)

ParameterMean (Standard Deviation)
AUC0-12h (ng·h/mL) 5506 (4710)
Cmin (ng/mL) 393 (391)

Source: Pooled data from 575 participants in the DUET-1 and DUET-2 trials.[1]

Table 3: this compound Pharmacokinetics in Different Dosing Regimens (SENSE Trial)

Trial / Dosing RegimenAUC24h (ng·h/mL) (Median, IQR)C0h (ng/mL) (Median, IQR)
SENSE (400 mg QD) 12,447 (8,261–15,652)330 (188–472)
DUET (200 mg BD) 9,044 (916–119,680)298 (2–4,852)

Source: SENSE trial data in treatment-naive patients compared to historical data from the DUET trials.[13][14]

Pharmacodynamics

The pharmacodynamic properties of this compound are primarily characterized by its potent antiviral activity against HIV-1, including strains with NNRTI resistance mutations, and its relationship with virological response.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[5] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that distorts the enzyme's structure and inhibits its DNA polymerase activity.[5] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[10][12] The diarylpyrimidine (DAPY) structure of this compound provides it with torsional flexibility, allowing it to adapt to conformational changes in the binding pocket caused by resistance mutations.[5][6]

cluster_0 HIV-1 Replication Cycle cluster_1 This compound Inhibition HIV_Virus HIV-1 Virus Host_Cell Host CD4+ Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Converts RT_Binding_Pocket Allosteric Binding Pocket of RT Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->RT_Binding_Pocket Binds to Inhibition Inhibition of RT Function RT_Binding_Pocket->Inhibition Inhibition->Viral_DNA Blocks Formation

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcriptase.

Virological Response and Resistance

Clinical trials have demonstrated the efficacy of this compound in treatment-experienced patients. In the pooled analysis of the DUET-1 and DUET-2 trials, a significantly higher proportion of patients receiving this compound with an optimized background regimen achieved a viral load of less than 50 copies/mL at week 24 compared to the placebo group (59% vs. 41%).[15]

The development of resistance to this compound typically requires the accumulation of multiple NNRTI resistance mutations.[1] While single mutations like K103N and G190S/A do not significantly impact its activity, the presence of mutations such as L100I, K101E/H/P, and Y181C/I/V can reduce its effectiveness.[1] A baseline viral genotype with three or more of the following mutations has been associated with a decreased virological response to this compound: V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, and G190A/S.[16]

Drug-Drug Interactions

This compound has a significant potential for drug-drug interactions due to its role as a substrate, inducer, and inhibitor of CYP450 enzymes.[1][2] It is a substrate of CYP3A4, CYP2C9, and CYP2C19.[3] It also acts as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[8][17] Additionally, it is a weak inhibitor of P-glycoprotein.[8][18] These interactions can lead to either a loss of therapeutic effect or an increase in adverse reactions of this compound or co-administered drugs.[3]

Table 4: Clinically Significant Drug Interactions with this compound

Co-administered Drug ClassCo-administered DrugEffect on this compound ConcentrationEffect on Co-administered Drug ConcentrationClinical Recommendation
Antiretrovirals Protease Inhibitors (unboosted)DecreasedVariableCo-administration not recommended
Atazanavir/ritonavir-Decreased AtazanavirCo-administration not recommended
Fosamprenavir/ritonavir-Decreased AmprenavirCo-administration not recommended
Tipranavir/ritonavir-Decreased TipranavirCo-administration not recommended
Dolutegravir-Significantly DecreasedUse only with atazanavir/r, darunavir/r, or lopinavir/r
Anticonvulsants Carbamazepine, Phenobarbital, PhenytoinDecreased-Co-administration not recommended
Antimycobacterials Rifampin, RifapentineDecreased-Co-administration not recommended
Herbal Products St. John's wortDecreased-Co-administration not recommended
HCV Antivirals Ombitasvir/Paritaprevir/Ritonavir & Dasabuvir-Increased ParitaprevirCo-administration contraindicated

Source: Compiled from prescribing information and drug interaction studies.[3][4][7][19]

cluster_CYP_Metabolism CYP450 Metabolism cluster_CYP_Interaction CYP450 Interaction This compound This compound CYP3A4_sub CYP3A4 This compound->CYP3A4_sub Substrate CYP2C9_sub CYP2C9 This compound->CYP2C9_sub Substrate CYP2C19_sub CYP2C19 This compound->CYP2C19_sub Substrate CYP3A4_int CYP3A4 This compound->CYP3A4_int Inducer CYP2C9_int CYP2C9 This compound->CYP2C9_int Inhibitor CYP2C19_int CYP2C19 This compound->CYP2C19_int Inhibitor P_gp P-glycoprotein This compound->P_gp Weak Inhibitor Other_Drugs Co-administered Drugs CYP3A4_int->Other_Drugs Decreased Levels CYP2C9_int->Other_Drugs Increased Levels CYP2C19_int->Other_Drugs Increased Levels P_gp->Other_Drugs Increased Levels

Caption: Overview of this compound's metabolic pathways and drug interaction potential.

Key Experimental Protocols

Pharmacokinetic Analysis in Clinical Trials (e.g., DUET, SENSE)

Objective: To determine the pharmacokinetic parameters of this compound in HIV-infected patients.

Methodology:

  • Study Design: Phase III, randomized, double-blind, placebo-controlled trials (DUET) or double-blind, randomized trial (SENSE).[14][15]

  • Dosing: Patients received this compound (e.g., 200 mg twice daily or 400 mg once daily) with food, in combination with an optimized background regimen.[14][15]

  • Blood Sampling: Sparse blood samples for pharmacokinetic analysis were collected at predefined time points during study visits (e.g., pre-dose and at various times post-dose).[14]

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]

  • Pharmacokinetic Modeling: A population pharmacokinetic model was used to estimate individual pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and trough concentration (Cmin).[14]

  • Statistical Analysis: Relationships between pharmacokinetic parameters and efficacy (virological response) and safety outcomes were evaluated.

In Vitro Metabolism Studies

Objective: To identify the CYP450 isoenzymes responsible for this compound metabolism.

Methodology:

  • Incubation: this compound was incubated with human liver microsomes (HLMs) or cDNA-expressed recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[21]

  • Metabolite Identification: The formation of this compound metabolites was monitored over time using LC-MS/MS.[21]

  • Chemical Inhibition: Specific chemical inhibitors of CYP isoenzymes were used in incubations with HLMs to determine the contribution of each enzyme to this compound metabolism.[21]

  • Kinetic Analysis: Enzyme kinetics (e.g., Michaelis-Menten) were determined for the formation of major metabolites by the primary metabolizing enzymes.[21]

cluster_PK_Workflow Pharmacokinetic Study Workflow cluster_PD_Workflow Pharmacodynamic Assessment Workflow Dosing Patient Dosing (e.g., 200mg BID) Sampling Sparse Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Modeling Population PK Modeling Analysis->Modeling Results PK Parameters (AUC, Cmin) Modeling->Results Outcome Virological Response (<50 copies/mL) Results->Outcome Correlate PK with PD Viral_Load Baseline Viral Load Measurement Treatment This compound + OBR Viral_Load->Treatment Genotyping Baseline Genotypic Resistance Testing Genotyping->Treatment Monitoring Regular Viral Load Monitoring Treatment->Monitoring Monitoring->Outcome

Caption: Generalized workflow for pharmacokinetic and pharmacodynamic assessment in clinical trials.

Conclusion

This compound remains a valuable therapeutic option for treatment-experienced individuals with HIV-1, particularly in the context of NNRTI resistance. Its pharmacokinetic profile is well-characterized, with key considerations being the necessity of administration with food and its extensive hepatic metabolism leading to a high potential for drug-drug interactions. The pharmacodynamics of this compound are defined by its potent, flexible binding to HIV-1 reverse transcriptase, providing a high genetic barrier to resistance. A thorough understanding of its in vivo pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding further drug development efforts.

References

In Vitro Activity of Etravirine Against Wild-Type and Mutant HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), against both wild-type and mutant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the quantitative measures of this compound's potency, the experimental protocols used for its evaluation, and the genetic determinants of resistance.

Introduction

This compound is a diarylpyrimidine (DAPY) derivative that exhibits potent antiviral activity against HIV-1 by binding non-competitively to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme.[1] This allosteric binding induces a conformational change that disrupts the catalytic site and inhibits both RNA- and DNA-dependent DNA polymerase activity.[2][3] A key feature of this compound is its molecular flexibility, allowing it to bind to the RT enzyme in multiple conformations. This adaptability enables it to maintain activity against many HIV-1 strains that have developed resistance to first-generation NNRTIs, such as efavirenz and nevirapine.[4] The development of significant resistance to this compound typically requires the accumulation of multiple resistance-associated mutations (RAMs).[5][6]

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound is typically quantified by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The change in susceptibility of mutant viruses compared to a wild-type reference strain is expressed as a fold change (FC) in EC50 or IC50.

Activity Against Wild-Type HIV-1

This compound demonstrates potent activity against a broad range of wild-type HIV-1 isolates. In acutely infected T-cell lines, the median EC50 value for this compound against wild-type HIV-1 is approximately 0.9 to 5.5 nM.[7]

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1

Cell LineHIV-1 StrainEC50 / IC50 (nM)Reference
T-cell linesLaboratory strains & clinical isolates0.9 - 5.5[7]
PBMCs and MacrophagesWild-type HIV-11.4 - 4.8[4]
Activity Against NNRTI-Resistant HIV-1

This compound maintains significant activity against many HIV-1 strains harboring single or multiple NNRTI RAMs. However, the accumulation of specific mutations can lead to reduced susceptibility. The following tables summarize the in vitro activity of this compound against various NNRTI-resistant HIV-1 strains.

Table 2: Fold Change in this compound EC50 for Single NNRTI Resistance-Associated Mutations

MutationFold Change in EC50Reference
K101E~5[8]
K101P>10 (High-level resistance)[5]
E138A~2[8]
Y181C~5[8]
Y181I3.6 (High-level resistance reported in some studies)[5][9]
Y181V>10 (High-level resistance)[5]
M230L>10 (High-level resistance)[5]
F227C>10 (High-level resistance)[5]

Table 3: Fold Change in this compound EC50 for Combinations of NNRTI Resistance-Associated Mutations

Mutation CombinationFold Change in EC50Reference
L100I + K103NLow intermediate resistance[5]
L100I + K103N + Y181CHigh-level resistance[5]
Two first-generation NNRTI RAMs + K101PHigh-level resistance[5]
Two first-generation NNRTI RAMs + V179D/E/F/IHigh-level resistance[5]
Two first-generation NNRTI RAMs + Y181I/VHigh-level resistance[5]
Two first-generation NNRTI RAMs + G190SHigh-level resistance[5]
Two first-generation NNRTI RAMs + Y181I/V or V179D/E/I/F or K101E/P or Y188L4 - 10 (Intermediate resistance)[5]

Experimental Protocols

The in vitro activity of this compound is assessed using various cell-based assays. The following sections provide detailed methodologies for two commonly employed assays.

Luciferase Reporter Gene Assay

This assay measures the inhibition of viral replication by quantifying the activity of a reporter gene, such as luciferase, that has been inserted into the HIV-1 genome.

Objective: To determine the EC50 of this compound against HIV-1.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase gene under the control of the HIV-1 LTR)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock (at a predetermined optimal dilution) to each well. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

PhenoSense™ HIV Drug Resistance Assay

The PhenoSense™ assay is a commercially available phenotypic assay that measures the susceptibility of a patient's HIV-1 strain to various antiretroviral drugs.

Objective: To determine the fold change in this compound susceptibility of a patient's HIV-1 isolate compared to a wild-type reference strain.

Procedure Overview:

  • Sample Collection and RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample. A viral load of at least 500 copies/mL is typically required.[2][10]

  • RT-PCR and Recombinant Virus Generation: The patient's viral RNA is reverse transcribed and the protease and reverse transcriptase regions are amplified by PCR. These amplified gene fragments are then inserted into an HIV-1 vector that lacks these regions and contains a luciferase reporter gene.

  • Virus Production: The recombinant vectors are transfected into a producer cell line to generate infectious virus particles that contain the patient's protease and reverse transcriptase enzymes.

  • Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.

  • Luciferase Measurement and Data Analysis: After a period of incubation, luciferase activity is measured to quantify viral replication. The IC50 for the patient's virus is determined and compared to the IC50 of a drug-sensitive wild-type reference virus to calculate the fold change in susceptibility.[11]

Visualizations

Experimental Workflow for In Vitro Susceptibility Testing

G cluster_sample Sample Preparation cluster_virus_generation Recombinant Virus Generation cluster_assay Susceptibility Assay cluster_analysis Data Analysis PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA RTPCR RT-PCR Amplification of PR and RT genes ViralRNA->RTPCR Cloning Cloning into HIV-1 Vector (with Luciferase Reporter) RTPCR->Cloning Transfection Transfection into Producer Cells Cloning->Transfection RecombinantVirus Harvest Recombinant Virus Transfection->RecombinantVirus Infection Infection of Target Cells with Recombinant Virus RecombinantVirus->Infection DrugTreatment Treatment with Serial Dilutions of this compound Infection->DrugTreatment Incubation 48-hour Incubation DrugTreatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Calculation Calculate EC50/ Fold Change Luminescence->Calculation

Caption: Workflow for Phenotypic Susceptibility Testing of this compound.

This compound Mechanism of Action and Resistance

G cluster_rt HIV-1 Reverse Transcriptase RT Reverse Transcriptase (p66/p51) Polymerase Active Site NNRTI Binding Pocket ViralDNA Viral DNA RT:p->ViralDNA Reverse Transcription Inhibition Inhibition of DNA Synthesis RT:n->Inhibition ReducedBinding Reduced this compound Binding Affinity RT:n->ReducedBinding This compound This compound This compound->RT:n Allosteric Binding dNTPs dNTPs dNTPs->RT:p ViralRNA Viral RNA ViralRNA->RT:p Inhibition->ViralDNA RAMs Resistance-Associated Mutations (RAMs) RAMs->RT:n Alteration of Binding Pocket

References

Etravirine's Initial Clinical Efficacy: A Technical Review of Phase III DUET Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the initial clinical trial results demonstrating the efficacy of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in treatment-experienced adult patients with HIV-1 infection. The pivotal Phase III DUET-1 and DUET-2 trials established this compound as a significant therapeutic option for patients with evidence of viral resistance to other antiretroviral agents.

Core Efficacy Data

The DUET-1 and DUET-2 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in combination with a background antiretroviral regimen. The primary endpoint for these trials was the proportion of patients achieving a viral load of less than 50 copies/mL at week 24. The pooled data from these trials provide a robust assessment of this compound's clinical performance.

Table 1: Virologic Response in Pooled DUET-1 & DUET-2 Trials
TimepointEfficacy MeasureThis compound + Background Regimen (n=599)Placebo + Background Regimen (n=604)P-value
Week 24 Patients with HIV-1 RNA <50 copies/mL59%41%<0.0001
Week 48 Patients with HIV-1 RNA <50 copies/mL61%40%<0.0001
Week 96 Patients with HIV-1 RNA <50 copies/mL57%36%<0.0001
Table 2: Immunological Response in Pooled DUET-1 & DUET-2 Trials
TimepointEfficacy MeasureThis compound + Background Regimen (n=599)Placebo + Background Regimen (n=604)P-value
Week 24 Mean CD4+ T-cell increase from baseline (cells/mm³)8667<0.0001
Week 48 Mean CD4+ T-cell increase from baseline (cells/mm³)Not explicitly stated in pooled resultsNot explicitly stated in pooled results-
Week 96 Mean CD4+ T-cell increase from baseline (cells/mm³)12886<0.0001

Experimental Protocols

Study Design: DUET-1 and DUET-2 Trials

The DUET-1 and DUET-2 trials were identically designed, multinational, randomized, double-blind, placebo-controlled, Phase III studies.[1][2]

  • Patient Population : The trials enrolled treatment-experienced adult patients with HIV-1 infection who had evidence of virologic failure on a stable antiretroviral regimen.[2] Key inclusion criteria included a plasma HIV-1 RNA level of over 5000 copies/mL, documented genotypic evidence of NNRTI resistance, and three or more primary protease inhibitor mutations.[2]

  • Randomization and Treatment : Patients were randomly assigned in a 1:1 ratio to receive either 200 mg of this compound or a placebo, both administered twice daily.[2] All patients also received a background regimen that included darunavir with low-dose ritonavir and investigator-selected nucleoside reverse transcriptase inhibitors (NRTIs). The use of enfuvirtide was optional.[2]

  • Endpoints : The primary endpoint was the proportion of patients with a confirmed viral load of less than 50 copies/mL at week 24, as determined by the FDA's time-to-loss of virological response algorithm.[2] Secondary endpoints included the change in CD4+ T-cell count from baseline and the incidence of adverse events.

Laboratory Methodologies
  • HIV-1 RNA Quantification : Plasma HIV-1 RNA levels were quantified using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay. While the specific commercial assay used in the DUET trials is not detailed in the primary publications, standard clinical trial practice involves the use of validated assays with a lower limit of quantification of 50 copies/mL or less.

  • CD4+ T-cell Counting : CD4+ T-lymphocyte counts were determined by flow cytometry, the gold standard for immunophenotyping. This method involves staining whole blood samples with fluorescently labeled monoclonal antibodies specific for the CD4 surface protein on T-cells and then analyzing the stained cells using a flow cytometer to enumerate the absolute count of CD4+ T-cells.

Visualizations

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3] It binds directly to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5]

Etravirine_Mechanism_of_Action cluster_hiv HIV-1 Replication Cycle cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Reverse Transcriptase->Inhibition This compound This compound This compound->Reverse Transcriptase Allosteric Binding

Caption: this compound's allosteric inhibition of HIV-1 reverse transcriptase.

DUET Trials Experimental Workflow

The workflow of the DUET trials followed a standard, rigorous protocol for Phase III clinical studies, from patient screening and enrollment to long-term follow-up and data analysis.

DUET_Trial_Workflow Screening Patient Screening (Treatment-experienced, NNRTI resistance, HIV-1 RNA >5000 copies/mL) Randomization Randomization (1:1) Screening->Randomization Treatment_ETR This compound (200mg BID) + Background Regimen Randomization->Treatment_ETR Treatment_PBO Placebo (BID) + Background Regimen Randomization->Treatment_PBO FollowUp Follow-up Visits (Weeks 24, 48, 96) Treatment_ETR->FollowUp Treatment_PBO->FollowUp Analysis Data Analysis (Virologic & Immunologic Response, Safety) FollowUp->Analysis

Caption: High-level workflow of the DUET-1 and DUET-2 clinical trials.

References

Etravirine's High Genetic Barrier to Resistance: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the management of HIV-1 infection, particularly in treatment-experienced individuals. Unlike its first-generation predecessors, this compound exhibits a high genetic barrier to the development of resistance. This characteristic is primarily attributed to its unique molecular flexibility, allowing it to bind effectively to the HIV-1 reverse transcriptase (RT) enzyme even in the presence of mutations that confer resistance to other NNRTIs.[1][2][3] This in-depth technical guide explores the core principles of this compound's high genetic barrier to resistance, detailing the molecular mechanisms, key resistance mutations, and the experimental data that underscore its robust profile.

Molecular Mechanism of Action and Flexibility

This compound is a diarylpyrimidine (DAPY) derivative that functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that inhibits the conversion of viral RNA to DNA.[2][3] The key to this compound's high genetic barrier lies in its molecular structure, which possesses significant conformational flexibility.[1][2] This allows the molecule to adapt its shape and binding orientation within the NNRTI binding pocket, accommodating architectural changes caused by resistance mutations.[2] Consequently, single-point mutations that typically confer high-level resistance to first-generation NNRTIs like nevirapine and efavirenz are often insufficient to disrupt this compound's binding and inhibitory activity.[1]

The Genetic Pathway to this compound Resistance

The development of clinically significant resistance to this compound is a multi-step process that requires the accumulation of several resistance-associated mutations (RAMs).[4] A single mutation rarely confers high-level resistance; instead, a combination of mutations is necessary to significantly reduce this compound's efficacy. This multi-mutation requirement is the cornerstone of its high genetic barrier.

WT Wild-Type RT M1 Single NNRTI RAM (e.g., Y181C, G190A) WT->M1 M2 Accumulation of 2 RAMs M1->M2 M3 Accumulation of ≥3 RAMs M2->M3

Figure 1: Accumulation of mutations leading to this compound resistance.

Key Resistance-Associated Mutations (RAMs)

Clinical and in vitro studies have identified a set of key RAMs that contribute to reduced this compound susceptibility. The presence of three or more of these mutations is generally associated with a diminished virological response.[1]

Data Presentation: this compound RAMs and Their Impact

The following tables summarize the prevalence of key this compound RAMs in NNRTI-experienced patient populations and the impact of the number of baseline RAMs on virologic response, as observed in the pivotal DUET-1 and DUET-2 clinical trials.

Table 1: Prevalence of Key this compound Resistance-Associated Mutations in NNRTI-Experienced Patients [5][6][7]

MutationPrevalence (%)
Y181C19.6 - 36.9
G190A7.5 - 27.0
K101E10.1 - 24.0
V90I6.9 - 13.0
L100I3.0 - 9.1
A98G5.9 - 11.0
Y181I1.5 - 3.6
V106I2.6 - 4.5
G190S3.9
K101P2.0
V179D1.6 - 4.5
Y181V0.1
V179F0.12
E138A1.5
V179T1.5
M230LNot specified

Note: Prevalence ranges are compiled from multiple studies and may vary based on the patient cohort and prior treatment history.

Table 2: Virologic Response to this compound by Number of Baseline RAMs (DUET Trials, Week 48) [8][9]

Number of Baseline this compound RAMsVirologic Response Rate (%) (<50 HIV-1 RNA copies/mL)
074 - 77
161
252 - 56
≥338

Phenotypic Susceptibility and Clinical Cutoffs

Phenotypic assays directly measure the susceptibility of a patient's viral isolate to a drug. The result is often expressed as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain. Clinical cutoffs (CCOs) are established to correlate these FC values with clinical outcomes.

Table 3: this compound Phenotypic Susceptibility and Corresponding Virologic Response (DUET Trials, Week 24) [8]

This compound Fold Change (FC)Patient Distribution (%)Virologic Response Rate (%) (<50 copies/mL)
< 3.06771
3.0 - 13.01850
> 13.01537

Note: A lower clinical cutoff for this compound resistance has been established at a fold change of 2.9.[10]

Weighted Genotypic Scoring Systems

To provide a more nuanced prediction of this compound susceptibility than simply counting RAMs, weighted scoring systems have been developed. These systems assign different weights to individual RAMs based on their relative impact on drug susceptibility.

Table 4: Example of a Weighted Genotypic Scoring System for this compound [11][12]

MutationWeight
High Impact
L100I4
K101P4
Y181C4
Y181I4
M230L3
Intermediate Impact
E138A/G3
V179E3
G190Q3
K238N3
K101E2
V106A2
E138K2
V179L2
Y188L2
Low Impact
V90I1
K101H1
V106M1
E138Q1
V179D/F/M1
Y181F1
V189I1
G190E/T1
H221Y1
P225H1
K238T1

Note: A total weighted score of ≥4 is often associated with reduced virologic response.[11] Different scoring algorithms exist and may have slight variations in mutation lists and weights.

Experimental Protocols

Phenotypic Resistance Assay (e.g., Monogram PhenoSense®)

This type of assay provides a direct, quantitative measure of viral susceptibility to antiretroviral drugs.

cluster_0 Sample Preparation cluster_1 Recombinant Virus Construction cluster_2 Viral Culture and Drug Testing cluster_3 Data Analysis A 1. Isolate viral RNA from patient plasma B 2. Amplify PR and RT genes via RT-PCR A->B C 3. Insert patient's PR/RT genes into a standardized HIV vector (containing a reporter gene like luciferase) B->C D 4. Transfect host cells with the recombinant vector to produce virus particles C->D E 5. Infect target cells with the patient-derived virus in the presence of varying concentrations of this compound D->E F 6. Measure reporter gene expression (e.g., light emission) to quantify viral replication E->F G 7. Calculate IC50 and Fold Change (FC) relative to a wild-type reference virus F->G

Figure 2: Workflow for a phenotypic resistance assay.

Methodology:

  • Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.

  • Gene Amplification: The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR).[13]

  • Recombinant Vector Construction: The amplified patient-derived PR and RT gene segments are inserted into a standardized HIV-1 vector that lacks these genes. This vector also contains a reporter gene, such as luciferase, for easy quantification of viral replication.[13]

  • Virus Production: The recombinant vector is introduced into host cells, which then produce virus particles containing the patient's PR and RT enzymes.[13]

  • Drug Susceptibility Testing: These virus particles are used to infect target cells in the presence of serial dilutions of this compound and other antiretroviral drugs.[13]

  • Quantification of Viral Replication: After a set incubation period, the level of viral replication is determined by measuring the expression of the reporter gene (e.g., luminescence for luciferase).[13]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a drug-sensitive wild-type reference virus. The ratio of these two values yields the fold change (FC), which indicates the level of resistance.[13]

Genotypic Resistance Assay (Sanger Sequencing-based)

Genotypic assays identify the presence of specific RAMs in the relevant viral genes.

cluster_0 Sample Preparation and Amplification cluster_1 Sequencing cluster_2 Data Analysis A 1. Isolate viral RNA from patient plasma B 2. Reverse transcribe RNA to cDNA A->B C 3. Amplify PR and RT genes using PCR (often nested) B->C D 4. Purify PCR products C->D E 5. Perform Sanger sequencing reaction with fluorescently labeled dideoxynucleotides D->E F 6. Separate DNA fragments by size using capillary electrophoresis E->F G 7. Generate sequence electropherogram F->G H 8. Align patient sequence with a wild-type reference sequence G->H I 9. Identify and report resistance-associated mutations H->I

Figure 3: Workflow for a genotypic resistance assay.

Methodology:

  • Viral RNA Isolation: HIV-1 RNA is extracted from the patient's plasma.[14]

  • Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA). The protease and reverse transcriptase genes are then amplified from the cDNA using PCR. A nested PCR approach is often used to increase the sensitivity and specificity of the amplification.[14]

  • PCR Product Purification: The amplified DNA fragments (amplicons) are purified to remove primers and other reaction components.

  • Cycle Sequencing: The purified amplicons are subjected to a cycle sequencing reaction using a set of sequencing primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis. A laser detects the fluorescent label on each terminating ddNTP, allowing the DNA sequence to be determined.[15]

  • Sequence Analysis: The resulting sequence data is compared to a wild-type HIV-1 reference sequence to identify mutations at codons known to be associated with drug resistance.[15]

In Vitro Resistance Selection

This experimental approach is used to identify the mutational pathways that lead to resistance against a new drug.

Methodology:

  • Virus Culture Initiation: A wild-type or NNRTI-resistant HIV-1 strain is cultured in the presence of a low concentration of this compound, typically starting at the 95% effective concentration (EC95).[16]

  • Serial Passage: The virus is allowed to replicate, and the culture supernatant is periodically harvested and used to infect fresh cells.[2]

  • Dose Escalation: As viral replication recovers in the presence of the drug (indicating the emergence of resistant variants), the concentration of this compound in the culture medium is gradually increased.[16]

  • Genotypic Analysis: At various time points and after significant increases in drug concentration, viral RNA is extracted from the culture, and the RT gene is sequenced to identify the mutations that have been selected.[17]

  • Phenotypic Characterization: The identified mutations can be introduced into a wild-type viral background using site-directed mutagenesis to confirm their individual and combined effects on this compound susceptibility.[2]

Conclusion

This compound's high genetic barrier to resistance is a defining feature that distinguishes it from first-generation NNRTIs. This barrier is a direct consequence of its molecular flexibility, which necessitates the accumulation of multiple resistance-associated mutations to overcome its potent antiviral activity. The quantitative data from clinical trials and the detailed understanding of resistance pathways from experimental studies provide a robust framework for interpreting genotypic and phenotypic resistance tests. This knowledge is crucial for optimizing the use of this compound in treatment-experienced patients and for guiding the development of future antiretroviral agents with even more durable resistance profiles.

References

Etravirine: A New Frontier in Non-HIV Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Repurposing Potential of a Veteran Antiretroviral

For Immediate Release

[CITY, State] – [Date] – Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the management of HIV-1 infection, is emerging as a promising candidate for a range of non-HIV therapeutic applications.[1][2][3][4][5] Extensive preclinical research has unveiled its potential as a potent antiviral agent against several arboviruses and as a novel therapeutic in oncology. This whitepaper provides a comprehensive technical overview of the current landscape of non-HIV this compound research, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for researchers, scientists, and drug development professionals.

Antiviral Applications Beyond HIV

Recent in vitro and in vivo studies have demonstrated this compound's significant inhibitory effects against a panel of RNA viruses, suggesting a broader antiviral utility than previously understood.

Mechanism of Action in Non-HIV Viruses

Unlike its well-defined role in inhibiting HIV's reverse transcriptase, this compound's antiviral activity against other RNA viruses is believed to stem from its interaction with the viral RNA-dependent RNA polymerase (RdRp).[6][7] Molecular docking studies have indicated a strong binding potential between this compound and the RdRp of West Nile Virus (WNV) and alphaviruses.[6][7] This interaction is hypothesized to disrupt the viral replication process, a key step in the lifecycle of these pathogens.[6][7]

Quantitative Data: In Vitro and In Vivo Efficacy
VirusCell LineAssayKey FindingsReference
West Nile Virus (WNV)Huh 7, SH-SY5YViral Titer AssayMarked inhibition of WNV infection.[7]
Chikungunya Virus (CHIKV)In Vitro & In Vivo (Mouse Model)Plaque Assay, RT-qPCRSignificantly inhibited viral replication and reduced inflammatory cytokines.[6][7]
Yellow Fever Virus (YFV)In VitroNot SpecifiedInhibited viral infection.[6][7]
Tick-Borne Encephalitis Virus (TBEV)In VitroNot SpecifiedInhibited viral infection.[6][7]
Zika Virus (ZIKV)Primary Human AstrocytesNot SpecifiedShowed inhibitory effects on viral infection of brain cells.[8]
Experimental Protocols

In Vitro Antiviral Screening:

  • Cell Culture: Huh 7 (human hepatoma) and SH-SY5Y (human neuroblastoma) cells were cultured in appropriate media.

  • Viral Infection: Cells were incubated with the respective virus (e.g., WNV at a multiplicity of infection [MOI] of 0.1) for 2 hours.

  • Drug Treatment: After removing the virus, cells were treated with varying concentrations of this compound or DMSO as a control.

  • Time-of-Drug-Addition Assay: To determine the stage of the viral life cycle affected, this compound (25 μM) was added at different time points pre- and post-infection.

  • Analysis: Viral infectivity was determined at 24 hours post-infection using an immunofluorescence assay.[6]

In Vivo Mouse Model (CHIKV Infection):

  • Animal Model: Mice were infected with CHIKV.

  • Drug Administration: One group of infected mice received oral administration of this compound (40 mg/kg), while the control group received DMSO.

  • Monitoring: Footpad swelling was monitored daily for 10 days.

  • Analysis: At 4 days post-infection, muscle tissue was harvested to assess viral load (via plaque assay and RT-qPCR) and the expression of inflammatory cytokines (via RT-qPCR).[9]

Anticancer Potential: A Multifaceted Approach

This compound has demonstrated significant anticancer activity across various cancer types, operating through diverse and complex signaling pathways.

Mechanisms of Action in Oncology
  • Induction of Autophagy-Mediated Degradation: In ovarian cancer, this compound induces the degradation of Anterior Gradient Protein 2 (AGR2), a protein implicated in cancer metastasis, through the induction of autophagy.[10]

  • Cell Cycle Disruption: In hepatocellular carcinoma, this compound has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to anti-proliferative effects.[11]

  • Inhibition of Key Signaling Pathways: In bladder cancer, a potential mode of action is the inhibition of casein kinase 1 ε (CK1ε), a positive regulator of the WNT/β-catenin pathway, which is often dysregulated in cancer.[12]

Quantitative Data: In Vitro Anticancer Efficacy
Cancer TypeCell LineAssayKey FindingsReference
Ovarian CancerA2780, A2780-ADRCell Proliferation, Migration, Invasion AssaysSignificantly inhibited cell proliferation, migration, and invasion. Synergistic with paclitaxel.[10]
Prostate CancerPC-3Cell Viability AssayDecreased cell viability in a time and dose-dependent manner.[13]
Bladder CancerUM-UC-5Cell Viability Assay, Wound-Healing Assay, Clonogenic AssayDecreased cell viability, impaired migration, and reduced long-term proliferation.[13]
Hepatocellular CarcinomaHuh-7Cytotoxicity Assay, Enzymatic Assays, Gene Expression Analysis, Cell Cycle AnalysisConfirmed cytotoxic and anti-proliferative potential via CDK2 inhibition.[11]
Experimental Protocols

In Vitro Ovarian Cancer Assays:

  • Cell Lines: A2780 and adriamycin-resistant A2780-ADR ovarian cancer cell lines were used.

  • Western Blot Analysis: To assess AGR2 protein levels, cells were treated with different concentrations of this compound for various time points.

  • Colony Formation Assay: Cells were treated with this compound, paclitaxel, or a combination of both to evaluate long-term proliferative capacity.

  • Cell Cycle Analysis: A2780 cells were treated with this compound for 48 hours, and the cell cycle distribution was analyzed.[10]

  • RNA Interference Assay: To confirm the role of autophagy, A2780 cells were transfected with siATG7 before this compound treatment to observe the effect on AGR2 expression.[10]

In Vitro Bladder and Prostate Cancer Assays:

  • Cell Lines: PC-3 (prostate cancer) and UM-UC-5 (bladder cancer) cell lines were used.

  • Cell Viability Assay: Cells were treated with this compound, Efavirenz, or a combination at various concentrations for 24, 48, and 72 hours to assess cytotoxicity.

  • Wound-Healing Assay: To measure cell migration, a scratch was made in a confluent cell monolayer, and the closure of the "wound" was monitored after treatment with this compound.

  • Clonogenic Assay: This assay was used to determine the long-term proliferative capacity of single cells following drug treatment.[13]

Other Investigational Areas

Beyond virology and oncology, this compound has been explored for its potential in treating rare genetic disorders.

Friedreich's Ataxia

Research has suggested that this compound may increase the production of frataxin, a protein deficient in individuals with Friedreich's Ataxia.[2][14] A pilot phase 2 clinical trial indicated that this compound was well-tolerated and showed potential for improving neurological function in patients.[15]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

Etravirine_Antiviral_Mechanism This compound This compound RdRp RNA-dependent RNA Polymerase (RdRp) This compound->RdRp Inhibits Viral_Replication Viral Replication RdRp->Viral_Replication Essential for Infection Viral Infection Viral_Replication->Infection Leads to

Caption: Proposed antiviral mechanism of this compound.

Etravirine_Ovarian_Cancer_Pathway cluster_cell Ovarian Cancer Cell This compound This compound Autophagy Autophagy This compound->Autophagy Induces Degradation AGR2 Degradation Autophagy->Degradation Mediates AGR2 AGR2 Protein AGR2->Degradation Metastasis Cancer Proliferation & Metastasis AGR2->Metastasis Promotes Degradation->Metastasis Inhibits

Caption: this compound's mechanism in ovarian cancer.

Experimental_Workflow_Anticancer start Cancer Cell Lines (e.g., PC-3, UM-UC-5) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay treatment->viability migration Wound-Healing Assay treatment->migration proliferation Clonogenic Assay treatment->proliferation end Assessment of Anticancer Effects viability->end migration->end proliferation->end

Caption: General experimental workflow for in vitro anticancer screening.

Conclusion and Future Directions

The existing body of research strongly supports the continued investigation of this compound for non-HIV applications. Its demonstrated efficacy against multiple viruses and cancer cell lines, coupled with a well-established safety profile from its use in HIV treatment, makes it an attractive candidate for drug repurposing.[16][17] Future research should focus on elucidating the precise molecular interactions underlying its non-HIV-related mechanisms of action, optimizing dosing strategies for these new indications, and advancing promising preclinical findings into well-designed clinical trials. The journey of this compound from a dedicated anti-HIV agent to a potential multi-target therapeutic underscores the significant value of drug repurposing in modern medicine.

References

A Technical Guide to the Physicochemical Properties of Etravirine for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A critical aspect of its development into an effective oral dosage form lies in a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound that are pertinent to formulation design and development. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, signifying both low aqueous solubility and low intestinal permeability, which present significant challenges to achieving adequate bioavailability.[1][2] This guide summarizes key quantitative data, details experimental protocols for property determination, and visually represents the interplay between these properties and formulation strategies.

Core Physicochemical Properties

The formulation of this compound is primarily dictated by its inherent physicochemical characteristics. A summary of these properties is presented below, followed by detailed experimental protocols for their determination.

Data Summary

The following tables provide a consolidated view of the quantitative physicochemical properties of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Water0.0169[3][4]
0.01 M Hydrochloric Acid0.396 ± 0.12 (as cocrystal)[3]
Phosphate Buffer (pH 7.4)-[3]
1% w/v Sodium Lauryl Sulfate (SLS)-[3]
Dimethyl Sulfoxide (DMSO)~20[5]
Dimethylformamide (DMF)~30[5]
DMF:PBS (pH 7.2) (1:3)~0.25[5]
PEG 40071.6[6]

Table 2: Key Physicochemical Parameters of this compound

ParameterValueReference
Molecular Weight435.28 g/mol [7]
Melting Point~265 °C (with decomposition)[3]
pKa (Strongest Acidic)10.99[7]
pKa (Strongest Basic)3.49[7]
logP> 5[2][8]
Biopharmaceutics Classification System (BCS)Class IV[1][9]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Methodology (Shake-Flask Method): [3]

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., 0.01 M HCl, phosphate buffer pH 6.8) and select organic solvents.

  • Sample Preparation: Add an excess amount of this compound powder to a series of screw-capped vials containing a fixed volume (e.g., 10 mL) of each solvent.

  • Equilibration: Place the vials in a rotary shaker and agitate at a constant speed (e.g., 100 rpm) at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, withdraw an aliquot from each vial and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Dilute the filtrate appropriately with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~311 nm) or High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure accuracy.

pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) at a known concentration.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa value(s) can be determined from the inflection point(s) of the titration curve. Specialized software can be used for more accurate determination.

Melting Point and Polymorphism Analysis

Objective: To determine the melting point of this compound and investigate its polymorphic forms.

Methodology (Differential Scanning Calorimetry - DSC): [10][11]

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 3-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple endotherms or exothermic transitions may indicate the presence of different polymorphic forms or solvates.[12][13] Further characterization of polymorphs can be achieved using techniques like Powder X-ray Diffraction (PXRD).

Stability Indicating Assay

Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.

Methodology (Forced Degradation Studies): [14][15]

  • Stress Conditions:

    • Acid Hydrolysis: Reflux this compound in 0.1 M HCl.

    • Base Hydrolysis: Reflux this compound in 0.1 M NaOH.

    • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose this compound solution and solid to UV light (e.g., 254 nm) and fluorescent light.

  • Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.

  • Chromatographic Separation: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and ammonium acetate buffer).[16]

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for the drug and all degradation products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the intrinsic physicochemical properties of this compound and the formulation strategies employed to overcome its bioavailability challenges.

Etravirine_Formulation_Strategy cluster_properties Intrinsic Physicochemical Properties cluster_challenges Formulation Challenges cluster_strategies Formulation Strategies Prop1 Low Aqueous Solubility (BCS Class IV) Chal1 Poor Dissolution Rate Prop1->Chal1 limits dissolution Prop2 Low Permeability (BCS Class IV) Chal2 Low Bioavailability Prop2->Chal2 hinders absorption Prop3 High Melting Point (~265 °C) Prop3->Chal1 high lattice energy Prop4 Polymorphism Prop4->Chal1 different solubilities Chal4 Physical Instability of Formulation Prop4->Chal4 polymorphic conversion Chal1->Chal2 Chal3 Variable Absorption Chal1->Chal3 Strat1 Solid Dispersions Strat1->Prop1 enhances solubility Strat1->Chal1 improves dissolution Strat2 Co-crystals Strat2->Prop1 improves solubility Strat2->Chal1 enhances dissolution Strat3 Lipid-Based Formulations Strat3->Prop1 solubilizes drug Strat3->Chal2 improves absorption Strat4 Nanosuspensions Strat4->Prop1 increases surface area Strat4->Chal1 accelerates dissolution

Caption: Formulation strategies for this compound driven by its physicochemical properties.

Conclusion

The successful formulation of this compound is intrinsically linked to a comprehensive understanding and strategic mitigation of its challenging physicochemical properties, primarily its low solubility and permeability. This technical guide provides a foundational understanding for researchers and drug development professionals. By employing the detailed experimental protocols and considering the formulation strategies outlined, it is possible to develop robust and bioavailable dosage forms of this compound, ultimately contributing to improved therapeutic outcomes for patients with HIV-1. The formation of solid dispersions and co-crystals has shown particular promise in enhancing the solubility and dissolution rate of this compound.[9][17] Further research into novel drug delivery systems continues to be a promising avenue for optimizing the delivery of this important antiretroviral agent.

References

Methodological & Application

Synthesis of Etravirine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Etravirine (TMC125), a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its analogs. The information is compiled from various patented methods and peer-reviewed scientific literature to assist researchers in the development of novel diarylpyrimidine-based NNRTIs.

Overview of this compound Synthesis

The synthesis of this compound, a diarylpyrimidine derivative, has been approached through several routes. The core structure is typically assembled through sequential nucleophilic aromatic substitution reactions on a pyrimidine scaffold. Key starting materials often include a substituted pyrimidine, such as 2,4,6-trichloropyrimidine, and the requisite aniline and phenol derivatives.[1] More recent advancements have focused on improving reaction efficiency and overall yield, such as the use of microwave-assisted synthesis.[2][3]

Two primary synthetic strategies have been prominently described:

  • Linear Synthesis starting from 2,4,6-trichloropyrimidine: This common approach involves the sequential reaction of the trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile and 4-aminobenzonitrile, followed by ammonolysis and bromination.[2][4]

  • Convergent Synthesis involving a pre-formed guanidine derivative: This method starts with the cyclization of a guanidinobenzonitrile derivative with a malonic ester to form the dihydroxypyrimidine core, which is then halogenated and further substituted.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for this compound, providing a comparative overview of their efficiencies.

Table 1: Comparison of Overall Yield and Reaction Time for this compound Synthesis

Synthetic MethodKey FeaturesOverall Yield (%)Total Synthesis TimeReference
Conventional SynthesisStepwise substitution on 2,4,6-trichloropyrimidine30.4%> 4 days[2]
Microwave-Promoted SynthesisMicrowave-assisted amination step38.5%Significantly reduced[2][3]
Patent EP2342186B1Ammonolysis of a chlorinated intermediateYields not fully satisfactory4 days for ammonolysis[4]
Patent US8653266B2Cyclization of N-cyanophenylguanidine70-75g dry weight from 100g crude10 hours for final step[5]

Table 2: Yields of Key Steps in this compound Synthesis

Reaction StepReactantsProductYield (%)Reference
Microwave-Assisted Ammonolysis4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, Aqueous Ammonia4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile85.6%[2][3]
Bromination4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, BromineThis compound80.2%[2][3]
Condensation2,4,6-Trichloropyrimidine, 3,5-dimethyl-4-hydroxybenzonitrile4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrileNot Specified[4]
Condensation4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile, 4-Aminobenzonitrile4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrileNot Specified[4]

Experimental Protocols

The following are detailed protocols for key stages in the synthesis of this compound.

Microwave-Promoted Synthesis of this compound[2][3]

This protocol outlines an efficient synthesis of this compound starting from 2,4,6-trichloropyrimidine, featuring a key microwave-assisted amination step.

Step 1: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

A detailed protocol for this specific step is outlined in patent literature and involves the sequential reaction of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile and then with 4-aminobenzonitrile.[4]

Step 2: Microwave-Assisted Ammonolysis

  • A mixture of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (2.0 g, 5.3 mmol), 25% aqueous ammonia (15 mL), and N-methylpyrrolidone (20 mL) is placed in a microwave reactor vessel.[2][3]

  • The reaction mixture is heated to 130°C for 15 minutes in the microwave reactor. The pressure may rise to approximately 135 psi.[2][3]

  • After the reaction, the mixture is cooled to 5-10°C.

  • Water (100 mL) is added to the cooled solution, and the mixture is stirred for an additional 30 minutes.

  • The resulting solid is collected by filtration, washed with 100 mL of water, and dried at 45-50°C to yield the crude product as a white solid (Yield: 85.6%).[2][3]

Step 3: Bromination to Yield this compound

  • The product from Step 2 (3.0 g, 8.4 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0-5°C.[2]

  • A solution of bromine (1.5 g, 9.4 mmol) in dichloromethane (8 mL) is added to the cooled solution.

  • The reaction is stirred at this temperature for 5 hours.

  • The reaction mixture is then diluted with water (50 mL) and basified with a 4 M NaOH solution to a pH of 9-10.

  • Sodium metabisulphite solution is added, and the pH is maintained between 8 and 9 for 1 hour by the addition of 4 M NaOH.

  • The solid product is filtered, washed with water (30 mL), and dried at 55-60°C under vacuum.

  • The crude product is dissolved in methanol (40 mL) at 55-60°C and treated with activated charcoal.

  • After filtration, the methanol is distilled off, and the residue is recrystallized from ethyl acetate.

  • The crystalline product is filtered and dried at 55-60°C under vacuum to give pure this compound (Yield: 80.2%).[3]

Conventional Synthesis of this compound via Ammonolysis[4]

This protocol describes a more traditional approach to the final steps of this compound synthesis.

Step 1: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

This intermediate is prepared as described in the patent by condensing 2,4,6-trichlorpyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile, followed by condensation with 4-aminobenzonitrile.[4]

Step 2: Ammonolysis

  • The intermediate 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile (0.00250 mol) and a 0.5M solution of ammonia in 1,4-dioxane (0.015 mol) are heated in a pressure vessel at 150°C for 4 days.[7]

  • The reaction vessel is allowed to cool to ambient temperature.

  • Water is slowly added to the mixture until a precipitate forms.

  • The mixture is stirred for 2 hours and then filtered.

  • The collected solid is recrystallized from acetonitrile to yield the final product. Further purification can be achieved by column chromatography.[7]

Synthesis of this compound Analogs

The diarylpyrimidine scaffold of this compound allows for a variety of structural modifications to explore structure-activity relationships and develop new analogs with potentially improved properties. The synthetic routes for this compound can be adapted to synthesize these analogs by using different substituted anilines, phenols, or by modifying the pyrimidine core.

Recent research has focused on the synthesis of novel 4,6-diarylpyrimidines as potential anticancer agents, demonstrating the versatility of this chemical class.[8][9] These synthetic strategies often involve the condensation of a substituted chalcone with urea or a guanidine derivative to form the pyrimidine ring, which is then further functionalized.

Visualized Synthetic Workflows

The following diagrams illustrate the key synthetic pathways for this compound.

Etravirine_Synthesis_Microwave start 2,4,6-Trichloropyrimidine intermediate1 4-[(2,6-dichloro)-4-pyrimidinyloxy]- 3,5-dimethylbenzonitrile start->intermediate1 Condensation reagent1 3,5-dimethyl-4- hydroxybenzonitrile reagent1->intermediate1 intermediate2 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4- pyrimidinyl]oxy]-3,5-dimethylbenzonitrile intermediate1->intermediate2 Condensation reagent2 4-Aminobenzonitrile reagent2->intermediate2 intermediate3 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4- pyrimidinyl]oxy]-3,5-dimethylbenzonitrile intermediate2->intermediate3 Ammonolysis reagent3 Aqueous Ammonia (Microwave, 130°C, 15 min) reagent3->intermediate3 final_product This compound intermediate3->final_product Bromination reagent4 Bromine reagent4->final_product

Caption: Microwave-Promoted Synthesis of this compound.

Etravirine_Synthesis_Conventional start N-cyanophenylguanidine intermediate1 Dihydroxypyrimidine Derivative start->intermediate1 Cyclization reagent1 Ethyl Cyanoacetate reagent1->intermediate1 intermediate2 Dihalopyrimidine Derivative intermediate1->intermediate2 Halogenation reagent2 Halogenating Agent (e.g., POCl3) reagent2->intermediate2 intermediate3 Brominated Dihalopyrimidine intermediate2->intermediate3 Bromination reagent3 Bromine reagent3->intermediate3 intermediate4 Substituted Pyrimidine intermediate3->intermediate4 Condensation reagent4 3,5-dimethyl-4- hydroxybenzonitrile reagent4->intermediate4 final_product This compound intermediate4->final_product Ammonolysis reagent5 Ammonia (High Temp & Pressure) reagent5->final_product

Caption: Convergent Synthesis of this compound.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Identification of Etravirine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etravirine (ETR) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing potential drug-drug interactions and adverse effects. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the comprehensive identification and characterization of drug metabolites. This application note provides detailed protocols for the in vitro metabolism of this compound and the subsequent identification of its metabolites using HRMS.

This compound Metabolism Overview

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2C9, and CYP2C19 playing key roles.[1] The primary metabolic pathway involves oxidation, leading to the formation of mono- and di-hydroxylated metabolites.[1] These phase I metabolites can then undergo phase II metabolism, specifically glucuronidation.[1] Studies have also indicated the formation of reactive metabolites, which can be trapped and identified using nucleophilic reagents like glutathione.[2][3][4]

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) of this compound and its major metabolites identified in in vitro studies using human liver microsomes. This data is essential for targeted and untargeted screening of this compound metabolites in biological matrices.

CompoundMetabolite IDMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound-C₂₀H₁₅BrN₆O435.0618304.1, 165.0
Monohydroxy-ETRM1C₂₀H₁₅BrN₆O₂451.0567304.1
Monohydroxy-ETRM2C₂₀H₁₅BrN₆O₂451.0567304.1
Monohydroxy-ETRM3C₂₀H₁₅BrN₆O₂451.0567353.1
Dihydroxy-ETRM4C₂₀H₁₅BrN₆O₃467.0516369.1
Dihydroxy-ETRM5C₂₀H₁₅BrN₆O₃467.0516369.1
Dihydroxy-ETRM6C₂₀H₁₅BrN₆O₃467.0516369.1
O-glucuronide-ETRM7C₂₆H₂₃BrN₆O₇627.0892338.1

Data derived from studies using human liver microsomes.[5]

The relative abundance of this compound metabolites formed after a 24-hour incubation in primary human hepatocytes is presented below. M3, a monohydroxylated metabolite, was found to be the most abundant.

Metabolite IDRelative Abundance (%)
M10.64
M389.9
M48.45
M50.14
M60.08
M70.08

Data represents the relative percentage of total metabolites formed.[5]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes (HLMs) to generate its metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, combine the following in order:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (to a final concentration of 0.5-1.0 mg/mL)

    • This compound stock solution (to a final concentration of 1-10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle shaking.

  • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.

  • Vortex the samples vigorously to precipitate the proteins.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for LC-HRMS analysis.

High-Resolution Mass Spectrometry Analysis of this compound Metabolites

This protocol outlines a general method for the analysis of this compound and its metabolites using a high-resolution mass spectrometer, such as an Orbitrap-based instrument.

LC-HRMS System:

  • LC System: A UHPLC system capable of delivering accurate and reproducible gradients.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ or Orbitrap Fusion™ Lumos™) equipped with a heated electrospray ionization (HESI) source.

LC Method:

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

HRMS Method (Data-Dependent Acquisition - DDA):

  • Ionization Mode: Positive

  • Spray Voltage: 3.5 - 4.0 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Aux Gas Flow Rate: 10 (arbitrary units)

  • Full Scan (MS1):

    • Resolution: 60,000 - 120,000

    • Scan Range: m/z 100 - 1000

    • AGC Target: 1e6

    • Maximum IT: 100 ms

  • Data-Dependent MS/MS (MS2):

    • Resolution: 15,000 - 30,000

    • AGC Target: 1e5

    • Maximum IT: 50 ms

    • TopN: 5-10 (number of most intense ions selected for fragmentation)

    • Isolation Window: 1.0 - 1.5 m/z

    • Collision Energy: Stepped HCD (e.g., 20, 40, 60 eV)

    • Dynamic Exclusion: 10-15 seconds

Visualizations

Etravirine_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis ETR This compound Incubation Incubation (37°C) ETR->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quenching Protein Precipitation (ice-cold ACN) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant for LC-HRMS Analysis Centrifugation->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC HRMS High-Resolution Mass Spectrometry (Orbitrap) LC->HRMS MS1 Full Scan (MS1) - Precursor Ions HRMS->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA Data_Processing Data Processing & Metabolite ID MS1->Data_Processing MS2 MS/MS Scan (MS2) - Fragment Ions DDA->MS2 MS2->Data_Processing

Caption: Experimental workflow for this compound metabolite identification.

Etravirine_Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) ETR This compound (C₂₀H₁₅BrN₆O) M_OH Monohydroxy-Etravirine (M1, M2, M3) ETR->M_OH Hydroxylation M_diOH Dihydroxy-Etravirine (M4, M5, M6) ETR->M_diOH Hydroxylation M_Gluc This compound-O-glucuronide (M7) M_OH->M_Gluc Glucuronidation CYP2C19 CYP2C19 CYP2C19->M_OH CYP3A4 CYP3A4 CYP3A4->M_OH CYP3A4->M_diOH CYP2C9 CYP2C9 CYP2C9->M_OH CYP2C9->M_diOH UGTs UGTs UGTs->M_Gluc

Caption: this compound metabolic pathway.

References

Determining the Antiviral Activity of Etravirine: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the antiviral activity of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against the Human Immunodeficiency Virus Type 1 (HIV-1). The following sections detail the mechanism of action of this compound, protocols for key cell-based assays, and a summary of its antiviral efficacy in various cell lines.

Introduction to this compound

This compound is a second-generation NNRTI with potent activity against both wild-type and many NNRTI-resistant strains of HIV-1.[1][2][3] Its unique molecular flexibility allows it to bind to the hydrophobic pocket of the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations. This adaptability enables this compound to maintain its inhibitory function even when mutations are present that confer resistance to first-generation NNRTIs.[2] this compound acts as an allosteric inhibitor, meaning it binds to a site distinct from the enzyme's active site, inducing a conformational change that ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2]

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
MT-4HIV-1 (Wild-Type, IIIB)0.002>22.973>11486[4][5]
MT-4HIV-1 (NNRTI-Resistant, G190A/Y188L)0.002>22.973>11486[4]
TZM-blHIV-1Not Specified8.96Not Specified[4]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (Subtype G, Isolate G3)0.00066Not SpecifiedNot Specified[4]
MT-2HIV-1Not Specified>0.1Not Specified[4]
Acutely Infected T-cell linesHIV-1 (Wild-Type)0.0009 - 0.0055Not SpecifiedNot Specified[1]

Note: Values have been converted to µM for consistency where necessary. The original data may have been reported in nM or ng/mL.

Key Cell-Based Assays for this compound Activity

Several cell-based assays are routinely employed to determine the antiviral efficacy of compounds like this compound. These assays measure different aspects of the viral replication cycle and cellular viability.

MTT Assay for Cytotoxicity and Antiviral Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In the context of antiviral testing, it can be adapted to assess the protective effect of a drug against virus-induced cell death.

Materials:

  • MT-4 cells (or other susceptible CD4+ T-cell line)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium.

  • Infection and Treatment:

    • For antiviral activity assessment, add 50 µL of the diluted this compound to the wells containing cells.

    • Immediately after, add 50 µL of HIV-1 suspension at a predetermined multiplicity of infection (MOI).

    • Include control wells: cells only (mock-infected), cells with virus only (virus control), and cells with each drug concentration but no virus (cytotoxicity control).

  • Incubation: Incubate the plate for 4-5 days in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cytotoxicity (CC50): Calculate the concentration of this compound that reduces the viability of uninfected cells by 50% compared to the mock-infected control.

    • Antiviral Activity (EC50): Calculate the concentration of this compound that protects 50% of cells from virus-induced death compared to the virus control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation & Detection cluster_analysis Data Analysis A Seed MT-4 Cells C Add this compound to Cells A->C B Prepare this compound Dilutions B->C D Infect with HIV-1 C->D E Incubate for 4-5 Days D->E F Add MTT Reagent E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate EC50 & CC50 H->I

Workflow for the MTT-based antiviral assay.
Luciferase Reporter Gene Assay

This assay utilizes a genetically engineered cell line (e.g., TZM-bl) that contains a luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the production of luciferase, which can be quantified by measuring luminescence.

Materials:

  • TZM-bl cells

  • HIV-1 stock (e.g., Env-pseudotyped virus or replication-competent virus)

  • This compound stock solution

  • Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran solution

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Compound Plating: Add 50 µL of serially diluted this compound to the wells of a 96-well white plate.

  • Virus Addition: Add 50 µL of HIV-1 stock (containing a pre-titered amount of virus) to each well.

  • Incubation (Virus-Drug): Incubate the plate for 1 hour at 37°C.

  • Cell Seeding: Add 100 µL of TZM-bl cells (1 x 10^4 cells/well) in medium containing DEAE-Dextran to each well.

  • Incubation (Infection): Incubate the plate for 48 hours in a humidified CO2 incubator.

  • Lysis and Luminescence Reading:

    • Remove 100 µL of the culture medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the EC50 of this compound as the concentration that reduces luciferase activity by 50% compared to the virus control wells.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_incubation1 Pre-incubation cluster_infection Infection cluster_detection Detection & Analysis A Plate this compound Dilutions B Add HIV-1 Stock A->B C Incubate Drug-Virus Mixture B->C D Add TZM-bl Cells C->D E Incubate for 48 Hours D->E F Add Luciferase Reagent E->F G Measure Luminescence F->G H Calculate EC50 G->H

Workflow for the TZM-bl luciferase reporter assay.
Plaque Reduction Assay

The plaque reduction assay is a classic virological method to quantify the number of infectious virus particles. In the context of HIV-1, this assay can be adapted using adherent cell lines that form syncytia (multinucleated giant cells) upon infection, which appear as "plaques."

Materials:

  • Adherent CD4+ T-cell line that forms syncytia (e.g., U87.CD4.CXCR4/CCR5)

  • HIV-1 stock

  • This compound stock solution

  • Complete cell culture medium

  • Semi-solid overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed the adherent CD4+ T-cells in plates and allow them to form a confluent monolayer.

  • Virus-Drug Incubation: In separate tubes, pre-incubate a known titer of HIV-1 with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and add the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with the semi-solid medium to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Staining:

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cells with crystal violet.

    • Gently wash the plates with water to remove excess stain.

  • Plaque Counting: Count the number of plaques (clear zones or syncytia) in each well.

  • Data Analysis: Calculate the EC50 as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Seed Adherent CD4+ T-cells C Infect Cell Monolayer A->C B Pre-incubate HIV-1 with this compound B->C D Add Semi-solid Overlay C->D E Incubate for 3-5 Days D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate EC50 G->H

Workflow for the HIV-1 plaque reduction assay.

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits HIV-1 replication.

Etravirine_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-cell ViralRNA Viral RNA ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription RT Reverse Transcriptase RT->ReverseTranscription CellEntry Viral Entry CellEntry->ViralRNA CellEntry->RT ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration Integration into Host DNA ViralDNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Inhibition Inhibition->RT Allosteric Inhibition

Mechanism of action of this compound.

Conclusion

The cell-based assays described provide robust and reliable methods for determining the in vitro antiviral activity of this compound against HIV-1. The choice of assay will depend on the specific research question, available resources, and the desired throughput. These protocols serve as a foundation for the preclinical evaluation of this compound and other novel antiretroviral agents.

References

Application Notes and Protocols for Studying Etravirine Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models and experimental protocols for investigating the pharmacokinetic properties of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail methodologies for in vivo studies, sample analysis, and data interpretation, facilitating the design and execution of robust preclinical pharmacokinetic evaluations.

Introduction to this compound Pharmacokinetics

This compound is a second-generation NNRTI used in the treatment of HIV-1 infection.[1] It is characterized by high plasma protein binding (approximately 99.9%) and is primarily metabolized by the cytochrome P450 (CYP) enzymes CYP3A4, CYP2C9, and CYP2C19.[2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is crucial for predicting its behavior in humans and for identifying potential drug-drug interactions.

Animal Models for this compound Pharmacokinetic Studies

Several animal models have been utilized to study the pharmacokinetics of this compound. The choice of model often depends on the specific research question, with each species offering unique advantages.

  • Rats (Sprague-Dawley): The most commonly used model for this compound pharmacokinetic studies, particularly for investigating drug-drug interactions and oral bioavailability.[3][4]

  • Pigtail Macaques (Macaca nemestrina): A valuable non-human primate model for studying the distribution of this compound in various biological matrices, including plasma, vaginal secretions, and tissues, which is particularly relevant for pre-exposure prophylaxis (PrEP) research.

  • Mice (C57BL/6): While less common for detailed pharmacokinetic profiling of this compound, mice have been used in carcinogenicity studies where some pharmacokinetic data (AUC) has been reported.[5]

  • Rabbits (New Zealand White): Data on this compound pharmacokinetics in rabbits is limited in the public domain. However, rabbits are a common model for general pharmacokinetic and tissue distribution studies.[6]

Experimental Protocols

This compound Administration in Rats

3.1.1. Oral Administration (Gavage)

This protocol is adapted from studies investigating the oral bioavailability of this compound in rats.[3]

Materials:

  • This compound formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose)

  • Oral gavage needles (18-20 gauge, straight or curved)

  • Syringes (appropriate volume for dosing)

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water before dosing.

  • Accurately weigh each rat to determine the precise dose volume.

  • Prepare the this compound formulation to the desired concentration. Ensure it is well-suspended immediately before administration.

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

  • Insert the gavage needle smoothly and gently into the esophagus. Do not force the needle.

  • Administer the calculated dose volume slowly.

  • Withdraw the needle and return the rat to its cage.

  • Provide access to food and water after a specified time post-dosing (e.g., 2 hours).

3.1.2. Intravenous Administration

This protocol is based on a drug-drug interaction study involving intravenous administration of this compound in rats.[7]

Materials:

  • This compound solution for injection (dissolved in a suitable vehicle, e.g., a mixture of DMSO, polyethylene glycol, and saline)

  • Catheterized rats (e.g., with a catheter implanted in the jugular vein) or rats suitable for tail vein injection.

  • Syringes and needles (e.g., 27-gauge)

  • Male Sprague-Dawley rats (250-300 g)

Procedure (for tail vein injection):

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a restraining device.

  • Disinfect the injection site with an alcohol swab.

  • Insert the needle into the lateral tail vein.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Blood Sample Collection in Rats

Materials:

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA or heparin)

  • Syringes with appropriate gauge needles (e.g., 25-27 gauge) or capillary tubes

  • Centrifuge

Procedure (from jugular vein catheter):

  • At predetermined time points after drug administration, collect blood samples (e.g., 0.2-0.3 mL) from the jugular vein catheter.

  • Immediately transfer the blood into the microcentrifuge tubes containing anticoagulant.

  • Gently invert the tubes to ensure proper mixing.

  • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until analysis.

Tissue Sample Collection and Homogenization

Materials:

  • Surgical instruments

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Cryovials

Procedure:

  • At the end of the study, euthanize the animals according to approved protocols.

  • Perfuse the circulatory system with saline to remove blood from the tissues.

  • Carefully dissect the desired tissues (e.g., liver, kidney, brain, spleen).

  • Rinse the tissues with cold saline, blot dry, and weigh them.

  • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until homogenization.

  • For homogenization, add a known weight of tissue to a pre-chilled tube containing a specific volume of homogenization buffer (e.g., 1:3 or 1:4 w/v).[3]

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant (tissue homogenate) and store it at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

This protocol is a general guideline for the extraction and analysis of this compound from plasma and tissue homogenates.[8]

Materials:

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the samples)

  • Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • Reconstitution solvent (e.g., mobile phase)

  • LC-MS/MS system

Procedure:

  • Thaw the plasma or tissue homogenate samples on ice.

  • To a known volume of sample (e.g., 100 µL), add the internal standard solution.

  • Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of reconstitution solvent.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Data Presentation

Pharmacokinetic Parameters of this compound in Animal Models
ParameterRat (Sprague-Dawley)Pigtail MacaqueMouseRabbit
Dose 2.5 mg/kg (IV)Not Specified200-400 mg/kg/day (oral)No Data Available
Cmax ~300 ng/mLNot SpecifiedNot SpecifiedNo Data Available
Tmax ~0.5 hNot SpecifiedNot SpecifiedNo Data Available
AUC ~1500 ng·h/mLNot Specified0.6-fold of human AUCNo Data Available
t1/2 ~4 hNot SpecifiedNot SpecifiedNo Data Available
Reference [9][5]
This compound Tissue Distribution
TissueRatPigtail MacaqueMouseRabbit
Brain Low PenetrationLow PenetrationLow PenetrationNo Data Available
Cerebrospinal Fluid (CSF) Low ConcentrationLow ConcentrationNo Data AvailableNo Data Available
Liver High ConcentrationNo Data AvailableNo Data AvailableNo Data Available
Kidney High ConcentrationNo Data AvailableNo Data AvailableNo Data Available
Spleen Moderate ConcentrationNo Data AvailableNo Data AvailableNo Data Available
Vaginal Tissue No Data AvailableDetectable LevelsNo Data AvailableNo Data Available
Vaginal Secretions No Data AvailableDetectable LevelsNo Data AvailableNo Data Available

Note: Quantitative comparative data for tissue distribution across different species is limited.

Mandatory Visualizations

Experimental Workflow for this compound Pharmacokinetic Study in Rats

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) catheterization Jugular Vein Catheterization (for IV studies and serial sampling) animal_acclimatization->catheterization fasting Overnight Fasting catheterization->fasting oral_gavage Oral Gavage fasting->oral_gavage iv_injection Intravenous Injection fasting->iv_injection blood_collection Serial Blood Collection oral_gavage->blood_collection iv_injection->blood_collection tissue_collection Tissue Harvesting (Terminal) blood_collection->tissue_collection plasma_separation Plasma Separation blood_collection->plasma_separation tissue_homogenization Tissue Homogenization tissue_collection->tissue_homogenization sample_extraction Liquid-Liquid or Solid-Phase Extraction plasma_separation->sample_extraction tissue_homogenization->sample_extraction lcmsms_analysis LC-MS/MS Analysis sample_extraction->lcmsms_analysis pk_analysis Pharmacokinetic Modeling lcmsms_analysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study of this compound in rats.

This compound Metabolism Pathway

G cluster_cyp450 CYP450 Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Substrate CYP2C9 CYP2C9 This compound->CYP2C9 Substrate CYP2C19 CYP2C19 This compound->CYP2C19 Substrate Excretion Excretion (Fecal) This compound->Excretion Unchanged Metabolites Oxidative Metabolites CYP3A4->Metabolites CYP2C9->Metabolites CYP2C19->Metabolites Metabolites->Excretion

References

Analyzing Etravirine Resistance: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of Etravirine (ETR) resistance mutations in Human Immunodeficiency Virus Type 1 (HIV-1). These guidelines are intended to assist researchers in selecting and implementing appropriate methodologies for detecting and characterizing ETR resistance, a critical aspect of HIV-1 drug development and clinical management.

Introduction to this compound Resistance

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Unlike first-generation NNRTIs, ETR exhibits a higher genetic barrier to resistance, often requiring the accumulation of multiple mutations in the reverse transcriptase (RT) region of the pol gene for significant loss of susceptibility. Understanding the complex patterns of these resistance-associated mutations (RAMs) is crucial for predicting treatment response and developing novel antiretroviral therapies.

This guide covers the primary methodologies for assessing ETR resistance: genotypic and phenotypic assays. Genotypic assays identify specific RAMs in the viral genome, while phenotypic assays measure the in vitro susceptibility of the virus to the drug.

Genotypic Assays for this compound Resistance

Genotypic resistance testing is the most common method for identifying mutations that confer drug resistance. This approach involves sequencing the HIV-1 pol gene to detect known RAMs.

Sanger Sequencing

Sanger sequencing has traditionally been the gold standard for HIV-1 drug resistance testing in clinical settings.[1] It is reliable for detecting major viral variants present in at least 20-30% of the viral population.[1]

Objective: To amplify and sequence the reverse transcriptase region of the HIV-1 pol gene from plasma viral RNA.

Materials:

  • QIAamp Viral RNA Mini Kit (or equivalent) for RNA extraction.

  • QIAGEN One-Step RT-PCR Kit (or equivalent).

  • Primers specific for the HIV-1 pol gene (RT region).[2]

  • Phusion High-Fidelity DNA Polymerase (or equivalent) for nested PCR.

  • ExoSAP-IT PCR Product Cleanup Reagent.

  • BigDye Terminator v3.1 Cycle Sequencing Kit.

  • ABI 3730xl DNA Analyzer (or equivalent).[3]

Procedure:

  • Viral RNA Extraction:

    • Extract viral RNA from 500 µL of patient plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's protocol.[4] Elute RNA in 60 µL of AVE buffer.

  • One-Step RT-PCR (First Round):

    • Prepare a master mix containing the QIAGEN One-Step RT-PCR Buffer, dNTP mix, primer pair for the full RT region, and the enzyme mix.

    • Add 10 µL of the extracted RNA to the master mix.

    • Perform RT-PCR with the following cycling conditions:

      • Reverse Transcription: 50°C for 30 minutes.[5]

      • Initial PCR Activation: 95°C for 15 minutes.[6]

      • 40 cycles of: 94°C for 30 seconds, 51°C for 30 seconds, and 72°C for 1 minute 30 seconds.[6]

      • Final Extension: 68°C for 5 minutes.[5]

  • Nested PCR (Second Round):

    • Use 5 µL of the first-round RT-PCR product as a template.

    • Prepare a PCR reaction using Phusion High-Fidelity DNA Polymerase and internal primers specific to the RT region.

    • Perform nested PCR with the following cycling conditions:

      • Initial Denaturation: 98°C for 30 seconds.[5]

      • 35 cycles of: 98°C for 10 seconds, 62°C for 20 seconds, and 72°C for 40 seconds.[5]

      • Final Extension: 72°C for 10 minutes.[5]

  • PCR Product Purification:

    • Verify the PCR product size by agarose gel electrophoresis.

    • Purify the nested PCR product using ExoSAP-IT reagent to remove excess primers and dNTPs.

  • Cycle Sequencing:

    • Perform cycle sequencing using the BigDye Terminator v3.1 Cycle Sequencing Kit and the same internal primers used for the nested PCR.

  • Sequence Analysis:

    • Purify the sequencing products.

    • Analyze the samples on an ABI 3730xl DNA Analyzer.[3]

    • Assemble and edit the sequences.

    • Compare the patient sequence to a wild-type reference (e.g., HXB2) to identify mutations. Utilize resources like the Stanford University HIV Drug Resistance Database for interpretation.

Next-Generation Sequencing (NGS)

NGS technologies offer higher throughput and sensitivity compared to Sanger sequencing, allowing for the detection of low-abundance drug-resistant variants (as low as 1-5%).[7] This can be particularly important for detecting emerging resistance.

Objective: To perform deep sequencing of the HIV-1 pol gene to identify both major and minor this compound resistance mutations.

Materials:

  • QIAamp Viral RNA Mini Kit (or equivalent).

  • SuperScript III One-Step RT-PCR System with Platinum Taq DNA Polymerase (or equivalent).

  • Primers with Illumina adapter sequences targeting the pol gene.[8]

  • Qubit dsDNA HS Assay Kit.

  • Nextera XT DNA Library Preparation Kit.

  • Illumina MiSeq Reagent Kit v2.

  • Illumina MiSeq System.[9]

Procedure:

  • RNA Extraction and RT-PCR:

    • Extract viral RNA as described in the Sanger sequencing protocol.

    • Perform one-step RT-PCR using primers containing Illumina adapter sequences.[8] Use cycling conditions appropriate for the chosen enzyme and primers.

  • Library Preparation:

    • Quantify the PCR amplicons using a Qubit fluorometer.

    • Prepare sequencing libraries using the Nextera XT DNA Library Preparation Kit following the manufacturer's instructions. This involves tagmentation (fragmenting and tagging DNA), PCR amplification to add indexes, and library normalization.[8]

  • Sequencing:

    • Pool the normalized libraries.

    • Sequence the pooled libraries on an Illumina MiSeq instrument using a MiSeq Reagent Kit v2 (2x150 bp).[8][9]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to an HIV-1 reference sequence (e.g., HXB2).

    • Call variants (mutations) and determine their frequencies.

    • Use specialized software (e.g., Geneious, HyDRA) and databases (e.g., Stanford HIV Drug Resistance Database) to identify and interpret resistance mutations.[8]

Phenotypic Assays for this compound Resistance

Phenotypic assays provide a direct measure of how viral mutations affect drug susceptibility. These assays involve culturing HIV-1 in the presence of varying concentrations of an antiretroviral drug and determining the drug concentration that inhibits viral replication by 50% (EC50).

Recombinant Virus Phenotyping Assay (e.g., PhenoSense™)

This is the most common type of phenotypic assay. It involves inserting the patient-derived RT gene into a replication-defective HIV-1 vector that contains a reporter gene (e.g., luciferase).

Objective: To measure the phenotypic susceptibility of patient-derived HIV-1 RT to this compound.

Materials:

  • Patient plasma.

  • RT-PCR reagents and primers for the pol gene.

  • HIV-1 vector lacking the RT coding region and containing a luciferase reporter gene.

  • Cell line for transfection (e.g., HEK293T).

  • Cell line for infection (e.g., MT-2 or a similar CD4+ cell line).

  • This compound stock solution.

  • Luciferase assay system.

  • Plate reader capable of luminescence detection.

Procedure:

  • Amplify Patient RT Gene:

    • Extract viral RNA from patient plasma and perform RT-PCR to amplify the RT-coding region of the pol gene, as described in the genotypic assay protocols.

  • Generate Recombinant Virus:

    • Ligate the amplified patient RT fragment into the HIV-1 vector.

    • Transfect HEK293T cells with the resulting recombinant plasmid.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., MT-2) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Infect the target cells with the recombinant virus in the presence of the various drug concentrations.

    • Culture the cells for 3-5 days.

  • Measure Viral Replication:

    • Lyse the cells and measure luciferase activity using a luciferase assay system and a plate reader.

  • Data Analysis:

    • Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration.

    • Determine the fold change in resistance by dividing the EC50 of the patient virus by the EC50 of a wild-type reference virus.

Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a drug on the enzymatic activity of purified HIV-1 reverse transcriptase.

Objective: To determine the concentration of this compound required to inhibit the activity of purified recombinant HIV-1 RT by 50% (IC50).

Materials:

  • Purified recombinant HIV-1 RT (wild-type or mutant).

  • This compound stock solution.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT).

  • Poly(rA)/oligo(dT) template/primer.

  • Biotin-dUTP and dTTP.

  • Streptavidin-coated plates.

  • Anti-digoxigenin-peroxidase (POD) antibody.

  • ABTS substrate.

  • Plate reader capable of absorbance measurement.

Procedure:

  • Enzyme Purification:

    • Express and purify recombinant HIV-1 RT from E. coli.[10][11] This typically involves affinity chromatography followed by ion exchange and/or size-exclusion chromatography.[12][13]

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in the reaction buffer.

    • In a 96-well plate, combine the purified RT enzyme, the poly(rA)/oligo(dT) template/primer, and the different concentrations of this compound.

    • Initiate the reaction by adding the nucleotide mix (biotin-dUTP and dTTP).

    • Incubate the plate at 37°C for 1 hour.

  • Detection of RT Activity:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA product to bind.

    • Wash the plate to remove unbound components.

    • Add anti-digoxigenin-POD antibody and incubate.

    • Wash the plate again.

    • Add ABTS substrate and measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to a no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Quantitative Data on this compound Resistance Mutations

The following table summarizes key this compound resistance-associated mutations and their impact on drug susceptibility, expressed as fold change (FC) in EC50 values. The presence of multiple mutations often has a synergistic effect on resistance.

MutationFold Change (FC) in EC50Associated Resistance LevelReference
Y181C~5Low to Intermediate[14]
Y181I>10High[14][15]
Y181V>10High[16]
L100I + K103N5 - 10Intermediate[4][15]
V179FVariableContributes to resistance[16]
G190AVariableContributes to resistance[14]
G190SVariableContributes to resistance[14][16]
K101EVariableContributes to resistance[14]
K101PVariableContributes to resistance[14][15]
V90IVariableContributes to resistance[14][16]
A98GVariableContributes to resistance[14][16]
V106IVariableContributes to resistance[14][16]
M230L>10High[15]
F227C10 - 20High[4]
Two first-generation NNRTI RAMs + Y181I/V or V179D/E/I/F or K101E/P or Y188L4 - 10Intermediate[11][15]

Note: Fold change values can vary depending on the viral background and the specific combination of mutations present.

Visualizing Experimental Workflows and Resistance Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and the logical relationships in this compound resistance analysis.

Genotypic_Resistance_Testing_Workflow cluster_sample Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis Patient_Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Plasma->RNA_Extraction RT_PCR RT-PCR of pol gene RNA_Extraction->RT_PCR Nested_PCR Nested PCR (Sanger) RT_PCR->Nested_PCR NGS Next-Generation Sequencing RT_PCR->NGS Library Prep Sanger_Sequencing Sanger Sequencing Nested_PCR->Sanger_Sequencing Sequence_Analysis Sequence Analysis & Mutation Calling Sanger_Sequencing->Sequence_Analysis NGS->Sequence_Analysis Resistance_Report Resistance Report Sequence_Analysis->Resistance_Report Phenotypic_Resistance_Testing_Workflow Patient_Sample Patient Plasma Sample Amplify_RT Amplify Patient RT Gene (RT-PCR) Patient_Sample->Amplify_RT Create_Vector Create Recombinant HIV-1 Vector Amplify_RT->Create_Vector Produce_Virus Produce Recombinant Virus in Producer Cells Create_Vector->Produce_Virus Infect_Cells Infect Target Cells with Virus & this compound Dilutions Produce_Virus->Infect_Cells Measure_Replication Measure Viral Replication (e.g., Luciferase Assay) Infect_Cells->Measure_Replication Calculate_EC50 Calculate EC50 and Fold Change Measure_Replication->Calculate_EC50 Etravirine_Resistance_Pathway cluster_wildtype Wild-Type HIV-1 cluster_mutations Accumulation of Mutations cluster_resistance Resistance Phenotype WT_RT Wild-Type Reverse Transcriptase ETR_Susceptible Susceptible to This compound WT_RT->ETR_Susceptible Mutation1 Single RAM (e.g., Y181C) WT_RT->Mutation1 Drug Pressure Mutation2 Additional RAMs (e.g., L100I, K103N) Mutation1->Mutation2 Increased Resistance Low_Resistance Low-Level Resistance Mutation1->Low_Resistance High_Level_RAMs Multiple RAMs (≥3) Mutation2->High_Level_RAMs Synergistic Effect Intermediate_Resistance Intermediate Resistance Mutation2->Intermediate_Resistance High_Resistance High-Level Resistance High_Level_RAMs->High_Resistance

References

Etravirine in Combination Antiretroviral Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in combination with other antiretroviral agents. The data presented are primarily derived from the pivotal Phase III DUET-1 and DUET-2 clinical trials, which evaluated the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults.[1][2] Detailed protocols for key experimental assays used in such clinical studies are also provided to facilitate research and development in the field of antiretroviral therapy.

Efficacy of this compound in Combination Therapy

The DUET-1 and DUET-2 trials were randomized, double-blind, placebo-controlled studies that assessed the efficacy of this compound (200 mg twice daily) in combination with a background regimen that included darunavir/ritonavir, investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), and optional enfuvirtide.[2] The pooled analysis of these studies provides robust data on the virological and immunological responses to this compound-containing regimens in a treatment-experienced population.

Data Presentation: Summary of Clinical Trial Outcomes

The following tables summarize the key efficacy data from the pooled 96-week analysis of the DUET-1 and DUET-2 trials.

Table 1: Baseline Characteristics of the Pooled DUET-1 and DUET-2 Study Population [1]

CharacteristicThis compound (n=599)Placebo (n=604)
Median Age (years) 4646
Male (%) 88%89%
Race (%)
White70%71%
Black16%15%
Asian6%6%
Hispanic8%8%
Median Baseline HIV-1 RNA (log10 copies/mL) 4.844.83
Median Baseline CD4+ Cell Count (cells/mm³) 106109
Prior Antiretroviral Therapy (%)
NNRTI98%98%
Protease Inhibitor (PI)100%100%
NRTI100%100%
Enfuvirtide42%40%

Table 2: Virological and Immunological Response at Week 96 (Pooled DUET-1 and DUET-2 Data) [2]

Outcome MeasureThis compound (n=599)Placebo (n=604)P-value
Virological Response (HIV-1 RNA <50 copies/mL) 57%36%<0.0001
Mean Change in HIV-1 RNA from Baseline (log10 copies/mL) -2.16-1.42<0.0001
Mean Change in CD4+ Cell Count from Baseline (cells/mm³) +128+86<0.0001

Table 3: Development of this compound Resistance-Associated Mutations (RAMs) in Virologic Failures (Pooled DUET-1 and DUET-2 Data) [3][4]

MutationFrequency in this compound Group with Virologic Failure (%)
Y181C/I/V45%
G190A/S32.5%
K101E/H/P26%
V90I13%
A98G11%
Y188L7%
V179D/F/T<3%
L100INot Found

Note: Data represents the prevalence of specific mutations in a cohort of children failing NNRTI-based regimens, which is indicative of common resistance pathways.

Pharmacokinetic Interactions

This compound is a substrate and inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19, leading to potential drug-drug interactions.[5] The following table summarizes key pharmacokinetic interactions with commonly co-administered antiretrovirals.

Table 4: Pharmacokinetic Interactions of this compound with Other Antiretroviral Agents

Co-administered Drug(s)Effect on this compoundEffect on Co-administered Drug(s)Reference
Darunavir/ritonavir (600/100 mg twice daily) AUC ↑ 80%, Cmax ↑ 81%, Cmin ↑ 67% (with 200 mg ETR vs 100 mg ETR alone)Darunavir: AUC ↑ 14%, Cmax ↑ 6%, Cmin ↑ 29%[5][6]
Raltegravir (400 mg twice daily) AUC ↑ 10%, Cmax ↑ 4%, Cmin ↑ 17%Raltegravir: AUC ↓ 10%, Cmax ↓ 11%, Cmin ↓ 34%[1]
Raltegravir (400 mg twice daily) + Darunavir/ritonavir (600/100 mg twice daily) Not ReportedRaltegravir: Trough concentration ↑ (405 vs 118 ng/mL); Darunavir: Trough concentration ↑ (3837 vs 2241 ng/mL), AUC ↑ (50083 vs 36277 ng·h/mL)[6]
Dolutegravir (50 mg once daily) No significant effectDolutegravir: AUC ↓ 71%, Cmax ↓ 52%, Cmin ↓ 88%[7]
Dolutegravir (50 mg once daily) + Lopinavir/ritonavir No significant effectDolutegravir: AUC ↑ 11%, Cmax ↑ 7%, Cmin ↑ 28%[7]
Dolutegravir (50 mg once daily) + Darunavir/ritonavir No significant effectDolutegravir: AUC ↓ 25%, Cmax ↓ 12%, Cmin ↓ 37%[7]

AUC: Area under the curve; Cmax: Maximum concentration; Cmin: Minimum concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other antiretroviral agents.

Protocol 1: Quantification of HIV-1 RNA (Viral Load) using Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0

This protocol outlines the automated quantification of HIV-1 RNA in human plasma.[8][9]

Principle: The assay involves three main steps: (1) automated specimen preparation to isolate HIV-1 RNA using silica-based capture, (2) reverse transcription of the viral RNA to complementary DNA (cDNA), and (3) simultaneous PCR amplification of the cDNA and detection using dual-labeled oligonucleotide probes.[9] A known quantity of an internal Quantitation Standard (QS) is added to each sample to ensure accuracy.[8]

Materials:

  • COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0 kit (Roche Molecular Systems)

  • COBAS® AmpliPrep Instrument

  • COBAS® TaqMan® Analyzer or COBAS® TaqMan® 48 Analyzer

  • Human plasma collected in EDTA anticoagulant

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Sample Preparation (automated on COBAS® AmpliPrep):

    • Load patient plasma samples (850 µL) and controls onto the instrument.[8]

    • The instrument automatically adds a lysis/binding buffer containing a protease and chaotropic agents to lyse the virus and release the RNA.[9]

    • A known number of HIV-1 QS Armored RNA molecules and magnetic glass particles are added to each sample.[9]

    • The RNA binds to the magnetic glass particles.

    • The particles are washed to remove inhibitors.

    • The purified RNA is eluted from the particles.

  • Reverse Transcription and PCR Amplification (automated on COBAS® TaqMan® Analyzer):

    • The purified RNA is transferred to a reaction tube containing the Master Mix, which includes primers, probes, and the Z05 DNA Polymerase.[8]

    • Reverse transcription is initiated to convert the HIV-1 RNA and QS RNA into cDNA.

    • PCR amplification of the cDNA is performed. The assay targets two highly conserved regions in the HIV-1 genome (gag and LTR) to ensure broad subtype coverage.[8]

    • During PCR, the dual-labeled probes bind to the target amplicons. The 5' to 3' exonuclease activity of the Z05 polymerase cleaves the probe, separating the reporter and quencher dyes, which results in a fluorescent signal.

    • The instrument monitors the fluorescence in real-time.

  • Data Analysis:

    • The analyzer software calculates the HIV-1 RNA concentration by comparing the fluorescent signal from the HIV-1 target to the signal from the internal QS for each sample.[9]

    • Results are reported in copies/mL.

Protocol 2: CD4+ T-Cell Enumeration by Flow Cytometry using a BD FACSCalibur™

This protocol describes the enumeration of absolute CD4+ T-cell counts in whole blood using BD Trucount™ Tubes and BD Multitest™ reagents on a BD FACSCalibur™ flow cytometer.[10][11]

Principle: This single-platform method uses a four-color monoclonal antibody reagent to identify T-lymphocyte subsets (CD3+, CD4+, and CD8+) and CD45 to gate on the leukocyte population. BD Trucount™ Tubes contain a lyophilized pellet with a known number of fluorescent beads, which allows for the direct calculation of absolute cell counts from a single sample tube.[11]

Materials:

  • BD FACSCalibur™ Flow Cytometer

  • BD Trucount™ Tubes

  • BD Multitest™ CD3-FITC/CD8-PE/CD45-PerCP/CD4-APC reagent

  • BD FACS™ Lysing Solution (1X)

  • Whole blood collected in EDTA anticoagulant

  • Vortex mixer

  • Pipettors (20 µL and 50 µL)

  • Appropriate controls (e.g., BD Multi-Check™ Control)

  • Appropriate PPE

Procedure:

  • Sample Staining:

    • For each patient sample and control, label a BD Trucount™ Tube.

    • Pipette 20 µL of the BD Multitest™ reagent into the bottom of each tube.[10]

    • Add 50 µL of well-mixed, anticoagulated whole blood to each corresponding tube. Avoid touching the bead pellet with the pipette tip.[10]

    • Cap the tubes and vortex gently to mix.

    • Incubate for 15 minutes at room temperature (18-25°C) in the dark.[10]

  • Erythrocyte Lysis:

    • Add 450 µL of 1X BD FACS™ Lysing Solution to each tube.[10]

    • Cap the tubes and vortex gently.

    • Incubate for an additional 15 minutes at room temperature in the dark.[10]

    • The samples are now ready for acquisition on the flow cytometer.

  • Flow Cytometer Setup and Acquisition:

    • Power on the BD FACSCalibur™ instrument and computer.

    • Launch the appropriate software (e.g., BD CellQuest™ Pro).

    • Set up the instrument using appropriate settings for 4-color analysis with lyse/no-wash samples. This includes setting photomultiplier tube (PMT) voltages and fluorescence compensation.

    • Run a control sample to ensure the instrument is performing correctly.

    • Acquire the patient samples. Set the acquisition to stop after a sufficient number of events have been collected (e.g., a set number of bead events or total events).

  • Data Analysis:

    • Use the software to gate on the lymphocyte population based on their CD45 and side scatter (SSC) properties.

    • Within the lymphocyte gate, further identify the CD3+ T-cells.

    • From the CD3+ population, identify the CD4+ and CD8+ subpopulations.

    • The software will use the ratio of cell events to bead events to calculate the absolute count of each cell population (cells/µL).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to this compound studies.

Caption: this compound binds to the NNRTI pocket of reverse transcriptase.

Resistance_Pathway Development of this compound Resistance cluster_rt_wild Wild-Type RT cluster_this compound This compound cluster_rt_mutant Mutant RT RT_Wild Flexible NNRTI Binding Pocket Mutations Mutations (e.g., Y181C, G190A) RT_Wild->Mutations Selective Pressure ETR This compound (Flexible Molecule) ETR->RT_Wild Effective Binding & Inhibition RT_Mutant Altered NNRTI Binding Pocket ETR->RT_Mutant Reduced Binding & Loss of Efficacy Mutations->RT_Mutant Causes

Caption: Mutations alter the NNRTI binding pocket, reducing this compound efficacy.

Clinical_Trial_Workflow Typical Antiretroviral Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Arm A: This compound + Background Regimen Randomization->Treatment_A Treatment_B Arm B: Placebo + Background Regimen Randomization->Treatment_B Follow_Up Follow-up Visits (Weeks 24, 48, 96, etc.) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (Viral Load, CD4 Count, Safety Labs) Follow_Up->Data_Collection Analysis Statistical Analysis (Efficacy & Safety Endpoints) Data_Collection->Analysis

Caption: Workflow of a typical randomized controlled clinical trial for antiretrovirals.

Sample_Processing_Workflow Sample Processing for Virological and Immunological Analysis cluster_collection Sample Collection cluster_processing Initial Processing cluster_analysis Downstream Analysis Blood_Draw Whole Blood Collection (EDTA Tube) Centrifugation Centrifugation Blood_Draw->Centrifugation CD4_Count CD4 Count (Flow Cytometry) Blood_Draw->CD4_Count Whole Blood Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Viral_Load Viral Load Assay (e.g., RT-qPCR) Plasma_Separation->Viral_Load Resistance_Test Genotypic/Phenotypic Resistance Testing Plasma_Separation->Resistance_Test

Caption: Workflow for processing blood samples for HIV monitoring.

References

Application Notes and Protocols for Assessing Etravirine's Impact on Viral Replication Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Etravirine (ETR), a non-nucleoside reverse transcriptase inhibitor (NNRTI), on HIV-1 replication kinetics. The methodologies described herein are essential for preclinical studies, resistance monitoring, and the overall evaluation of this compound's antiviral efficacy.

Introduction to this compound and its Mechanism of Action

This compound is a second-generation NNRTI with potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[1][2] Its unique molecular flexibility allows it to bind to the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations, thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[1] This adaptability provides a higher genetic barrier to the development of resistance compared to first-generation NNRTIs.[3] Understanding the impact of this compound on viral replication is critical for its effective clinical use.

Key Methodologies for Assessing this compound's Antiviral Activity

Several in vitro methods are employed to quantify the effect of this compound on HIV-1 replication. These can be broadly categorized into:

  • Cell-Based Assays: To determine the effective concentration of this compound that inhibits viral replication in a cellular context.

  • Enzymatic Assays: To measure the direct inhibition of the HIV-1 reverse transcriptase enzyme.

  • Resistance Testing: To identify genetic mutations that confer resistance to this compound and to quantify the level of resistance.

  • Viral Fitness Assays: To assess the replication capacity of this compound-resistant viral strains.

Application Note 1: Determination of this compound's 50% Effective Concentration (EC50) in Cell Culture

This protocol outlines the procedure for determining the EC50 value of this compound, which is the concentration of the drug that inhibits 50% of viral replication in a cell-based assay. The TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR, is commonly used for this purpose.[4][5]

Experimental Protocol: Single-Round Infectivity Assay using TZM-bl cells

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 Env-pseudotyped virus stock (e.g., from a reference strain or a clinical isolate)

  • This compound stock solution (in DMSO)

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (clear bottom, white or black walls)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a no-drug (vehicle) control.

  • Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in complete growth medium containing DEAE-Dextran to a final concentration that yields a luciferase signal of at least 10 times the background.

  • Infection: Add 50 µL of the diluted virus to each well containing the serially diluted this compound.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well.

  • Measurement: After a 2-minute incubation at room temperature to allow for cell lysis, measure the luminescence using a luminometer.[6]

Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic regression curve.[7]

Data Presentation: this compound EC50 Values
HIV-1 StrainEC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (IIIB)5.7 ± 1.31.0[8]
Y181V Mutant~342~60[8]
Y181I Mutant~342~60[8]
Pooled NNRTI-Resistant Variants62.6 ± 3.4~11[8]

Application Note 2: Direct Measurement of HIV-1 Reverse Transcriptase Inhibition by this compound

This protocol describes a non-radioactive, colorimetric assay to determine the 50% inhibitory concentration (IC50) of this compound against the HIV-1 RT enzyme. This cell-free assay directly measures the enzymatic activity of purified recombinant HIV-1 RT.

Experimental Protocol: Colorimetric HIV-1 RT Inhibition Assay

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer

  • Template/primer hybrid (e.g., poly(A) x oligo(dT))

  • dNTP mix containing digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP

  • This compound stock solution (in DMSO)

  • Streptavidin-coated 96-well plates

  • Anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD)

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in reaction buffer.

  • Reaction Setup: In a 96-well reaction plate, add the reaction buffer, template/primer, and dNTP mix.

  • Inhibitor Addition: Add the serially diluted this compound, a positive control (e.g., another NNRTI), and a no-inhibitor control to their respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA product to bind.

  • Washing: Wash the plate to remove unincorporated nucleotides.

  • Detection: Add the Anti-DIG-POD conjugate and incubate. After another wash step, add the peroxidase substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.[9]

Data Analysis:

  • Calculate the percentage of RT inhibition for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting a dose-response curve.

Data Presentation: this compound IC50 Values for HIV-1 RT
ParameterValueReference
IC50 (Wild-Type RT)Varies by assay kit[9]

Application Note 3: Genotypic and Phenotypic Resistance Testing for this compound

Assessing viral resistance to this compound is crucial for guiding treatment decisions. This involves both genotypic analysis to identify resistance-associated mutations (RAMs) and phenotypic assays to measure the drug susceptibility of viral isolates.

Experimental Protocol: Genotypic Resistance Analysis
  • RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the HIV-1 pol gene, which encodes the reverse transcriptase.[10]

  • Sequencing: Sequence the amplified DNA product.

  • Mutation Analysis: Analyze the sequence to identify known this compound RAMs. A weighted scoring system can be used to predict the clinical response to this compound based on the identified mutations.[11]

Data Presentation: this compound Resistance-Associated Mutations (RAMs) and Weighted Scores
MutationWeight
V90I1
A98G1
L100I2.5
K101E/P2.5
V106I1.5
V179D/F1
Y181C/I/V3
G190A/S1.5
M230L2.5
Weighted Score Interpretation Predicted Virological Response
0 - 2Susceptible
2.5 - 3.5Intermediate Resistance
> 4Resistant

Note: This is a simplified table based on published scoring systems. The specific weights and interpretation may vary.[11]

Experimental Protocol: Phenotypic Resistance Assay
  • Virus Isolation/Generation: Isolate virus from patient plasma or generate recombinant viruses containing the patient-derived RT sequence.

  • Susceptibility Testing: Perform a cell-based infectivity assay (as described in Application Note 1) with the patient-derived virus and a wild-type reference virus in the presence of serial dilutions of this compound.

  • Data Analysis: Calculate the EC50 for both the patient and reference viruses. The fold change in EC50 (patient EC50 / reference EC50) indicates the level of phenotypic resistance.[12]

Data Presentation: Phenotypic Cut-offs for this compound
Fold Change in EC50Interpretation
< 3.0Susceptible
3.0 - 13.0Intermediate Resistance
> 13.0Resistant

Note: These cut-offs are based on clinical data and may be subject to revision.[11]

Mandatory Visualizations

Diagram 1: HIV-1 Life Cycle and the Target of this compound

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Integration Integrated Provirus->Viral RNA Transcription New Virus Particle New Virus Particle Viral Proteins->New Virus Particle Assembly HIV-1 HIV-1 New Virus Particle->HIV-1 Budding & Maturation HIV-1->Viral RNA Entry & Uncoating This compound This compound This compound->Reverse Transcriptase Inhibition

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Diagram 2: Experimental Workflow for EC50 Determination

EC50_Workflow A Seed TZM-bl cells in 96-well plate B Prepare serial dilutions of this compound A->B C Infect cells with HIV-1 pseudovirus in the presence of this compound B->C D Incubate for 48 hours C->D E Add luciferase substrate and measure luminescence D->E F Calculate % inhibition and determine EC50 E->F Resistance_Testing_Logic cluster_genotypic Genotypic Testing cluster_phenotypic Phenotypic Testing G1 Viral RNA Extraction G2 RT-PCR of pol gene G1->G2 G3 Sequencing G2->G3 G4 Identify RAMs G3->G4 Predicted Resistance Predicted Resistance G4->Predicted Resistance P1 Generate Patient Virus P2 Infectivity Assay (with this compound) P1->P2 P3 Calculate EC50 Fold Change P2->P3 Measured Resistance Measured Resistance P3->Measured Resistance Patient Sample Patient Sample Patient Sample->G1 Patient Sample->P1

References

Application Notes and Protocols: Use of Etravirine in Studies of HIV-1 Co-infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of etravirine in the context of HIV-1 co-infections, with a focus on Hepatitis B (HBV), Hepatitis C (HCV), and Tuberculosis (TB). The information is compiled from key clinical studies to guide research and drug development efforts.

This compound in HIV-1/Hepatitis B (HBV) and HIV-1/Hepatitis C (HCV) Co-infections

The primary source of data on the use of this compound in HIV-1/HBV or HIV-1/HCV co-infected patients comes from the pooled analysis of the DUET-1 and DUET-2 clinical trials. These were Phase III, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults.

Efficacy of this compound in HIV-1/Hepatitis Co-infected Patients

A sub-analysis of the DUET trials assessed the virologic and immunologic responses in patients co-infected with HBV or HCV. The results demonstrated that this compound, in combination with an optimized background regimen, was effective in suppressing HIV-1 replication in this patient population.

Table 1: Virologic and Immunologic Response in the DUET Trials (96-Week Data)

Outcome MeasureHIV-1 Mono-infectedHIV-1/HBV or HIV-1/HCV Co-infected
Virologic Response (HIV-1 RNA <50 copies/mL)
This compound Group57%Not specifically reported in pooled analysis, but efficacy was maintained.
Placebo Group36%Not specifically reported in pooled analysis.
Mean Change in CD4+ Cell Count from Baseline
This compound Group+128 cells/mm³Not significantly different from mono-infected patients.
Placebo Group+86 cells/mm³Not significantly different from mono-infected patients.
Safety and Tolerability of this compound in HIV-1/Hepatitis Co-infected Patients

The safety profile of this compound in patients with HIV-1 and HBV/HCV co-infection was a key area of investigation in the DUET trials, with a particular focus on hepatic adverse events. The findings indicated that this compound was generally well-tolerated in this population.

Table 2: Hepatic Adverse Events in the DUET Trials (96-Week Data) [1][2]

Adverse EventHIV-1 Mono-infectedHIV-1/HBV or HIV-1/HCV Co-infected
Any Hepatic Adverse Event
This compound Group7%18%
Placebo Group6%15%
Grade 3 or 4 Elevation in Aspartate Aminotransferase (AST)
This compound Group3%11%
Placebo Group2%7%
Grade 3 or 4 Elevation in Alanine Aminotransferase (ALT)
This compound Group3%14%
Placebo Group2%9%
Discontinuation due to Hepatic Adverse Events
This compound Group5 patients2 patients
Placebo Group2 patients2 patients

Although the incidence of hepatic adverse events was higher in co-infected patients compared to mono-infected patients, the rates were comparable between the this compound and placebo groups, suggesting that this compound itself did not significantly increase the risk of liver toxicity in this population.[1][2]

Experimental Protocol: The DUET Trials (DUET-1 and DUET-2)

This protocol provides a detailed methodology based on the design of the DUET-1 and DUET-2 clinical trials.[1]

1.3.1. Study Objective: To evaluate the efficacy, safety, and tolerability of this compound 200 mg twice daily compared to placebo in treatment-experienced HIV-1-infected adult patients with evidence of non-nucleoside reverse transcriptase inhibitor (NNRTI) and protease inhibitor (PI) resistance.

1.3.2. Study Design: Two identical, multinational, randomized, double-blind, placebo-controlled, Phase III trials.

1.3.3. Patient Population:

  • Inclusion Criteria:

    • Adults (≥18 years of age) with chronic HIV-1 infection.

    • Plasma HIV-1 RNA >5,000 copies/mL at screening.

    • Documented evidence of resistance to at least one NNRTI.

    • Presence of at least three primary PI mutations.

    • On a stable antiretroviral regimen for at least 8 weeks prior to screening.

    • For co-infected patients: Chronic Hepatitis B (HBsAg positive) or Hepatitis C (HCV antibody and HCV RNA positive) infection. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels <5 times the upper limit of normal. No requirement for anti-hepatitis treatment during the study.[1][2]

  • Exclusion Criteria:

    • Pregnancy or breastfeeding.

    • Acute viral hepatitis.

    • Decompensated liver disease.

    • Any condition that, in the investigator's opinion, could interfere with study participation.

1.3.4. Treatment Regimens:

  • Randomization: Patients were randomized in a 1:1 ratio to one of two treatment arms.

  • Treatment Arms:

    • This compound Arm: this compound 200 mg orally, twice daily.

    • Placebo Arm: Placebo orally, twice daily.

  • Optimized Background Regimen (OBR): All patients in both arms received an OBR consisting of:

    • Darunavir/ritonavir (600 mg/100 mg) twice daily.

    • Investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

    • Optional use of enfuvirtide (a fusion inhibitor).

1.3.5. Study Endpoints:

  • Primary Efficacy Endpoint: Proportion of patients with a confirmed plasma HIV-1 RNA level <50 copies/mL at week 24.

  • Secondary Efficacy Endpoints:

    • Proportion of patients with HIV-1 RNA <400 copies/mL.

    • Change from baseline in plasma HIV-1 RNA (log10 copies/mL).

    • Change from baseline in CD4+ cell count.

    • Incidence of AIDS-defining illnesses and death.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in laboratory parameters (hematology, chemistry, urinalysis).

    • Electrocardiogram (ECG) changes.

1.3.6. Assessments:

  • Plasma HIV-1 RNA levels were measured at screening, baseline, and at weeks 2, 4, 8, 12, 16, 24, 32, 40, and 48, and every 8 weeks thereafter.

  • CD4+ cell counts were measured at screening, baseline, and at weeks 4, 8, 12, 24, 32, 48, and every 16 weeks thereafter.

  • Safety assessments were conducted at each study visit.

1.3.7. Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population. The primary efficacy endpoint was analyzed using the time-to-loss of virologic response (TLOVR) algorithm.

Visualizations

DUET_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_endpoints Endpoint Analysis Screening Patient Screening Inclusion Inclusion Criteria Met (HIV-1+, Treatment-Experienced, NNRTI/PI Resistance, VL >5000) Screening->Inclusion Pass Exclusion Exclusion Criteria Met Screening->Exclusion Fail Enrollment Patient Enrollment Inclusion->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Arm_ETR This compound 200mg BID + OBR (DRV/r + NRTIs ± ENF) Randomization->Arm_ETR Arm_PBO Placebo BID + OBR (DRV/r + NRTIs ± ENF) Randomization->Arm_PBO FollowUp Follow-up Visits (Weeks 2, 4, 8, 12, 16, 24, etc.) Arm_ETR->FollowUp Arm_PBO->FollowUp Assessments Assessments: - HIV-1 RNA Viral Load - CD4+ Cell Count - Safety Labs - Adverse Events FollowUp->Assessments PrimaryEndpoint Primary Endpoint: Viral Load <50 copies/mL at Week 24 Assessments->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Viral Load <400 copies/mL - Change in CD4+ Count - Clinical Progression Assessments->SecondaryEndpoints

DUET Trial Experimental Workflow

This compound in HIV-1/Tuberculosis (TB) Co-infection

The use of this compound in patients with HIV-1 and active tuberculosis co-infection presents a significant clinical challenge due to a well-documented drug-drug interaction with rifampicin, a cornerstone of first-line anti-TB therapy.

Drug-Drug Interaction with Rifampicin

Rifampicin is a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is one of the primary enzymes responsible for the metabolism of this compound. Co-administration of rifampicin can significantly decrease the plasma concentrations of this compound, potentially leading to sub-therapeutic levels and an increased risk of virologic failure and the development of drug resistance. For this reason, the concurrent use of this compound and rifampicin is generally not recommended.

Clinical Evidence in HIV-1/TB Co-infection

There is a notable lack of large-scale clinical trials evaluating the efficacy and safety of this compound in HIV-1/TB co-infected patients receiving rifampicin-based anti-TB treatment. The available evidence is limited to case reports and pharmacokinetic studies.

One case study reported on two HIV-1-infected patients with multidrug-resistant TB who were treated with an this compound-containing antiretroviral regimen alongside a rifampicin-containing anti-TB regimen. In these cases, therapeutic drug monitoring was employed to ensure adequate this compound levels. The study suggested that despite the known interaction, virological suppression was achieved, indicating that this combination may be manageable in specific clinical scenarios with close monitoring. However, these findings are from a very small number of patients and cannot be generalized to the broader population.

Table 3: Summary of a Case Study on this compound and Rifampicin Co-administration

PatientAntiretroviral RegimenAnti-TB RegimenThis compound Plasma LevelsHIV-1 Virologic Outcome
Patient 1This compound + other ARVsRifampicin + other anti-TB drugsMonitored and maintained within therapeutic rangeVirologic suppression
Patient 2This compound + other ARVsRifampicin + other anti-TB drugsMonitored and maintained within therapeutic rangeVirologic suppression

This table is a qualitative summary as specific quantitative data from the case study was not available in the search results.

Experimental Protocol Considerations for Future Studies

Given the limited data, designing a clinical trial to evaluate this compound in HIV-1/TB co-infection would require a carefully considered protocol.

2.3.1. Study Objective: To investigate the pharmacokinetics, safety, and efficacy of this compound in HIV-1/TB co-infected patients receiving rifampicin-based anti-TB therapy.

2.3.2. Study Design: A Phase I/II, open-label, pharmacokinetic and safety study. A randomized controlled trial design would be challenging due to the known drug interaction.

2.3.3. Patient Population:

  • Inclusion Criteria:

    • Adults with confirmed HIV-1 and active TB co-infection.

    • Initiating or receiving a standard rifampicin-based anti-TB regimen.

    • Indication for an this compound-containing antiretroviral regimen (e.g., treatment-experienced with NNRTI resistance).

  • Exclusion Criteria:

    • Severe liver or renal impairment.

    • Known hypersensitivity to this compound or other study medications.

2.3.4. Treatment Regimens:

  • Anti-TB Regimen: Standard first-line therapy including rifampicin.

  • Antiretroviral Regimen: An this compound-containing regimen. Dose adjustments of this compound may need to be explored (e.g., increased dosage) based on pharmacokinetic modeling and observed plasma concentrations.

2.3.5. Key Assessments:

  • Intensive Pharmacokinetic Sampling: To determine the full pharmacokinetic profile of this compound when co-administered with rifampicin.

  • Therapeutic Drug Monitoring (TDM): Regular monitoring of this compound trough concentrations to ensure they remain within the therapeutic range.

  • HIV-1 RNA Viral Load: Frequent monitoring to assess virologic response.

  • Safety Monitoring: Close monitoring for adverse events, especially hepatotoxicity.

  • TB Treatment Outcomes: Monitoring for sputum smear and culture conversion.

Visualizations

Etravirine_Rifampicin_Interaction cluster_drugs Drug Administration cluster_metabolism Hepatic Metabolism cluster_outcomes Clinical Outcomes This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Metabolized by Rifampicin Rifampicin Rifampicin->CYP3A4 Induces Etravirine_Levels Decreased this compound Plasma Concentrations CYP3A4->Etravirine_Levels Increased Metabolism Virologic_Failure Potential for Virologic Failure and Drug Resistance Etravirine_Levels->Virologic_Failure

This compound and Rifampicin Drug Interaction Pathway

Summary and Future Directions

  • HIV-1/Hepatitis Co-infection: this compound is a viable and generally safe option for treatment-experienced patients with HIV-1 and HBV or HCV co-infection. While hepatic adverse events are more common in this population, this compound does not appear to add significant risk compared to placebo.

  • HIV-1/Tuberculosis Co-infection: The use of this compound in patients with active TB treated with rifampicin is not recommended due to a significant drug-drug interaction. Further research, likely involving therapeutic drug monitoring and potentially dose adjustments, is needed to determine if this combination can be used safely and effectively. The development of alternative anti-TB regimens with less potent CYP3A4 inducers would also be beneficial for this patient population.

These application notes and protocols are intended to serve as a guide for researchers and clinicians. All experimental procedures should be conducted in accordance with institutional guidelines and regulatory requirements.

References

Application Notes and Protocols: Etravirine in Pediatric HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of etravirine in pediatric HIV research, including its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile. Detailed experimental protocol outlines for key assays are also provided to guide researchers in their study design and execution.

Introduction to this compound

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its flexible chemical structure allows it to bind to the HIV-1 reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs.[1][2][3] This makes it a valuable agent for treatment-experienced pediatric patients who have developed resistance to other antiretroviral drugs.[4][5] this compound is approved by the U.S. Food and Drug Administration (FDA) for use in treatment-experienced children and adolescents aged 2 to less than 18 years and weighing at least 10 kg.[6]

Mechanism of Action

This compound non-competitively binds to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase.[3] This binding induces a conformational change in the enzyme, distorting its structure and inhibiting its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA.[3]

Etravirine_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 This compound Action HIV_RNA HIV-1 RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Inhibited_RT Inhibited Reverse Transcriptase Reverse_Transcriptase->Inhibited_RT Conformational Change This compound This compound This compound->Reverse_Transcriptase Binds to allosteric site Inhibited_RT->Viral_DNA Blocks Synthesis

Caption: this compound's mechanism of action on HIV-1 reverse transcriptase.

Development of Resistance

Resistance to this compound typically requires the accumulation of multiple NNRTI resistance-associated mutations (RAMs).[7] The most frequent emerging RAMs in pediatric patients experiencing virological failure on this compound-containing regimens include Y181C, V90I, L100I, and E138A.[7]

Etravirine_Resistance_Pathway Wild_Type Wild-Type HIV-1 First_Gen_NNRTI_Exposure First-Generation NNRTI Exposure (e.g., Nevirapine, Efavirenz) Wild_Type->First_Gen_NNRTI_Exposure Initial_RAMs Initial RAMs (e.g., K103N, Y181C) First_Gen_NNRTI_Exposure->Initial_RAMs Etravirine_Therapy This compound Therapy Initial_RAMs->Etravirine_Therapy Accumulated_RAMs Accumulation of Additional RAMs (e.g., V90I, L100I, Y181C) Etravirine_Therapy->Accumulated_RAMs Reduced_Susceptibility Reduced this compound Susceptibility Accumulated_RAMs->Reduced_Susceptibility Virologic_Failure Virologic Failure Reduced_Susceptibility->Virologic_Failure

Caption: Pathway to the development of this compound resistance.

Data Presentation

Pharmacokinetic Parameters of this compound in Pediatric Populations
PopulationDosing RegimennMean AUC0–12h (ng·hr/mL)Mean Cmin (ng/mL)Reference
Children (6 to <12 years)5.2 mg/kg twice daily415,684377[6]
Adolescents (12 to <18 years)5.2 mg/kg twice daily604,895325[6]
Children (2 to <6 years) - Cohort IWeight-band based153,823 (geometric mean)Not Reported[8]
Children (1 to <2 years) - Cohort IIWeight-band based63,328 (geometric mean)Not Reported[8]
Adults200 mg twice daily5755,506393[6]
Efficacy of this compound in Treatment-Experienced Pediatric Patients
StudyAge GroupNPrimary EndpointWeek 24 ResponseWeek 48 ResponseReference
PIANO6 to <18 years101HIV-1 RNA <50 copies/mL52%56%[6]
PIANO (Children)6 to <12 years41HIV-1 RNA <50 copies/mLNot Reported68%[6]
PIANO (Adolescents)12 to <18 years60HIV-1 RNA <50 copies/mLNot Reported48%[6]
IMPAACT P1090 (Cohort I)2 to <6 years16HIV-1 RNA <400 copies/mLNot Reported75%[8]
IMPAACT P1090 (Cohort II)1 to <2 years6HIV-1 RNA <400 copies/mL or ≥2 log10 reductionNot Reported33.3%[8]
Retrospective Spanish CohortChildren & Adolescents23HIV-1 RNA <50 copies/mLNot Reported78% (at a median of 48.4 weeks)[6]
Pooled Analysis<18 years124HIV-1 RNA <50 copies/mLNot Reported69% (at 12 months)[6]
Recommended Pediatric Dosing of this compound
Body WeightTwice-Daily Dose
10 kg to <20 kg100 mg
20 kg to <25 kg125 mg
25 kg to <30 kg150 mg
≥30 kg200 mg
Source:[6][9][10]

Experimental Protocols

Protocol Outline: HIV-1 Viral Load Quantification

Principle: This protocol outline describes the quantification of HIV-1 RNA in pediatric plasma samples using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, such as the Roche cobas® HIV-1 Quantitative Assay.

Materials:

  • Blood collection tubes with EDTA anticoagulant

  • Refrigerated centrifuge

  • Pipettes and sterile, nuclease-free tips

  • Automated nucleic acid extraction and purification system (e.g., cobas® 5800/6800/8800 Systems)

  • Roche cobas® HIV-1 Quantitative Assay kit

  • Real-time PCR instrument

Procedure Outline:

  • Sample Collection and Processing:

    • Collect whole blood in EDTA tubes.

    • Centrifuge to separate plasma within 24 hours of collection.

    • Store plasma at 2-8°C for up to 5 days or freeze at -70°C for long-term storage.

  • Nucleic Acid Extraction:

    • Perform automated extraction and purification of HIV-1 RNA from plasma samples according to the manufacturer's instructions for the specific automated system.

  • Real-Time RT-PCR:

    • Prepare the master mix containing enzymes, primers, and probes as provided in the assay kit.

    • Amplify the extracted RNA using the real-time PCR instrument. The assay typically targets conserved regions of the HIV-1 genome.

  • Data Analysis:

    • The instrument's software automatically calculates the viral load in copies/mL by comparing the sample's amplification signal to a standard curve.

Protocol Outline: Pharmacokinetic Analysis of this compound by LC-MS/MS

Principle: This protocol outline describes the quantification of this compound concentrations in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Liquid chromatography system coupled with a tandem mass spectrometer

  • C18 analytical column

  • This compound analytical standard and a suitable internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile, methanol, formic acid, and ammonium acetate (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure Outline:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard solution.

    • Add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex vigorously to mix and precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate this compound and the internal standard from other plasma components using a C18 column with a mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid or ammonium acetate).

    • Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the pediatric plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol Outline: HIV-1 Genotypic Resistance Testing

Principle: This protocol outline describes the identification of resistance-associated mutations in the HIV-1 reverse transcriptase gene from pediatric plasma samples using Sanger sequencing.

Materials:

  • Plasma samples with a viral load of >500-1000 copies/mL

  • Viral RNA extraction kit

  • Reverse transcriptase and DNA polymerase for RT-PCR

  • Primers specific for the HIV-1 reverse transcriptase gene

  • PCR purification kit

  • Sanger sequencing reagents and capillary electrophoresis instrument

  • Sequence analysis software and a genotypic resistance interpretation database (e.g., Stanford University HIV Drug Resistance Database)

Procedure Outline:

  • RNA Extraction:

    • Extract viral RNA from plasma samples using a commercial kit.

  • RT-PCR Amplification:

    • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the reverse transcriptase gene.

  • PCR Product Purification:

    • Purify the amplified DNA to remove unincorporated primers and nucleotides.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using fluorescently labeled dideoxynucleotides.

    • Separate the sequencing fragments by size using capillary electrophoresis.

  • Sequence Analysis and Interpretation:

    • Assemble the sequence data and compare it to a wild-type HIV-1 reference sequence to identify mutations.

    • Use a genotypic resistance interpretation algorithm to determine the impact of the identified mutations on this compound susceptibility.

Clinical Trial Workflows

PIANO Study Workflow

PIANO_Study_Workflow Screening Screening of Treatment-Experienced Children and Adolescents (6 to <18 years) with Virologic Failure (HIV-1 RNA ≥500 copies/mL) Enrollment Enrollment (N=101) Screening->Enrollment Treatment This compound (5.2 mg/kg twice daily) + Optimized Background Regimen (OBR) including a boosted Protease Inhibitor Enrollment->Treatment Resistance_Testing Genotypic Resistance Testing at Baseline and Virologic Failure Enrollment->Resistance_Testing Assessments_W24 Week 24 Assessments: - Virologic Response (HIV-1 RNA) - Safety and Tolerability Treatment->Assessments_W24 Assessments_W48 Week 48 Assessments: - Virologic Response (HIV-1 RNA) - Immunologic Response (CD4 count) - Safety and Tolerability - Pharmacokinetics Assessments_W24->Assessments_W48 Assessments_W48->Resistance_Testing

Caption: Workflow of the PIANO clinical trial.

IMPAACT P1090 Study Workflow

IMPAACT_P1090_Workflow Screening Screening of Treatment-Experienced Children (2 to <6 years and 1 to <2 years) with Virologic Failure Enrollment Enrollment into Age Cohorts Screening->Enrollment Dose_Finding Initial Dose Finding and Intensive Pharmacokinetic (PK) Sampling Enrollment->Dose_Finding Treatment Weight-Band Based this compound Dosing + Optimized Background Regimen (OBR) including a boosted Protease Inhibitor Dose_Finding->Treatment Dose_Adjustment PK-Guided Dose Adjustment if AUC12h <2350 ng*hr/mL Dose_Finding->Dose_Adjustment Assessments_W48 Week 48 Assessments: - Virologic Response (HIV-1 RNA) - Safety and Tolerability Treatment->Assessments_W48 Dose_Adjustment->Treatment

Caption: Workflow of the IMPAACT P1090 clinical trial.

References

Long-Term Efficacy and Safety of Etravirine: A Comprehensive Review of Clinical Trial Data for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides a detailed overview of the long-term efficacy and safety of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), based on data from pivotal clinical trials. It is intended for researchers, scientists, and drug development professionals involved in the study of antiretroviral therapies. This guide includes summarized quantitative data, detailed experimental protocols from key studies, and visualizations of experimental workflows.

Introduction

This compound is a second-generation NNRTI approved for the treatment of HIV-1 infection in treatment-experienced adult and pediatric patients. Its flexible chemical structure allows it to bind to the HIV-1 reverse transcriptase enzyme, even in the presence of mutations that confer resistance to first-generation NNRTIs. This document focuses on the long-term outcomes observed in the DUET-1 and DUET-2 trials in adults, the PIANO study in pediatric patients, and the ANRS 163 ETRAL trial, which investigated a dual-therapy regimen.

Long-Term Efficacy of this compound

The long-term efficacy of this compound has been primarily established in the DUET-1 and DUET-2 phase III clinical trials, which were identically designed, randomized, double-blind, placebo-controlled studies. These trials evaluated the efficacy of this compound in treatment-experienced HIV-1-infected adults over 96 weeks.

Virologic and Immunologic Response

In a pooled analysis of the DUET trials at week 96, a significantly higher proportion of patients receiving this compound achieved an undetectable viral load (HIV-1 RNA <50 copies/mL) compared to those receiving a placebo, with both groups also receiving a background regimen containing darunavir/ritonavir, investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), and optional enfuvirtide. The mean increase in CD4+ T-cell count from baseline was also significantly greater in the this compound group.

The ANRS 163 ETRAL study, a phase II single-arm trial, evaluated a switch to a dual therapy of raltegravir and this compound in virologically suppressed, treatment-experienced patients aged 45 and older. The study demonstrated high rates of maintained virological suppression at 96 weeks.

In the pediatric population, the PIANO study, a phase II, open-label, single-arm trial, assessed the efficacy of this compound in treatment-experienced children and adolescents aged 6 to <18 years. The study reported the proportion of patients achieving a viral load of <50 copies/mL at week 48.[1]

Table 1: Long-Term Virologic and Immunologic Efficacy of this compound in Key Clinical Trials

Clinical TrialPatient PopulationDurationPrimary Efficacy EndpointThis compound GroupControl/Comparator Group
DUET-1 & DUET-2 (Pooled) Treatment-Experienced Adults96 WeeksHIV-1 RNA <50 copies/mL57%36% (Placebo)
Mean CD4+ T-cell Increase from Baseline128 cells/mm³86 cells/mm³ (Placebo)
ANRS 163 ETRAL Virologically Suppressed, Treatment-Experienced Adults (≥45 years) on a dual raltegravir/etravirine regimen96 WeeksMaintained Virological Suppression98.7%N/A (Single-arm)
PIANO [1]Treatment-Experienced Children & Adolescents (6 to <18 years)48 WeeksHIV-1 RNA <50 copies/mL56%N/A (Single-arm)

Long-Term Safety and Tolerability of this compound

The long-term safety profile of this compound has been well-characterized through extensive clinical trial data. The most common adverse event associated with this compound is rash.

Adverse Events

In the pooled analysis of the DUET trials at 96 weeks, the overall safety and tolerability profile of this compound was similar to placebo, with the notable exception of rash, which was reported more frequently in the this compound group. Most rashes were of mild to moderate severity and resolved with continued treatment.[2] Discontinuations due to adverse events were comparable between the this compound and placebo arms.[3]

In the PIANO study, the most common treatment-related adverse event of at least grade 2 severity was also rash.[1]

Table 2: Key Long-Term Safety Findings for this compound in Clinical Trials

Clinical TrialPatient PopulationDurationMost Common Adverse Event (≥ Grade 2)Incidence in this compound GroupIncidence in Control/Comparator GroupDiscontinuation Rate due to Adverse Events
DUET-1 & DUET-2 (Pooled) [3]Treatment-Experienced Adults96 WeeksRash21%12% (Placebo)5.2%
ANRS 163 ETRAL Virologically Suppressed, Treatment-Experienced Adults (≥45 years)96 WeeksNot specified in detail in available abstractsN/AN/A4.8% (8/165 participants)
PIANO [1]Treatment-Experienced Children & Adolescents (6 to <18 years)48 WeeksRash13%N/A (Single-arm)8%

Experimental Protocols

This section outlines the methodologies employed in the key clinical trials of this compound.

DUET-1 and DUET-2 Trials

Study Design: These were two identical, randomized, double-blind, placebo-controlled, phase III trials.

Patient Population: The trials enrolled treatment-experienced HIV-1-infected adults with evidence of NNRTI and protease inhibitor resistance and a viral load of >5,000 copies/mL.[4]

Treatment Regimen: Patients were randomized to receive either this compound (200 mg twice daily) or a placebo, in combination with a background regimen consisting of darunavir/ritonavir (600/100 mg twice daily), investigator-selected NRTIs, and optional enfuvirtide.[4]

Efficacy Assessments:

  • Virological Assessment: Plasma HIV-1 RNA levels were quantified at screening, baseline, and at regular intervals throughout the study. The primary endpoint was the proportion of patients with a viral load of <50 copies/mL at week 24, with long-term follow-up to 96 weeks.[4] The specific assay used for HIV-1 RNA quantification was not consistently reported across all publications, but such trials typically use validated, commercially available assays like the Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test or similar.

  • Immunological Assessment: CD4+ T-cell counts were measured at baseline and at regular follow-up visits to assess immune reconstitution.[4] Standard flow cytometry techniques were used for this purpose.

Safety Monitoring: Adverse events were monitored and graded according to the Division of AIDS (DAIDS) table for grading the severity of adult and pediatric adverse events. Laboratory parameters, including hematology, clinical chemistry, and urinalysis, were monitored at regular intervals.

Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis. The proportion of patients achieving a viral load of <50 copies/mL was compared between the this compound and placebo groups using a Chi-squared test.

DUET_Trial_Workflow *Background Regimen: Darunavir/ritonavir + NRTIs ± Enfuvirtide cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (96 Weeks) cluster_followup Follow-up and Analysis Screening Patient Screening: - Treatment-experienced HIV-1 adults - NNRTI and PI resistance - Viral load > 5,000 copies/mL Randomization Randomization (1:1) Screening->Randomization Etravirine_Arm This compound (200 mg BID) + Background Regimen Randomization->Etravirine_Arm Placebo_Arm Placebo + Background Regimen Randomization->Placebo_Arm Follow_up Assessments at Weeks 24, 48, 96: - HIV-1 RNA levels - CD4+ T-cell counts - Safety monitoring Etravirine_Arm->Follow_up Placebo_Arm->Follow_up Analysis Statistical Analysis: - Intent-to-treat - Comparison of virologic and immunologic responses Follow_up->Analysis

DUET Trials: Experimental Workflow
PIANO Study

Study Design: This was a phase II, open-label, single-arm study.[1]

Patient Population: The study enrolled 101 treatment-experienced HIV-1-infected children (≥ 6 to < 12 years) and adolescents (≥ 12 to < 18 years) with a screening viral load of ≥ 500 HIV-1 RNA copies/mL.[1]

Treatment Regimen: Patients received this compound at a dose of 5.2 mg/kg twice daily (maximum dose of 200 mg twice daily) in addition to an optimized background regimen (OBR).[1]

Efficacy and Safety Assessments:

  • Virological and Immunological Assessment: Plasma HIV-1 RNA levels and CD4+ T-cell counts were measured at baseline and throughout the 48-week study period.[1]

  • Safety Monitoring: Adverse events were monitored and graded.[1] A key safety focus was on the incidence and severity of rash.

  • Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profile of this compound in this pediatric population.[5]

Statistical Analysis: The primary efficacy endpoint was the proportion of patients with a viral load of <50 copies/mL at week 48, analyzed using an intent-to-treat, non-completer=failure approach.[1]

PIANO_Study_Workflow cluster_enrollment Enrollment Phase cluster_treatment Treatment Phase (48 Weeks) cluster_assessments Assessments cluster_analysis Final Analysis Enrollment Patient Enrollment: - Treatment-experienced HIV-1 children and adolescents - Viral load ≥ 500 copies/mL Treatment This compound (5.2 mg/kg BID) + Optimized Background Regimen Enrollment->Treatment Assessments Regular Assessments: - HIV-1 RNA levels - CD4+ T-cell counts - Safety monitoring - Pharmacokinetics Treatment->Assessments Analysis Week 48 Analysis: - Proportion with HIV-1 RNA <50 copies/mL - Safety and tolerability - Resistance analysis Assessments->Analysis

PIANO Study: Experimental Workflow
ANRS 163 ETRAL Trial

Study Design: This was a 96-week, multicenter, single-arm, open-label, phase II trial.[6]

Patient Population: The trial enrolled 165 virologically suppressed, HIV-1-infected individuals aged 45 years or older who were on a stable protease inhibitor-containing antiretroviral regimen.[6]

Treatment Regimen: Patients were switched to a dual therapy regimen of raltegravir (400 mg twice daily) and this compound (200 mg twice daily).[6]

Efficacy and Safety Assessments:

  • Virological Assessment: The primary endpoint was the proportion of participants maintaining virological success (defined as the absence of two consecutive plasma viral loads >50 copies/mL) up to week 48.[6]

  • Immunological and Other Assessments: Secondary outcomes included changes in CD4/CD8 ratio, metabolic parameters, bone mineral density, and inflammatory markers.[7]

  • Safety Monitoring: Adverse events leading to discontinuation were recorded.

Statistical Analysis: The study was designed to demonstrate an efficacy of >90%, assuming a success rate of ≥95%, with 80% power and a 5% type-1 error.[6]

ETRAL_Trial_Logical_Flow cluster_criteria Patient Selection Criteria cluster_intervention Intervention cluster_outcome Primary Outcome Assessment (Week 48) cluster_longterm Long-Term Follow-up (Week 96) Criteria Inclusion Criteria: - Age ≥ 45 years - Virologically suppressed on PI-based regimen - Naive to integrase inhibitors and this compound Switch Switch to Dual Therapy: Raltegravir (400 mg BID) + this compound (200 mg BID) Criteria->Switch Virologic_Success Maintained Virological Success? (HIV-1 RNA < 50 copies/mL) Switch->Virologic_Success Success Treatment Success Virologic_Success->Success Yes Failure Virologic Failure Virologic_Success->Failure No Longterm_Followup Continued Monitoring: - Virologic suppression - Safety and tolerability - Secondary endpoints Success->Longterm_Followup

ANRS 163 ETRAL Trial: Logical Flow

Conclusion

Long-term clinical trial data demonstrate that this compound, as part of an optimized background regimen, provides durable virologic and immunologic responses in treatment-experienced adults and pediatric patients with HIV-1 infection. The safety profile is well-established, with rash being the most frequently reported drug-related adverse event. The ANRS 163 ETRAL trial also suggests a potential role for this compound in simplified, two-drug maintenance regimens for certain patient populations. These findings are crucial for informing clinical practice and guiding future research in the development of long-term management strategies for HIV-1.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Etravirine Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome Etravirine (ETR) resistance in HIV-1 strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound resistance?

This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to be effective against HIV-1 strains resistant to first-generation NNRTIs.[1] Its flexible molecular structure allows it to bind to the reverse transcriptase enzyme in multiple conformations, making it more resilient to single-point mutations that confer resistance to older NNRTIs.[2] However, the accumulation of multiple NNRTI resistance-associated mutations (RAMs) can lead to this compound resistance.[3][4] Unlike first-generation NNRTIs, where a single mutation can cause high-level resistance, this compound has a higher genetic barrier, meaning several mutations are typically required for significant resistance to develop.[3]

Q2: Which specific mutations are associated with this compound resistance?

Several key mutations in the HIV-1 reverse transcriptase enzyme are associated with reduced susceptibility to this compound. The presence of three or more of these mutations is often linked to a significant decrease in virologic response.[5] While the K103N mutation, common in resistance to first-generation NNRTIs, does not on its own confer resistance to this compound, its presence with other mutations can contribute to reduced susceptibility.[5][6]

Key this compound Resistance-Associated Mutations (RAMs) include:

  • V90I

  • A98G

  • L100I

  • K101E/P

  • V106I

  • V179D/F

  • Y181C/I/V

  • G190A/S

  • M230L

  • Y318F[5][7]

Q3: My phenotypic assay shows this compound resistance, but the genotype is inconclusive. What could be the reason?

This discrepancy can arise from several factors:

  • Complex Mutation Patterns: Phenotypic resistance is the net result of all mutations in the reverse transcriptase gene. Some combinations of mutations may have synergistic or antagonistic effects on drug susceptibility that are not fully captured by genotypic prediction algorithms alone.

  • Minority Variants: Standard genotyping may not detect resistant variants that are present at low frequencies (less than 20% of the viral population). These minority populations can still contribute to phenotypic resistance and may become dominant under drug pressure.

  • Limitations of Algorithms: The algorithms used to predict resistance from a genotype are based on known mutations. Novel or rare mutations that contribute to resistance may not be included in the algorithm's database, leading to an underestimation of resistance.

  • Discordance between Genotype and Phenotype: While genotypic and phenotypic assays are generally well-correlated, discordance can occur. In such cases, the phenotypic result is generally considered the more definitive measure of drug susceptibility.

Q4: What are the current strategies to overcome this compound resistance?

Current research focuses on several key areas:

  • Next-Generation NNRTIs: The development of new NNRTIs, such as Rilpivirine (TMC278), aims to create drugs with an even higher genetic barrier to resistance and activity against strains resistant to this compound.[8]

  • Combination Therapy: Combining this compound with other active antiretroviral agents is a cornerstone of treatment for patients with NNRTI-resistant HIV-1. An optimized background regimen, often including boosted protease inhibitors, is crucial for efficacy.[5][9]

  • Novel Drug Classes: The development of drugs with entirely new mechanisms of action, such as attachment inhibitors, capsid inhibitors, and maturation inhibitors, provides new options for constructing effective regimens against multidrug-resistant HIV-1.[10]

  • Host-Targeting Agents: Research into therapies that target host factors essential for the HIV life cycle is an emerging strategy that could have a higher barrier to the development of resistance.[10]

Troubleshooting Experimental Issues

Problem 1: High background signal in my phenotypic susceptibility assay.
  • Possible Cause 1: Cytotoxicity of the drug.

    • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with your cell line using a range of this compound concentrations. Determine the maximum non-toxic concentration and ensure your experimental concentrations are below this level.

  • Possible Cause 2: Contamination of cell culture.

    • Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.

  • Possible Cause 3: Issues with the reporter system.

    • Troubleshooting Step: If using a reporter gene assay (e.g., luciferase or beta-galactosidase), check the stability and activity of the reporter enzyme. Run positive and negative controls to ensure the reporter system is functioning correctly.

Problem 2: Inconsistent IC50 values for this compound in replicate experiments.
  • Possible Cause 1: Variability in virus stock.

    • Troubleshooting Step: Ensure your viral stock is homogenous and has a consistent titer. Aliquot your viral stock and store it at -80°C to avoid repeated freeze-thaw cycles. Re-titer the virus stock periodically.

  • Possible Cause 2: Inaccurate drug concentrations.

    • Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution spectrophotometrically if possible.

  • Possible Cause 3: Cell density variation.

    • Troubleshooting Step: Use a consistent cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. Variations in cell number can affect the virus-to-cell ratio and influence IC50 values.

Quantitative Data Summary

Table 1: Impact of NNRTI Resistance-Associated Mutations on this compound Susceptibility

Mutation(s)Fold Change in this compound EC50 (vs. Wild-Type)Interpretation
Wild-Type1.0Susceptible
K103N~1.0Susceptible
Y181C>3.0Reduced Susceptibility
L100I + K103N~10.0Reduced Susceptibility
V90I + A98G>3.0Reduced Susceptibility
Y181C + H221Y>10.0Resistant
V90I + Y181C>10.0Resistant
≥3 this compound RAMs>13.0High-Level Resistance

Data compiled from multiple sources.[6][7][11] Fold change values are approximate and can vary depending on the specific viral backbone and assay system used.

Key Experimental Protocols

Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of this compound against HIV-1 strains with specific mutations.

1. Generation of Recombinant Viruses: a. The reverse transcriptase region of the pol gene from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis is amplified by PCR. b. The amplified fragment is co-transfected with a backbone plasmid (proviral DNA lacking the corresponding RT region) into a suitable host cell line (e.g., HEK293T). c. Supernatants containing recombinant virus particles are harvested 48-72 hours post-transfection. d. The viral titer is determined using a p24 antigen ELISA or a reporter cell line.

2. Drug Susceptibility Testing: a. A reporter cell line (e.g., TZM-bl, which expresses luciferase and beta-galactosidase under the control of the HIV-1 LTR) is seeded in 96-well plates. b. Serial dilutions of this compound are prepared and added to the wells. c. A standardized amount of recombinant virus is added to each well. d. The plates are incubated for 48 hours. e. The extent of viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).

3. Data Analysis: a. The percentage of inhibition of viral replication is calculated for each drug concentration relative to a no-drug control. b. The IC50 value is determined by non-linear regression analysis of the dose-response curve. c. The fold change in IC50 is calculated by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.

Protocol 2: Genotypic Resistance Testing (Sanger Sequencing)

This protocol describes the standard method for identifying resistance-associated mutations in the HIV-1 reverse transcriptase gene.

1. RNA Extraction and RT-PCR: a. Viral RNA is extracted from patient plasma. b. The reverse transcriptase region of the pol gene is reverse transcribed and amplified using nested PCR.

2. PCR Product Purification and Sequencing: a. The PCR product is purified to remove primers and dNTPs. b. The purified DNA is sequenced using the Sanger dideoxy method with multiple overlapping primers to ensure full coverage of the region of interest.

3. Sequence Analysis: a. The resulting sequences are assembled and edited to generate a consensus sequence. b. The consensus sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations. c. The identified mutations are interpreted for their impact on drug susceptibility using a publicly available database such as the Stanford University HIV Drug Resistance Database.

Visualizations

Etravirine_Resistance_Pathway cluster_0 First-Generation NNRTI Pressure cluster_1 This compound Treatment Wild-Type HIV-1 Wild-Type HIV-1 First-Gen NNRTI First-Gen NNRTI Wild-Type HIV-1->First-Gen NNRTI Inhibition K103N or Y181C Mutation K103N or Y181C Mutation First-Gen NNRTI->K103N or Y181C Mutation Selects for This compound This compound K103N or Y181C Mutation->this compound Susceptible to K103N or Y181C Mutation->this compound Accumulation of RAMs Accumulation of RAMs This compound->Accumulation of RAMs Selects for This compound Resistance This compound Resistance Accumulation of RAMs->this compound Resistance

Caption: Development of this compound resistance.

Experimental_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Plasma Sample Plasma Sample RNA Extraction RNA Extraction Plasma Sample->RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR Sanger Sequencing Sanger Sequencing RT-PCR->Sanger Sequencing Recombinant Virus Generation Recombinant Virus Generation RT-PCR->Recombinant Virus Generation Input for Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Resistance Mutation Profile Resistance Mutation Profile Sequence Analysis->Resistance Mutation Profile Drug Susceptibility Assay Drug Susceptibility Assay Recombinant Virus Generation->Drug Susceptibility Assay Data Analysis Data Analysis Drug Susceptibility Assay->Data Analysis IC50 Fold Change IC50 Fold Change Data Analysis->IC50 Fold Change

References

Technical Support Center: Etravirine Adverse Effect Management for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Etravirine in experimental settings. The information is designed to proactively address potential adverse effects and provide clear, actionable guidance for subject management.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed in research subjects administered this compound?

A1: The most frequently reported adverse effects in clinical trials are mild to moderate skin rash, nausea, and diarrhea.[1][2] Peripheral neuropathy has also been observed.[2]

Q2: How soon after initiating this compound can a rash be expected to appear?

A2: Rash associated with this compound typically appears within the first six weeks of administration, often during the second week.[3][4]

Q3: Are there any severe, life-threatening adverse effects associated with this compound?

A3: Yes, severe and potentially life-threatening skin reactions have been reported, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and erythema multiforme.[3][4] Hypersensitivity reactions, such as Drug Rash with Eosinophilia and Systemic Symptoms (DRESS), which can involve organ dysfunction like hepatic failure, have also been documented.[3][5]

Q4: What is the mechanism of action of this compound?

A4: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][6][7] It binds directly to the reverse transcriptase enzyme of HIV-1, inducing a conformational change that inhibits the enzyme's function and blocks viral replication.[8][9][10] Its flexible structure allows it to bind to the enzyme in multiple conformations, making it effective against some NNRTI-resistant strains.[6][10]

Q5: What are the key drug-drug interactions to be aware of when using this compound in research?

A5: this compound is a substrate of CYP3A4, CYP2C9, and CYP2C19 and can also act as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[11] Therefore, co-administration with drugs that are metabolized by these enzymes can lead to altered plasma concentrations and potential loss of efficacy or increased toxicity of either this compound or the co-administered drug.[3] For a detailed list of interacting drugs, please refer to the Drug Interaction Troubleshooting Guide.

Troubleshooting Guides

Management of Dermatologic Reactions

Issue: A research subject develops a skin rash after initiating this compound.

Troubleshooting Steps:

  • Assess and Grade the Rash: Immediately evaluate the severity of the rash. A standardized grading system, such as the one outlined in the experimental protocols section, should be used.

  • Mild to Moderate Rash (Grade 1-2): For rashes that are localized, macular, or papular without systemic symptoms, continue this compound with close monitoring.[4] The rash may resolve within 1-2 weeks.[12]

  • Severe Rash (Grade 3-4): If the rash is severe, widespread, blistering, or accompanied by systemic symptoms such as fever, malaise, mucosal lesions, or facial edema, discontinue this compound immediately.[3][4][5]

  • Monitor for Hypersensitivity: Be vigilant for signs of severe hypersensitivity reactions like SJS, TEN, or DRESS.[13] If suspected, cease this compound administration and provide immediate medical intervention.

  • Symptomatic Treatment: For mild to moderate rashes, topical corticosteroids or oral antihistamines may be considered for symptomatic relief.

Management of Hypersensitivity Reactions

Issue: A research subject exhibits signs of a systemic hypersensitivity reaction.

Troubleshooting Steps:

  • Immediate Discontinuation: At the first sign of a potential hypersensitivity reaction (e.g., severe rash with fever, blistering, oral lesions, conjunctivitis, hepatitis), this compound must be discontinued immediately.[14]

  • Clinical and Laboratory Monitoring: Closely monitor the subject's clinical status, including vital signs and liver transaminases.[5]

  • Supportive Care: Initiate appropriate supportive therapy as per institutional guidelines for managing hypersensitivity reactions. This may include corticosteroids and other measures to manage organ dysfunction.

  • Documentation: Thoroughly document the event, including all signs and symptoms, laboratory findings, and interventions.

Management of Drug-Drug Interactions

Issue: A research subject is taking a concomitant medication that may interact with this compound.

Troubleshooting Steps:

  • Review Concomitant Medications: Before initiating this compound, and throughout the study, maintain a detailed record of all medications the subject is taking.

  • Consult Interaction Databases: Utilize reputable drug interaction databases to identify potential interactions with inhibitors, inducers, or substrates of CYP3A4, CYP2C9, and CYP2C19.

  • Dose Adjustment or Alternative Medication: If a clinically significant interaction is anticipated, consider adjusting the dose of the concomitant medication or selecting an alternative that does not interact with this compound.[15]

  • Therapeutic Drug Monitoring (TDM): For certain co-administered drugs with a narrow therapeutic index, TDM may be warranted to ensure that their plasma concentrations remain within the desired range.[16]

Quantitative Data on Adverse Effects

Adverse EffectIncidence in this compound Group (Grade 2-4)Incidence in Placebo Group (Grade 2-4)Reference
Rash10.0%3.0%[4]
Peripheral Neuropathy4.0%2.0%
Discontinuation due to ADRs5.2%2.6%[3]
Discontinuation due to Rash2.2%N/A[3][4]
Grade 3-4 Rash1.3%0.2%[3][4]

Experimental Protocols

Protocol for Monitoring and Management of this compound-Induced Rash

1. Objective: To systematically monitor for and manage dermatologic adverse reactions in research subjects receiving this compound.

2. Materials:

  • Standardized rash grading scale (e.g., NCI CTCAE).
  • Digital camera for documenting rash progression.
  • Subject diary for recording symptoms.

3. Procedure:

  • Baseline Assessment: Before the first dose of this compound, perform a thorough skin examination and document any pre-existing dermatological conditions.
  • Subject Education: Instruct the subject to report any new skin changes, itching, or other related symptoms immediately.
  • Scheduled Monitoring: Conduct skin examinations at baseline, weekly for the first 8 weeks of treatment, and then at each study visit.
  • Rash Grading: If a rash develops, grade its severity according to a standardized scale (see table below).
  • Management Algorithm:
  • Grade 1: Continue this compound; consider topical emollients for symptomatic relief. Increase monitoring frequency to every 2-3 days.
  • Grade 2: Continue this compound with close supervision. Consider topical corticosteroids and/or oral antihistamines.
  • Grade 3: Immediately discontinue this compound. Provide supportive care and consider consultation with a dermatologist.
  • Grade 4: Immediately discontinue this compound and provide emergency medical care.

Rash Grading Scale (Adapted from NCI CTCAE)

GradeDescription
1Macules/papules covering <10% of body surface area (BSA) with or without symptoms (e.g., pruritus, stinging).
2Macules/papules covering 10% to 30% of BSA with or without symptoms; limiting instrumental Activities of Daily Living (ADL).
3Macules/papules covering >30% of BSA with or without symptoms; limiting self-care ADL; associated with local superinfection.
4Life-threatening consequences; generalized exfoliative, ulcerative, or blistering dermatitis.
Protocol for Liver Function Monitoring

1. Objective: To monitor for potential hepatotoxicity in research subjects receiving this compound.

2. Materials:

  • Equipment for blood sample collection.
  • Access to a certified laboratory for liver function tests (LFTs).

3. Procedure:

  • Baseline LFTs: Prior to the first dose of this compound, obtain baseline measurements of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
  • Scheduled LFTs: Repeat LFTs at week 2, week 4, and then every 4-8 weeks for the duration of this compound administration. More frequent monitoring is recommended for subjects with pre-existing liver conditions or those taking other potentially hepatotoxic medications.[17]
  • Action Thresholds:
  • ALT/AST >3x and ≤5x Upper Limit of Normal (ULN): Increase monitoring frequency to weekly.
  • ALT/AST >5x ULN: Discontinue this compound and investigate the cause.
  • ALT/AST >3x ULN with Total Bilirubin >2x ULN: Immediately discontinue this compound and seek expert consultation.

Visualizations

etravirine_moa cluster_hiv HIV-1 Life Cycle HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound This compound->Reverse_Transcriptase Binds to allosteric site

Caption: Mechanism of Action of this compound.

rash_management_workflow Start Subject on this compound develops rash Assess Assess and Grade Rash (e.g., NCI CTCAE) Start->Assess Grade12 Grade 1-2 Rash Assess->Grade12 Grade34 Grade 3-4 Rash or Systemic Symptoms Assess->Grade34 Continue Continue this compound with close monitoring Grade12->Continue Yes Discontinue Discontinue this compound IMMEDIATELY Grade34->Discontinue Yes Symptomatic Consider symptomatic treatment (topical corticosteroids, antihistamines) Continue->Symptomatic End Resolution or Further Management Symptomatic->End Supportive Provide supportive care and medical intervention Discontinue->Supportive Supportive->End

Caption: Workflow for Managing this compound-Induced Rash.

drug_interaction_logic This compound This compound Substrate Substrate of This compound->Substrate Inducer Inducer of This compound->Inducer Induces metabolism Inhibitor Inhibitor of This compound->Inhibitor Inhibits metabolism CYP3A4 CYP3A4 Concomitant_Drug Concomitant Drug (Substrate of CYP enzymes) CYP3A4->Concomitant_Drug Induces metabolism CYP2C9 CYP2C9 CYP2C9->Concomitant_Drug Inhibits metabolism CYP2C19 CYP2C19 CYP2C19->Concomitant_Drug Inhibits metabolism Substrate->CYP3A4 Substrate->CYP2C9 Substrate->CYP2C19 Inducer->CYP3A4 Induces metabolism Inhibitor->CYP2C9 Inhibits metabolism Inhibitor->CYP2C19 Inhibits metabolism Effect Altered Plasma Concentration of Concomitant Drug Concomitant_Drug->Effect

Caption: this compound's Role in Drug-Drug Interactions.

References

Optimizing Etravirine dosage for specific patient populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etravirine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Dosing and Administration

1. What is the standard recommended dosage of this compound for treatment-experienced adults?

2. How does food affect the absorption of this compound?

Administering this compound under fasting conditions can decrease its systemic exposure (AUC) by about 50%. Therefore, it is crucial to take this compound following a meal to ensure adequate absorption.[5]

Dosing in Specific Patient Populations

3. Are there specific dosage recommendations for pediatric patients?

Yes, the dosage for pediatric patients aged 2 to less than 18 years and weighing at least 10 kg is based on body weight and should not exceed the recommended adult dose.[1] The tablets should be taken orally following a meal.[1]

Table 1: Pediatric Dosage of this compound by Body Weight [6][7][8]

Body WeightRecommended Twice Daily Dose
10 kg to <20 kg100 mg
20 kg to <25 kg125 mg
25 kg to <30 kg150 mg
≥30 kg200 mg

4. What is the recommended dosage for pregnant individuals?

The recommended oral dosage of this compound for pregnant individuals is 200 mg taken twice daily, following a meal.[1][2] No dose adjustment is required during pregnancy as the pharmacokinetics of this compound are not significantly altered.[9]

5. How should this compound dosage be adjusted for patients with hepatic impairment?

No dosage adjustment is necessary for patients with mild or moderate hepatic impairment (Child-Pugh Class A or B).[5][10][11][12] The pharmacokinetics of this compound have not been evaluated in patients with severe hepatic impairment (Child-Pugh Class C), and therefore its use is not recommended in this population.[13]

Table 2: Pharmacokinetic Parameters of this compound in Patients with Hepatic Impairment Compared to Healthy Subjects [10][11]

Hepatic Impairment LevelChange in AUC0-12Change in Cmax
Mild (Child-Pugh A)13% lower13% lower
Moderate (Child-Pugh B)18% lower2% lower

6. Is a dose adjustment required for patients with renal impairment?

No, a dosage adjustment for this compound is not required for patients with renal impairment.[5][12][14] Since renal clearance of this compound is negligible (<1.2%), the impact of renal impairment on its elimination is expected to be minimal.[5][14][15]

Drug-Drug Interactions

7. What are the key drug-drug interactions to consider when using this compound?

This compound is a substrate of CYP3A, CYP2C9, and CYP2C19 and can also act as an inducer of CYP3A and an inhibitor of CYP2C9 and CYP2C19.[2][14][16] This can lead to significant drug-drug interactions. Co-administration with drugs that induce these enzymes can decrease this compound concentrations, while co-administration with inhibitors can increase its levels.[16]

Table 3: Selected Drug-Drug Interactions and Dosage Recommendations

Co-administered DrugEffect on Drug ConcentrationsDosing Recommendation
Antiretrovirals
Atazanavir/ritonavirDecreased atazanavir Cmin by ~40%[17]Use with caution.[17]
Lopinavir/ritonavirThis compound Cmin reduction comparable to darunavir/ritonavir[18]No dose adjustment necessary.
Darunavir/ritonavirDecreased this compound exposureNo dose adjustment necessary.
DolutegravirThis compound significantly reduces dolutegravir concentrationsDolutegravir should only be used with this compound when co-administered with atazanavir/ritonavir, darunavir/ritonavir, or lopinavir/ritonavir.[1]
Other Medications
ClarithromycinDecreased clarithromycin and increased this compound concentrationsNo dose adjustment for most infections. Consider alternative for Mycobacterium avium complex.[12]
RifabutinDecreased this compound and rifabutin concentrationsCaution is advised, especially with boosted protease inhibitors.[12]
FluconazoleIncreased this compound exposure (1.9-fold)[12]No dose adjustment, but use with caution.[12]
VoriconazoleIncreased this compound exposure (1.4-fold)[12]No dose adjustment, but use with caution.[12]
AtorvastatinNo clinically relevant effect on this compoundNo dose adjustments needed, but atorvastatin dose may need alteration based on clinical response.[1][12]
SildenafilDecreased sildenafil concentrations[16]Dose adjustment of sildenafil may be needed.
WarfarinPotential for increased or decreased warfarin metabolismUse with caution and increase INR monitoring.[19]

Troubleshooting Guides

Monitoring and Assay Issues

8. How can this compound concentrations in plasma be accurately measured for pharmacokinetic studies?

A common and reliable method is using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][18][20] This technique offers high sensitivity and specificity for quantifying this compound in biological matrices.

Unexpected Clinical Observations

9. What should be done if a patient develops a rash during this compound treatment?

10. What is immune reconstitution syndrome and how does it relate to this compound therapy?

Immune reconstitution syndrome has been observed in patients treated with combination antiretroviral therapy, including this compound.[1] This syndrome occurs in the initial phase of treatment as the immune system recovers and mounts an inflammatory response to pre-existing opportunistic infections. Patients should be monitored for this syndrome.

Experimental Protocols

11. What is a typical experimental protocol for quantifying this compound in plasma using LC-MS/MS?

A validated LC-MS/MS method for the determination of this compound in plasma generally involves the following steps:

  • Sample Preparation: Protein precipitation of plasma samples (e.g., using methanol) is a common and effective method.[18] An internal standard, such as a deuterated analog of this compound, is added prior to precipitation.[21]

  • Chromatographic Separation: Separation is typically achieved on a C18 reverse-phase HPLC column.[18] A gradient mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., methanol with formic acid) is often used.[20]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+).[20] The precursor-to-product ion transitions for this compound and the internal standard are monitored in multiple reaction monitoring (MRM) mode for quantification.[20]

  • Calibration and Quantification: Calibration curves are generated using known concentrations of this compound in the same biological matrix. The concentration of this compound in the study samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Etravirine_Mechanism_of_Action cluster_HIV_Lifecycle HIV-1 Lifecycle cluster_Etravirine_Action This compound Action HIV_RNA HIV-1 RNA Reverse_Transcriptase Reverse Transcriptase (RT) HIV_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound Binding_Pocket Non-nucleoside Binding Pocket of Reverse Transcriptase This compound->Binding_Pocket Binds to Inhibition Inhibition of Reverse Transcriptase Binding_Pocket->Inhibition Inhibition->Reverse_Transcriptase Blocks

Caption: Mechanism of action of this compound on HIV-1 reverse transcriptase.

Etravirine_Dose_Optimization_Workflow Start Patient with Indication for this compound Therapy Assess_Population Assess Patient Population (Adult, Pediatric, Pregnant, Hepatic/Renal Impairment) Start->Assess_Population Standard_Dose Initiate Standard Dosage (e.g., 200mg BID for adults) Assess_Population->Standard_Dose Adult Weight_Based_Dose Initiate Weight-Based Dosage for Pediatrics Assess_Population->Weight_Based_Dose Pediatric No_Adjustment No Initial Dose Adjustment (Mild/Moderate Hepatic, Renal Impairment, Pregnancy) Assess_Population->No_Adjustment Special Populations Review_Concomitant_Meds Review Concomitant Medications for DDIs Standard_Dose->Review_Concomitant_Meds Weight_Based_Dose->Review_Concomitant_Meds No_Adjustment->Review_Concomitant_Meds Adjust_for_DDIs Adjust Dosage of Co-administered Drug or Monitor Closely Review_Concomitant_Meds->Adjust_for_DDIs Interaction Identified Therapeutic_Drug_Monitoring Therapeutic Drug Monitoring (TDM) (If clinically indicated) Review_Concomitant_Meds->Therapeutic_Drug_Monitoring No Significant Interaction Adjust_for_DDIs->Therapeutic_Drug_Monitoring Monitor_Response Monitor Virological and Immunological Response and for Adverse Events Therapeutic_Drug_Monitoring->Monitor_Response Dose_Adjustment Consider Dose Adjustment Based on TDM and Clinical Response Monitor_Response->Dose_Adjustment Suboptimal Response or Toxicity Continue_Therapy Continue Optimized Therapy Monitor_Response->Continue_Therapy Optimal Response Dose_Adjustment->Monitor_Response

Caption: Experimental workflow for optimizing this compound dosage.

Etravirine_Dosage_Adjustment_Logic Patient_Factors Patient Factors Population (Adult, Pediatric) Pregnancy Status Hepatic Function Renal Function Dosage_Decision This compound Dosage Decision Patient_Factors->Dosage_Decision Concomitant_Meds Concomitant Medications CYP3A Inducers CYP3A Inhibitors CYP2C9/19 Substrates Concomitant_Meds->Dosage_Decision Clinical_Response Clinical Response Virological Suppression CD4 Count Adverse Events Clinical_Response->Dosage_Decision

Caption: Logical relationships in this compound dosage adjustment decisions.

References

Technical Support Center: Troubleshooting Poor Bioavailability of Etravirine in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Etravirine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of this compound?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability, which are the primary reasons for its poor and variable oral bioavailability.[1][2][3][4] Several factors contribute to this:

  • Low Aqueous Solubility: this compound is highly lipophilic (logP > 5), making it difficult to dissolve in the aqueous environment of the gastrointestinal tract.[1][5][6] Its reported solubility is very low, in the range of 0.0169 mg/mL to 0.07 mg/mL.[2][3][6][7]

  • Low Permeability: Despite its lipophilicity, which would typically favor membrane permeation, its absorption is thought to occur via passive transcellular diffusion and is considered slow.[1]

  • Food Effect: The oral bioavailability of this compound is significantly influenced by the presence of food. Administration under fasting conditions can result in approximately a 50% decrease in systemic exposure (AUC) compared to administration after a meal.[8][9][10][11]

  • First-Pass Metabolism: this compound is extensively metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, which can reduce the amount of active drug reaching systemic circulation.[8][9][10][12]

Q2: My in vitro dissolution results for this compound are inconsistent. What could be the cause?

A2: Inconsistent in vitro dissolution results for this compound can stem from several factors related to its physicochemical properties and the experimental setup:

  • Wetting Issues: Due to its hydrophobic nature, this compound powder may not wet easily, leading to clumping and variable dissolution rates. The use of surfactants in the dissolution medium is often necessary to overcome this.

  • pH of Dissolution Media: While this compound's absorption is not significantly affected by gastric pH-modifying agents like ranitidine or omeprazole, the choice of in vitro dissolution media pH can still impact the results.[9][10]

  • Dissolution Medium Composition: The type and concentration of surfactants (e.g., Sodium Lauryl Sulfate - SLS) can significantly affect the solubilization of this compound and, consequently, the dissolution rate.[7]

  • Apparatus and Agitation Speed: The choice of dissolution apparatus (e.g., USP Apparatus 2 - paddle) and the agitation speed (rpm) are critical parameters that must be consistently maintained to ensure reproducible results.[13]

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates. Conversion to an amorphous form is a key strategy to enhance its dissolution.[7][14]

Q3: How can I improve the solubility and dissolution rate of this compound in my experiments?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound in experimental setups. These techniques primarily focus on reducing particle size and converting the drug from a crystalline to a more soluble amorphous state.

  • Solid Dispersions: This is a highly effective technique where this compound is dispersed in a hydrophilic carrier matrix.[7][15] Common methods include:

    • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[7]

    • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, leading to rapid solvent evaporation and the formation of amorphous solid dispersion particles.[14][16][17]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced solubility and dissolution velocity. Chitosan-based nanosuspensions have shown promise.[5]

  • Co-crystals: This crystal engineering approach involves combining this compound with a benign coformer (e.g., benzoic acid) to form a new crystalline solid with improved solubility and dissolution properties.[2][3]

  • Lipid-Based Formulations: Formulations such as nanostructured lipid carriers (NLCs) can encapsulate this compound, improving its solubilization and potentially its absorption via the lymphatic pathway.[6]

  • Co-solvent Formulations: Creating a liquid solution of this compound using a system of solvents and surfactants (co-solvents) can significantly improve its solubility and bioavailability.[1][4][18]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution in GI Fluids 1. Formulation Enhancement: Prepare this compound in an enabling formulation such as a solid dispersion, nanosuspension, or a co-solvent system before oral administration. 2. Vehicle Selection: For preclinical studies, use a vehicle that enhances solubilization. A co-solvent system of 1-methyl-2-pyrrolidinone, Labrasol, and water has been shown to be effective.[1][4][18]
Food Effect 1. Standardize Feeding Protocol: Administer the formulation to animals following a meal to mimic the clinical recommendation and enhance absorption.[10][11] Ensure the meal composition is consistent across all study groups.
First-Pass Metabolism 1. Consider P450 Inhibitors (for mechanistic studies): In exploratory studies to understand the contribution of first-pass metabolism, co-administration with known inhibitors of CYP3A4, CYP2C9, and CYP2C19 could be considered. Note that this is not a strategy to improve the final formulation but to understand the metabolic pathway.
Inadequate Dose 1. Dose Escalation Study: The administered dose might be too low to achieve detectable plasma concentrations, especially with a non-optimized formulation. Conduct a dose-ranging study to determine an appropriate dose level.
Issue 2: High Variability in Experimental Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Preparation 1. Standardize Protocols: Ensure that the preparation method for the formulation (e.g., solid dispersion, nanosuspension) is highly controlled and reproducible. 2. Characterize Formulations: Before in vivo administration, characterize each batch of the formulation for particle size, drug content, and in vitro dissolution to ensure consistency.
Variable GI Tract Conditions in Animals 1. Acclimatization: Allow animals to acclimate to the housing conditions and diet. 2. Fasting/Feeding Times: Strictly control the timing of fasting and feeding before and after drug administration.
Analytical Method Variability 1. Validate Analytical Method: Ensure the analytical method for quantifying this compound in plasma (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and stability.[18]

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes the reported improvements in the bioavailability of this compound using various formulation techniques.

Formulation Strategy Key Findings Reference
Solid Dispersion (Solvent Evaporation) - Formulation with Kolliphor P407 and SLS (1:2:1 ratio) showed a 9-fold increase in solubility. - In vivo, this formulation led to a 2.1-fold increase in AUC and a 2.3-fold increase in Cmax compared to the pure drug.[7]
Nanosuspension (Chitosan-based) - Optimized nanosuspension enhanced the saturation solubility by approximately 22 times (from 4.02 µg/ml to 89.19 µg/ml).[5]
Co-solvent Oral Liquid Formulation - A formulation containing 1-methyl-2-pyrrolidinone, Labrasol, and water demonstrated over 40-times superior oral bioavailability in rats compared to the marketed tablet formulation.[1][4][18]
Co-crystals (with Benzoic Acid) - The co-crystal with a drug-to-coformer ratio of 1:2 showed significantly enhanced dissolution, with over 90% of the drug released in 60 minutes.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from the methodology described for enhancing this compound solubility.[7]

  • Materials: this compound, Kolliphor® P407 (carrier), Sodium Lauryl Sulfate (SLS) (surfactant), Methanol (solvent).

  • Preparation of Drug-Carrier-Surfactant Solution:

    • Weigh this compound, Kolliphor® P407, and SLS in a 1:2:1 weight ratio.

    • Dissolve the mixture in a suitable volume of methanol in a mortar.

  • Solvent Evaporation:

    • Triturate the solution in the dry mortar until the solvent has completely evaporated, resulting in a clear film of the drug and carrier.

    • To ensure complete removal of the solvent, place the mortar in a hot air oven at 50°C for 30 minutes.

  • Processing of the Solid Dispersion:

    • Scrape the dried film from the mortar.

    • Gently pulverize the solid dispersion to obtain a fine, free-flowing powder.

    • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing for this compound Formulations

This protocol is based on the FDA dissolution database method for this compound tablets.[13]

  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium:

    • Phase 1 (First 10 minutes): 500 mL of degassed 0.01 M HCl.

    • Phase 2 (After 10 minutes): Add 400 mL of 2.25% SLS in 0.01 M HCl to the vessel, resulting in a final volume of 900 mL of 1.0% SLS in 0.01 M HCl.

  • Procedure:

    • Set the paddle speed to 50-75 rpm and maintain the temperature at 37 ± 0.5°C.

    • Introduce the this compound formulation (equivalent to a specified dose, e.g., 200 mg) into the dissolution vessel.

    • Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).

    • Replace the withdrawn sample volume with fresh dissolution medium.

    • Filter the samples through a 0.45 µm filter.

  • Analysis:

    • Analyze the filtered samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

This compound Metabolism and Excretion Pathway

Oral Oral Administration of this compound GI Gastrointestinal Tract Oral->GI Absorption Passive Diffusion (Proximal Small Intestine) GI->Absorption Low Solubility & Permeability Barrier Liver Liver (First-Pass Metabolism) Absorption->Liver Systemic Systemic Circulation (Bound to Plasma Proteins) Liver->Systemic CYP CYP3A4, CYP2C9, CYP2C19 Liver->CYP Feces Fecal Excretion (~94% of dose, mostly unchanged drug) Liver->Feces Unchanged Drug Systemic->Liver Urine Renal Excretion (~1.2% of dose) Systemic->Urine Metabolites Inactive Hydroxylated Metabolites CYP->Metabolites Glucuronidation Glucuronidation Metabolites->Glucuronidation Glucuronidation->Feces

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for Enhancing this compound Bioavailability

Start Start: Poorly Soluble Crystalline this compound Formulation Formulation Strategy Selection Start->Formulation SD Solid Dispersion (e.g., Spray Drying) Formulation->SD Nano Nanosuspension Formulation->Nano CoSolvent Co-solvent Formulation Formulation->CoSolvent Characterization Physicochemical Characterization (Particle Size, XRD, DSC) SD->Characterization Nano->Characterization CoSolvent->Characterization InVitro In Vitro Dissolution Testing Characterization->InVitro InVivo In Vivo Animal Study (Pharmacokinetics) InVitro->InVivo Proceed if dissolution is improved Analysis Data Analysis (AUC, Cmax, Tmax) InVivo->Analysis End Outcome: Enhanced Bioavailability Data Analysis->End

Caption: Workflow for developing and testing enhanced bioavailability this compound formulations.

Logical Relationship of Factors Affecting this compound Bioavailability

Bioavailability Oral Bioavailability of this compound LowSol Low Aqueous Solubility LowSol->Bioavailability Decreases LowPerm Low Intestinal Permeability LowPerm->Bioavailability Decreases Metabolism First-Pass Metabolism Metabolism->Bioavailability Decreases Fasting Fasted State Fasting->Bioavailability Decreases Amorphous Conversion to Amorphous Form Amorphous->LowSol Improves NanoSize Particle Size Reduction (Nano) NanoSize->LowSol Improves Solubilizers Use of Solubilizers (Surfactants, Co-solvents) Solubilizers->LowSol Improves Food Administration with Food Food->Bioavailability Increases

Caption: Key factors influencing the oral bioavailability of this compound.

References

Etravirine Technical Support Center: Troubleshooting Degradation in Laboratory Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of etravirine in a laboratory setting. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation. What are the most likely causes?

A1: this compound is susceptible to degradation under certain conditions. The most common cause of degradation in a laboratory setting is exposure to basic (alkaline) conditions.[1] Other factors to consider, although this compound is relatively stable against them, include exposure to high temperatures, strong acids, oxidizing agents, and intense light over prolonged periods.

Q2: How should I properly store my this compound samples to minimize degradation?

A2: For solid this compound, it is recommended to store it at room temperature (20°C to 25°C or 68°F to 77°F) in a tightly closed container, protected from moisture.[2] If the original container includes a desiccant, it should be kept in the container. Solutions of this compound, particularly in aqueous buffers, should be used fresh whenever possible. If storage is necessary, they should be kept at low temperatures and protected from light. Avoid alkaline pH conditions for solutions.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These techniques can separate this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm degradation.

Q4: What are the major degradation products of this compound?

A4: The most significant degradation of this compound occurs under basic hydrolysis, leading to the formation of one major degradation product.[1] While the exact chemical structure of this major degradant is not widely published in readily available literature, it is known to be a related substance that can be separated and identified using LC-MS techniques. Other minor degradation products may form under other stress conditions, but base-catalyzed hydrolysis is the primary degradation pathway.

Q5: Can I still use my this compound sample if minor degradation has occurred?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.

Problem: Unexpected or poor results in experiments using this compound.

Potential Cause 1: Degradation of this compound Stock Solution

  • Question: Was the stock solution freshly prepared?

    • Answer: If not, consider preparing a fresh stock solution. This compound solutions can degrade over time, especially if not stored properly.

  • Question: What solvent was used to prepare the stock solution?

    • Answer: Ensure the solvent is appropriate and does not promote degradation. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for preparing stock solutions.

  • Question: What was the pH of the final solution or buffer used in the experiment?

    • Answer: this compound is particularly susceptible to degradation in basic (alkaline) conditions.[1] Check the pH of all buffers and solutions. If the pH is above 7, this is a likely cause of degradation.

Potential Cause 2: Improper Storage of Solid this compound

  • Question: How was the solid this compound stored?

    • Answer: It should be stored at room temperature in a tightly sealed container, away from moisture.[2] Exposure to high humidity can potentially lead to degradation over time.

Potential Cause 3: Contamination of the Sample

  • Question: Is there a possibility of cross-contamination in your sample?

    • Answer: Ensure that all glassware and equipment are thoroughly cleaned to avoid contamination with basic substances or other reactive chemicals that could degrade this compound.

Data on this compound Stability

The following table summarizes the results from forced degradation studies on this compound, providing an indication of its stability under various stress conditions.

Stress ConditionReagent/ParametersDurationTemperature% Recovery of this compoundDegradation ProductsReference
Acid Hydrolysis 0.5 M HCl8 hours80°C (reflux)85.12%Minor degradation[3]
Base Hydrolysis 1 M NaOH8 hours80°C (reflux)63.57%One major degradation product[3]
Oxidative 30% H₂O₂1 hourRoom Temperature89.84%Minor degradation[3]
Thermal (Dry Heat) -8 hours80°C72.28%Minor degradation[3]
Photolytic 1.2 million lux hours5 daysN/ANo significant degradationNo significant degradation[1]
Humidity 90% RH5 daysN/ANo significant degradationNo significant degradation[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm; 5 µm particle size) or equivalent.[4]

    • Column Temperature: 27°C.[4]

    • Detector Wavelength: 271 nm.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with glacial acetic acid.

    • The mobile phase consists of a mixture of acetonitrile and the 10 mM ammonium acetate buffer (pH 4.5) in a ratio of 90:10 (v/v).[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) and then dilute to a working concentration (e.g., 30 µg/mL).

    • Sample Solution: Dissolve the this compound sample to be tested in the diluent to achieve a similar concentration as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard. The retention time for this compound is approximately 4.7 minutes under these conditions.[5]

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

    • The appearance of additional peaks indicates the presence of degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to assess the stability of this compound under various stress conditions.

  • General Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 500 µg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1N HCl.

    • Make up the volume to 10 mL with methanol.

    • Keep the solution for 1 hour at room temperature.[3]

    • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1N NaOH.

    • Make up the volume to 10 mL with methanol.

    • Keep the solution for 1 hour at room temperature.

    • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂.

    • Make up the volume to 10 mL with methanol.

    • Keep the solution for 1 hour at room temperature.[3]

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 8 hours.[3]

    • After the specified time, dissolve the powder in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After exposure, analyze both the exposed and control samples by HPLC.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Results check_degradation Suspect this compound Degradation start->check_degradation check_solution Investigate Stock Solution check_degradation->check_solution check_solid Investigate Solid this compound Storage check_degradation->check_solid check_contamination Check for Contamination check_degradation->check_contamination solution_fresh Was the solution freshly prepared? check_solution->solution_fresh solid_storage How was the solid stored? check_solid->solid_storage contamination_check Possibility of cross-contamination? check_contamination->contamination_check solution_solvent What solvent was used? solution_fresh->solution_solvent Yes prepare_fresh Action: Prepare fresh solution solution_fresh->prepare_fresh No solution_ph What was the final pH? solution_solvent->solution_ph Appropriate use_appropriate_solvent Action: Use appropriate solvent (e.g., DMSO) solution_solvent->use_appropriate_solvent Inappropriate adjust_ph Action: Ensure pH is not alkaline solution_ph->adjust_ph Alkaline unresolved Problem Unresolved: Consider other experimental factors solution_ph->unresolved Neutral/Acidic proper_storage Action: Store at RT, protected from moisture solid_storage->proper_storage Improper solid_storage->unresolved Proper clean_equipment Action: Thoroughly clean all equipment contamination_check->clean_equipment Yes contamination_check->unresolved No end Problem Resolved prepare_fresh->end use_appropriate_solvent->end adjust_ph->end proper_storage->end clean_equipment->end

Caption: Troubleshooting workflow for this compound degradation.

Etravirine_Degradation_Pathway This compound This compound C20H15BrN6O Base_Degradation Major Degradation Product (from Alkaline Hydrolysis) This compound->Base_Degradation Base (NaOH) (Major Pathway) Other_Degradation Minor Degradation Products This compound->Other_Degradation Acid (HCl) Oxidation (H2O2) Heat

References

Technical Support Center: Optimizing Etravirine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Etravirine. Our aim is to help you improve yields, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Section 1: Starting Materials and Initial Nucleophilic Aromatic Substitution (SNAr)

Q1: I'm seeing a low yield in the first step of the synthesis, the reaction between 2,4,6-trichloropyrimidine and 4-hydroxy-3,5-dimethylbenzonitrile. What are the likely causes?

A1: Low yields in this initial SNAr reaction are common and can often be attributed to several factors:

  • Suboptimal Base: The choice and amount of base are critical. While weaker bases like potassium carbonate can be used, stronger bases often lead to better yields. However, very strong bases may promote side reactions. Diisopropylethylamine (DIPEA) is a commonly used organic base that has been shown to be effective.[1]

  • Reaction Temperature and Time: This reaction typically requires heating. A temperature of around 70°C in a solvent like 1,4-dioxane for 2 hours has been reported to give a high yield (92.5%) of the desired intermediate 8.[1] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause degradation.

  • Solvent Purity: The presence of water in the solvent can consume the base and potentially lead to hydrolysis of the starting material. Ensure you are using anhydrous solvents for the best results.

  • Formation of Byproducts: While the reaction is generally selective for substitution at the C4 position of the pyrimidine ring, the formation of the C2-substituted isomer is possible.[1]

Q2: I'm observing an isomeric byproduct in the second SNAr reaction (reaction of intermediate 8 with 4-aminobenzonitrile). How can I minimize its formation and remove it?

A2: The formation of a byproduct, referred to as byproduct 10 in some literature, is a known issue in this step.[1] This is likely the isomer where 4-aminobenzonitrile has reacted at the other chloro-position of the pyrimidine ring.

  • Minimizing Formation:

    • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the base can help improve the selectivity of the reaction.

    • Choice of Base: The use of a bulky base might sterically hinder the formation of the undesired isomer.

  • Removal of the Byproduct:

    • Recrystallization: This byproduct can be effectively separated from the desired intermediate 9 by recrystallization.[1] A detailed protocol for a similar purification involves washing the crude product with ethyl acetate at an elevated temperature (e.g., 70°C), followed by cooling and filtration.[1]

Section 2: Microwave-Assisted Amination

Q3: My conventional amination reaction is very slow and gives a low yield. Should I switch to microwave-assisted synthesis?

A3: Absolutely. Conventional amination for this compound synthesis is notoriously slow, often requiring high pressure and temperature for extended periods, and resulting in modest yields.[1] Microwave-assisted amination has been shown to be a significant improvement, reducing the reaction time from 12 hours to as little as 15 minutes and increasing the overall yield of the synthesis from 30.4% to 38.5%.[1]

Q4: I'm not getting the expected high yield with the microwave-assisted amination. What should I check?

A4: Several factors can influence the outcome of the microwave amination:

  • Solvent Choice: The solubility of the starting material (intermediate 9) is crucial. Solvents like dioxane, acetonitrile, and THF have been shown to be ineffective, resulting in no product.[2] In contrast, solvents like DMF, DMSO, and N-methylpyrrolidone (NMP) in which the intermediate has good solubility, provide much better results. NMP has been reported to give the highest yield.[2]

  • Temperature and Time: There is an optimal range for both temperature and time. While higher temperatures and longer times can increase the yield up to a point, temperatures above 130°C and reaction times longer than 15 minutes can lead to a decrease in yield, likely due to degradation.[1] The optimized conditions reported are 130°C for 15 minutes in NMP.[1]

  • Ammonia Concentration: A 25% aqueous ammonia solution is typically used.[1] Ensure the concentration of your ammonia solution is accurate.

Section 3: Bromination and Final Product Purification

Q5: The bromination of the penultimate intermediate is not going to completion. What can I do?

A5: Incomplete bromination can be addressed by:

  • Stoichiometry of Bromine: Ensure you are using a slight excess of bromine solution.

  • Reaction Temperature: The reaction is typically carried out at a low temperature (0-5°C).[1] Maintaining this temperature is important to control the reaction and minimize side reactions.

  • Reaction Time: A reaction time of around 5 hours at 0-5°C has been reported to be effective.[1]

Q6: I'm having difficulty purifying the final this compound product. What are the recommended procedures?

A6: The final product can be purified through a series of steps:

  • Aqueous Work-up: After the bromination, the reaction mixture is typically diluted with water and basified with a sodium hydroxide solution. The pH is then maintained between 8 and 9.[1]

  • Decolorization: The crude product can be dissolved in a solvent like methanol at an elevated temperature and treated with activated charcoal to remove colored impurities.[1]

  • Recrystallization: After removing the charcoal, the solvent is evaporated, and the residue is recrystallized from a suitable solvent like ethyl acetate to yield pure this compound.[1]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Amination
ParameterConventional MethodMicrowave-Assisted Method
Solvent DioxaneN-methylpyrrolidone (NMP)
Temperature High Temperature130°C
Time 12 hours15 minutes
Yield LowerUp to 85.6%
Overall Yield 30.4%38.5%

Data compiled from Feng et al., 2018.[1][2]

Table 2: Effect of Solvent on Microwave-Assisted Amination Yield
SolventTemperature (°C)Time (min)Pressure (psi)Yield (%)
Dioxane120301300
Acetonitrile120301300
THF120301300
DMF1203012867.7
DMSO1203012772.1
NMP1203012781.4

Data from Feng et al., 2018.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate 9)
  • Step 1: Synthesis of 4-[(2,6-Dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (Intermediate 8)

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq), 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq), and diisopropylethylamine (1.2 eq) in 1,4-dioxane.

    • Heat the mixture at 70°C for 2 hours.

    • Cool the reaction mixture to 10-15°C and add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain intermediate 8. A yield of 92.5% has been reported for this step.[1]

  • Step 2: Synthesis of Intermediate 9

    • React intermediate 8 with 4-aminobenzonitrile in a suitable solvent.

    • Purify the crude product by washing with hot ethyl acetate (70°C), followed by cooling to 10°C and filtration to yield pure intermediate 9 (reported yield of 60.6%).[1]

Protocol 2: Microwave-Assisted Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (Intermediate 11)
  • In a microwave reactor vessel, combine intermediate 9 (1.0 eq), 25% aqueous ammonia, and N-methylpyrrolidone (NMP).

  • Set the microwave reactor to 130°C and irradiate for 15 minutes. The pressure may rise to approximately 135 psi.[1]

  • After the reaction, cool the mixture to 5-10°C and add water to precipitate the product.

  • Stir for 30 minutes, then filter the solid, wash with water, and dry to obtain intermediate 11. A yield of 85.6% has been reported.[1]

Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve intermediate 11 (1.0 eq) in dichloromethane (DCM) and cool to 0-5°C.

  • Slowly add a solution of bromine (1.1 eq) in DCM while maintaining the temperature.

  • Stir the reaction at this temperature for 5 hours.

  • Dilute the reaction mixture with water and basify to a pH of 9-10 with 4M NaOH solution.

  • Maintain the pH between 8 and 9 for 1 hour.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • For further purification, dissolve the crude product in methanol at 55-60°C and treat with activated charcoal.

  • Filter off the charcoal, evaporate the methanol, and recrystallize the residue from ethyl acetate to obtain pure this compound. A final yield of 80.2% for this step has been reported.[1]

Visualizations

Etravirine_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: S-N-Ar Reaction cluster_step2 Step 2: S-N-Ar Reaction cluster_step3 Step 3: Microwave Amination cluster_step4 Step 4: Bromination cluster_purification Purification 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Intermediate_8 Intermediate 8 (4-[(2,6-Dichloro)-4-pyrimidinyloxy] -3,5-dimethylbenzonitrile) 2,4,6-Trichloropyrimidine->Intermediate_8 DIPEA, Dioxane, 70°C 4-Hydroxy-3,5-dimethylbenzonitrile 4-Hydroxy-3,5-dimethylbenzonitrile 4-Hydroxy-3,5-dimethylbenzonitrile->Intermediate_8 Intermediate_9 Intermediate 9 (4-[[6-Chloro-2-[(4-cyanophenyl)amino] -4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile) Intermediate_8->Intermediate_9 4-Aminobenzonitrile 4-Aminobenzonitrile 4-Aminobenzonitrile->Intermediate_9 Byproduct_10 Byproduct 10 (Isomer) Intermediate_9->Byproduct_10 Side Reaction Intermediate_11 Intermediate 11 (4-[[6-Amino-2-[(4-cyanophenyl)amino] -4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile) Intermediate_9->Intermediate_11 25% aq. NH3, NMP, Microwave, 130°C, 15 min Etravirine_Crude Crude this compound Intermediate_11->Etravirine_Crude Br2, DCM, 0-5°C Purified_this compound Purified this compound Etravirine_Crude->Purified_this compound Recrystallization (Ethyl Acetate)

Caption: Workflow for the improved synthesis of this compound.

Troubleshooting_Low_Yield_SNAr Problem Low Yield in S-N-Ar Reaction Cause1 Suboptimal Base Problem->Cause1 Cause2 Incorrect Temperature/Time Problem->Cause2 Cause3 Solvent Impurities Problem->Cause3 Cause4 Byproduct Formation Problem->Cause4 Solution1 Use a suitable base like DIPEA. Ensure correct stoichiometry. Cause1->Solution1 Solution2 Optimize temperature (e.g., 70°C) and reaction time (e.g., 2h). Cause2->Solution2 Solution3 Use anhydrous solvents. Cause3->Solution3 Solution4 Purify by recrystallization (e.g., with ethyl acetate). Cause4->Solution4

Caption: Troubleshooting logic for low yield in S-N-Ar reactions.

References

Technical Support Center: Managing Etravirine-Induced Rash in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to manage and mitigate etravirine-induced rash observed in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical presentation of an this compound-induced rash?

A1: this compound-induced rash is most commonly a mild-to-moderate maculopapular eruption.[1][2] It typically appears during the second week of therapy and often resolves within one to two weeks with continued treatment.[2][3][4][5] In clinical trials, the majority of rashes were described as erythematous or maculopapular.

Q2: What is the incidence of this compound-induced rash in clinical studies?

A2: The incidence of rash of any grade in patients receiving this compound has been reported to be between 10% and 20%.[4][6] Severe skin reactions are much less common, occurring in less than 0.1% of patients in clinical trials.[3][4] Discontinuation of this compound due to rash occurs in approximately 2% of patients.[2][3][4]

Q3: Are there any known risk factors for developing an this compound-induced rash?

A3: Yes, clinical data indicates a higher incidence of rash in women compared to men.[5] However, a history of rash with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) does not appear to increase the risk of developing a rash with this compound.[2][5]

Q4: Can this compound be continued if a mild-to-moderate rash develops?

A4: In cases of mild-to-moderate rash without systemic symptoms, this compound can often be continued under close monitoring.[1] The rash may resolve on its own within a couple of weeks.[2][5] Symptomatic relief may be provided with antihistamines.[1]

Q5: What are the signs of a severe reaction that would require immediate discontinuation of this compound?

A5: Immediate discontinuation of this compound is crucial if signs or symptoms of a severe skin reaction or hypersensitivity develop. These include, but are not limited to, severe rash, rash accompanied by fever, general malaise, fatigue, muscle or joint aches, blisters, oral lesions, conjunctivitis, facial edema, hepatitis, or eosinophilia.[3][7][8][9][10][11] Such symptoms could indicate serious conditions like Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), or drug rash with eosinophilia and systemic symptoms (DRESS).[3][4]

Troubleshooting Guide

Issue: A clinical study participant develops a rash after initiating this compound.

1. Initial Assessment and Grading:

  • Action: Immediately assess the rash for severity, morphology (maculopapular, blistering, etc.), and distribution.

  • Action: Inquire about and document any associated systemic symptoms, such as fever, fatigue, or mucosal involvement (oral, ocular).

  • Protocol: Utilize a standardized grading scale for dermatologic adverse events (e.g., Division of AIDS [DAIDS] Table for Grading the Severity of Adult and Pediatric Adverse Events) to classify the rash.

2. Management of Mild-to-Moderate Rash (Grade 1-2) without Systemic Symptoms:

  • Action: Continue this compound treatment with vigilant monitoring of the patient.

  • Protocol:

    • Administer oral antihistamines for symptomatic relief of pruritus.

    • Advise the participant on supportive care measures such as using mild, fragrance-free cleansers and moisturizers, and avoiding excessive sun exposure.

    • Schedule follow-up assessments every 2-3 days to monitor for any progression of the rash or development of systemic symptoms.

3. Management of Severe Rash (Grade 3-4) or Rash with Systemic Symptoms:

  • Action: Immediately discontinue this compound and any other potentially causative medications.[3][7][8][9][10][11]

  • Protocol:

    • Do not re-challenge the patient with this compound.[1]

    • Initiate supportive care, which may include intravenous hydration, wound care for any blistering or erosion, and pain management.[1]

    • Monitor clinical status closely, including liver transaminases.[3]

    • Consult with a dermatologist to confirm the diagnosis and guide further management. The use of systemic corticosteroids is controversial and should be considered on a case-by-case basis in consultation with a specialist.[1]

Data from Clinical Studies

Table 1: Incidence of this compound-Induced Rash in Clinical Trials

ParameterThis compound GroupPlacebo GroupReference
Rash (any grade) 10% - 20%9% - 11%[4][6]
Grade 2 or higher rash 10.0%Not specified[2][4]
Grade 3 and 4 rash 1.3%0.2%[3]
Discontinuation due to rash 2.0% - 2.2%Not specified[2][3][4]

Table 2: Management Strategies for NNRTI-Induced Rash (General Recommendations)

StrategyApplicationEfficacy/RecommendationReference
Symptomatic Treatment Mild-to-moderate rashAntihistamines may provide relief.[1]
Continuation of Therapy Mild-to-moderate rash without systemic symptomsOften possible with close monitoring.[1]
Immediate Discontinuation Severe rash or rash with systemic symptomsMandatory.[3][7][8][9][10][11]
Prophylactic Antihistamines/Corticosteroids Prevention of rashNot shown to be beneficial for the NNRTI class and may increase risk.[1]
Dose Escalation (Lead-in dosing) Prevention of rashRecommended for nevirapine, but no specific data for this compound.[1]

Experimental Protocols & Workflows

Protocol 1: Clinical Assessment of a Participant with a New-Onset Rash on this compound
  • Patient Interview:

    • Record the date of onset, location, and progression of the rash.

    • Inquire about associated symptoms: pruritus, pain, fever, malaise, arthralgia, myalgia.

    • Review concomitant medications and any recent changes.

  • Physical Examination:

    • Characterize the rash: maculopapular, urticarial, bullous, target lesions.

    • Assess the extent of body surface area involvement.

    • Examine mucous membranes (oral, conjunctival, genital) for any lesions.

    • Check for lymphadenopathy and measure vital signs.

  • Laboratory Investigations (for severe or systemic cases):

    • Complete blood count with differential to check for eosinophilia.

    • Liver function tests (ALT, AST, bilirubin).

    • Serum creatinine.

  • Grading and Documentation:

    • Grade the severity of the rash using a standardized scale.

    • Document all findings in the participant's case report form.

Visualizations

cluster_assessment Initial Assessment cluster_management Management Pathway start Patient on this compound Develops Rash assess Assess Severity and Systemic Symptoms start->assess mild_moderate Mild-to-Moderate Rash (No Systemic Symptoms) assess->mild_moderate No severe Severe Rash or Rash with Systemic Symptoms assess->severe Yes continue_tx Continue this compound + Symptomatic Treatment (e.g., Antihistamines) mild_moderate->continue_tx discontinue Immediately Discontinue this compound severe->discontinue monitor Monitor Closely continue_tx->monitor supportive_care Initiate Supportive Care discontinue->supportive_care

Caption: Management workflow for this compound-induced rash.

cluster_this compound This compound Administration cluster_rash Potential Outcomes This compound This compound no_rash No Rash This compound->no_rash Majority of Patients mild_rash Mild/Moderate Rash This compound->mild_rash 10-20% Incidence severe_rash Severe Rash (SJS/TEN/DRESS) mild_rash->severe_rash <0.1% Progression

Caption: Logical relationship of this compound administration to rash outcomes.

References

Enhancing the solubility of Etravirine for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Etravirine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving this compound?

A1: this compound is a lipophilic compound with very low aqueous solubility.[1][2] For in vitro studies, it is highly soluble in organic solvents. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] It is also freely soluble in 1-methyl-2-pyrrolidinone and soluble in excipients like PEG 400 and various surfactants.[1]

Q2: I'm preparing a stock solution in DMSO. Are there any best practices I should follow?

A2: Yes. When preparing a stock solution, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[4] For maximum stability, the solvent of choice should be purged with an inert gas before dissolving the compound.[3] Store stock solutions at -20°C.[3]

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue due to this compound's poor water solubility.[3] To mitigate precipitation:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your medium is below its aqueous solubility limit.

  • Minimize Organic Solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced cytotoxicity and precipitation.

  • Use a Two-Step Dilution: For maximum solubility in aqueous buffers, first dissolve this compound in a solvent like DMF, and then dilute this stock solution with the aqueous buffer of choice.[3]

  • Consider Advanced Formulations: If precipitation persists, you may need to use solubility enhancement techniques such as co-solvents, cyclodextrins, or lipid-based formulations.

Q4: How long can I store this compound in an aqueous solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[3] Always prepare fresh working solutions from a frozen organic stock solution for your experiments.

Q5: Are there methods other than organic solvents to improve this compound's aqueous solubility?

A5: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility of this compound for in vitro experiments:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix (e.g., HPMC, PEG 6000, Kolliphor P407) to convert its crystalline form to a more soluble amorphous form.[5][6][7]

  • Co-crystal Formation: Crystal engineering with a suitable co-former, such as benzoic acid, can create a new crystalline solid with enhanced solubility and dissolution properties.[8][9][10]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a significant enhancement in saturation solubility.[11][12]

  • Lipid-Based Formulations: Formulating this compound into solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its dissolution profile.[13][14][15]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[16][17]

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvents and formulation systems.

Table 1: Solubility in Common Solvents

Solvent/SystemSolubilityReference
WaterPractically Insoluble (~3.9 - 16.9 µg/mL)[1][8][10]
Aqueous BuffersSparingly Soluble[3]
DMSO~20 - 87 mg/mL[3][4]
Dimethylformamide (DMF)~30 mg/mL[3]
1-Methyl-2-pyrrolidinoneFreely Soluble[1]
PEG 400~71.6 mg/mL[1]
EthanolSlightly Soluble[2]
Corn OilVery Slightly Soluble[1]

Table 2: Enhanced Solubility with Formulation Technologies

Formulation TechniqueSystem ComponentsAchieved SolubilityFold IncreaseReference
Co-Solvent3.5% NMP, 46.5% Labrasol, 50% Water5 mg/mL>300x[18]
Solid DispersionThis compound:Kolliphor P407:SLS (1:2:1)0.62 mg/mL~9x[7]
NanosuspensionChitosan-based~89 µg/mL~22x[11]
Co-crystalThis compound:Benzoic Acid (1:2)Significantly ImprovedN/A[8][9]
Aqueous Dilution from DMF1:3 solution of DMF:PBS (pH 7.2)~0.25 mg/mL~15x[3]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Purge the vial and the solvent with an inert gas to displace oxygen.

  • Add the required volume of DMSO or DMF to achieve the target concentration (e.g., 20 mg/mL).

  • Vortex or sonicate the solution until the this compound is completely dissolved. A brief, gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Troubleshooting Workflow

This decision tree helps diagnose and solve common solubility issues during in vitro experiments.

G start Start: Preparing this compound working solution stock_issue Is the stock solution clear and fully dissolved? start->stock_issue precip Is precipitation observed in the final medium? solvent_conc Is final solvent concentration <0.5%? precip->solvent_conc Yes proceed Proceed with experiment precip->proceed No stock_issue->precip Yes re_dissolve Troubleshoot Stock: - Use fresh, anhydrous solvent - Sonicate or gently warm - Purge with inert gas stock_issue->re_dissolve No drug_conc Is final drug concentration too high? solvent_conc->drug_conc Yes reduce_solvent Action: - Reduce stock solution volume - Increase final medium volume solvent_conc->reduce_solvent No reduce_drug Action: - Lower the working concentration of this compound drug_conc->reduce_drug No alt_method Consider Advanced Method: - Co-Solvent System - Cyclodextrin Complexation - Solid Dispersion drug_conc->alt_method Yes

Caption: Troubleshooting decision tree for this compound precipitation.
Protocol 2: Co-Solvent Formulation for Enhanced Aqueous Solubility

Objective: To prepare an this compound formulation that is more readily dispersible in aqueous media. This protocol is adapted from a method shown to significantly increase bioavailability.[18]

Materials:

  • This compound powder

  • 1-methyl-2-pyrrolidinone (NMP)

  • Labrasol® (caprylocaproyl macrogol-8 glycerides)

  • Purified water

  • Glass vial and magnetic stirrer

Procedure:

  • Prepare the co-solvent vehicle by mixing NMP, Labrasol®, and water in a 3.5 : 46.5 : 50 volume ratio. For example, to make 10 mL of vehicle, mix 0.35 mL of NMP, 4.65 mL of Labrasol®, and 5.0 mL of water.

  • Weigh the appropriate amount of this compound to achieve the desired final concentration (e.g., 50 mg for a 5 mg/mL solution in 10 mL).

  • First, dissolve the this compound powder in the NMP portion with stirring.

  • Gradually add the Labrasol® to the NMP/Etravirine mixture while continuously stirring.

  • Finally, add the purified water dropwise to the mixture under constant stirring until a clear solution is formed.

  • This stock can then be further diluted into the cell culture medium. Perform preliminary tests to check for precipitation at your final working concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Co-Solvency

Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar drug molecules like this compound to dissolve.

G cluster_0 Poor Aqueous Solubility cluster_1 Co-Solvent System This compound This compound (Hydrophobic) Water Water Molecules (Polar) This compound->Water Weak Interaction (Precipitation) Etravirine_sol This compound (Hydrophobic) Water_sol Water (Polar) Etravirine_sol->Water_sol Reduced Polarity (Enhanced Solubility) Cosolvent Co-Solvent (e.g., PEG, NMP) (Amphiphilic) Etravirine_sol->Cosolvent Strong Interaction Cosolvent->Water_sol Strong Interaction

Caption: Mechanism of solubility enhancement by co-solvency.
Mechanism of Cyclodextrin Inclusion Complex

Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule partitions into the cavity, forming a stable, water-soluble complex.

G This compound This compound (Guest Molecule) Hydrophobic Complex Water-Soluble Inclusion Complex This compound->Complex CD Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity CD->Complex Water Water Complex->Water Soluble

Caption: Encapsulation of this compound by a cyclodextrin molecule.

References

Refining analytical methods for detecting Etravirine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical determination of Etravirine in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using methods like HPLC and LC-MS/MS.

Issue/Question Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Presence of interfering substances from the biological matrix.1. Wash the column with a strong solvent, or replace it if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Dilute the sample to a concentration within the linear range of the method.[1][2]4. Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction).[3]
Low Analyte Recovery 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.3. Suboptimal reconstitution solvent.1. Evaluate different extraction solvents or techniques (e.g., liquid-liquid extraction vs. solid-phase extraction).[3][4]2. Minimize sample processing time and keep samples on ice or at a controlled low temperature.3. Ensure the residue after evaporation is fully dissolved in the reconstitution solvent; test different solvent compositions.[4]
High Background Noise or Matrix Effects in LC-MS/MS 1. Co-elution of matrix components that suppress or enhance the ionization of this compound.2. Contamination of the mobile phase, LC system, or mass spectrometer.1. Improve chromatographic separation to resolve this compound from interfering components.2. Optimize the sample cleanup procedure to remove phospholipids and other matrix components.3. Use a deuterated internal standard to compensate for matrix effects.[5]4. Perform regular maintenance and cleaning of the LC-MS/MS system.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Changes in column temperature.3. Column aging.1. Ensure the mobile phase is well-mixed and degassed.[2] Check the HPLC pump for leaks or pressure fluctuations.2. Use a column oven to maintain a constant temperature.3. Use a guard column and replace the analytical column when retention time shifts become significant.
Failure to Meet Linearity or Sensitivity Requirements (High LOQ/LOD) 1. Suboptimal ionization or detection parameters in MS.2. Inefficient sample extraction and concentration.3. Presence of interfering peaks at the analyte's retention time.1. Tune the mass spectrometer for optimal this compound signal.[4][6]2. Increase the sample volume or optimize the extraction and concentration steps.3. Improve chromatographic selectivity or use a more specific mass transition for quantification.[4]

Frequently Asked Questions (FAQs)

A list of common questions regarding the analytical methods for this compound.

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most prevalent methods are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][6] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[4][6]

Q2: How should I prepare plasma samples for this compound analysis?

A2: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4][6]

  • Protein Precipitation: A simple method where a solvent like methanol or acetonitrile is added to precipitate proteins.[6]

  • Liquid-Liquid Extraction: Involves extracting this compound from the aqueous plasma sample into an immiscible organic solvent like ethyl acetate.[4]

  • Solid-Phase Extraction: A more selective method where the sample is passed through a cartridge that retains the analyte, which is then eluted with a suitable solvent.[3]

Q3: What type of internal standard is recommended for LC-MS/MS analysis of this compound?

A3: A stable isotope-labeled internal standard, such as this compound-d8, is ideal as it closely mimics the chromatographic behavior and ionization of the analyte, helping to correct for matrix effects and variability in sample processing.[5] If a deuterated standard is unavailable, a structurally similar compound with similar extraction and chromatographic properties can be used, such as itraconazole or fenofibrate.[2][4]

Q4: What are the typical validation parameters for an analytical method for this compound?

A4: According to guidelines from bodies like the ICH, method validation should include assessment of linearity, accuracy, precision, selectivity, sensitivity (LOD and LOQ), recovery, and stability.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various published analytical methods for this compound.

Table 1: HPLC and UFLC Methods

MethodMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
RP-HPLC[1]Bulk Dosage Form10 - 600.5141.71398.85
RP-UFLC[7]Bulk Drug1 - 50.020.073N/A
RP-HPLC[2]Human Plasma0.16 - 0.64N/A0.16N/A

Table 2: LC-MS/MS Methods

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)
LC-MS/MS[4]Rat Plasma1 - 1001>85
LC-MS/MS[6]Human PlasmaN/A40N/A

Experimental Protocols

LC-MS/MS Method for this compound in Rat Plasma[4]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add 500 µL of ethyl acetate containing the internal standard (itraconazole).

    • Vortex the mixture.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of air.

    • Reconstitute the residue in 100 µL of 50% methanol in water.

    • Inject 10 µL of the reconstituted solution into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: XTerra MS C18 (50 mm × 2.1 mm, 3.5 µm)

    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: 0.1% formic acid in methanol

    • Flow Rate: 300 µL/min

    • Gradient Elution: A gradient is used, varying the proportions of mobile phases A and B.

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+)

    • Precursor → Product Ion Transitions (m/z):

      • This compound: 435.9 → 163.6

      • Itraconazole (IS): 706.7 → 392.6

RP-HPLC Method for this compound in Bulk Dosage Form[1]
  • Sample Preparation:

    • Accurately weigh and transfer 25 mg of this compound into a 25 mL volumetric flask.

    • Add about 10 mL of the solvent and sonicate to dissolve.

    • Cool the solution to room temperature and dilute to volume with the solvent.

    • Perform further dilutions as needed to bring the concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Hypersil C18 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile

    • Flow Rate: 1 mL/min

    • Detection: UV at 271 nm

    • Retention Time: Approximately 1.8 minutes

Visualizations

Experimental_Workflow_LCMSMS start Start: Plasma Sample (100 µL) add_is Add Internal Standard in Ethyl Acetate (500 µL) start->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Methanol/Water (100 µL) evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject end End: Data Acquisition inject->end

Caption: LC-MS/MS Sample Preparation Workflow for this compound.

Logical_Troubleshooting_Flow issue issue cause cause solution solution start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape low_recovery Low Recovery? peak_shape->low_recovery No cause_column Column Issue or Bad Mobile Phase pH peak_shape->cause_column Yes low_recovery->start No, Other Issue cause_extraction Inefficient Extraction or Analyte Degradation low_recovery->cause_extraction Yes sol_column Wash/Replace Column Adjust pH cause_column->sol_column sol_extraction Optimize Extraction Solvent Minimize Sample Handling Time cause_extraction->sol_extraction

Caption: Troubleshooting Logic for Common Analytical Issues.

References

Validation & Comparative

Etravirine Versus First-Generation NNRTIs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine against first-generation NNRTIs, primarily efavirenz and nevirapine. The analysis is supported by data from key clinical trials, with a focus on virologic suppression, resistance development, and safety profiles.

Executive Summary

This compound demonstrates comparable virologic efficacy to efavirenz in treatment-naive patients and superior efficacy in treatment-experienced patients with resistance to first-generation NNRTIs. A key advantage of this compound is its higher genetic barrier to resistance, resulting in a lower incidence of treatment-emergent NNRTI resistance. While generally well-tolerated, this compound has been associated with a higher incidence of rash compared to placebo, though these are typically mild to moderate. First-generation NNRTIs, particularly efavirenz, are associated with a higher incidence of neuropsychiatric side effects.

Data Presentation

Table 1: Efficacy of this compound vs. Efavirenz in Treatment-Naive Patients (SENSE Trial)
Outcome (Week 48)This compound (400 mg QD) + 2 NRTIs (n=79)Efavirenz (600 mg QD) + 2 NRTIs (n=78)
Virologic Suppression (HIV RNA <50 copies/mL)
Intent-to-Treat (TLOVR)76%74%
On-Treatment92%89%
Virologic Failure 4 patients7 patients
Development of NNRTI Resistance in Virologic Failures 03
Most Common Drug-Related Adverse Events (Grade 1-4)
Neuropsychiatric Events (at Week 12)16.5%46.2%
Dizziness3.8%19.2%
Sleep Disorders8.9%32.1%
Table 2: Efficacy of this compound in Treatment-Experienced Patients with NNRTI Resistance (DUET-1 & DUET-2 Trials - Pooled Data)
Outcome (Week 96)This compound (200 mg BID) + OBR* (n=599)Placebo + OBR* (n=604)
Virologic Suppression (HIV RNA <50 copies/mL) 57%36%[1]
Maintained Virologic Suppression from Week 4891%88%[1]
Mean CD4+ T-cell Count Increase from Baseline +128 cells/mm³+86 cells/mm³[1]
Adverse Events of Interest
Rash21%12%[1]
Neuropsychiatric EventsSimilar incidence between groupsSimilar incidence between groups
Hepatic EventsSimilar incidence between groupsSimilar incidence between groups
Lipid-related AbnormalitiesGenerally comparable between groupsGenerally comparable between groups

*OBR: Optimized Background Regimen including darunavir/ritonavir.

Experimental Protocols

HIV-1 RNA Quantification

In the SENSE and DUET trials, plasma HIV-1 RNA levels were quantified using real-time PCR (RT-PCR) assays.[2][3] The lower limit of detection for these assays is typically between 20 and 50 copies/mL.[3] The general protocol involves the following steps:

  • Sample Collection and Processing: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation. Plasma samples are stored at -70°C or lower until analysis.

  • RNA Extraction: Viral RNA is extracted from plasma samples using commercially available kits, often employing silica-based column purification.[2]

  • Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using specific primers and probes targeting conserved regions of the HIV-1 genome. Real-time PCR instruments monitor the amplification process by detecting a fluorescent signal that is proportional to the amount of amplified product.

  • Quantification: The viral load is calculated by comparing the amplification signal from the patient sample to a standard curve generated from known concentrations of HIV-1 RNA.

Genotypic Resistance Testing

Genotypic resistance testing is performed to identify mutations in the HIV-1 reverse transcriptase gene that confer resistance to NNRTIs.[4][5][6] This is typically done at baseline and in cases of virologic failure. The methodology generally includes:

  • RNA Extraction and Reverse Transcription: Viral RNA is extracted from patient plasma and converted to cDNA as described above.

  • PCR Amplification: The region of the pol gene encoding the reverse transcriptase is amplified by PCR.

  • DNA Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or next-generation sequencing.[5]

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with resistance to this compound and first-generation NNRTIs. Interpretation of the mutational patterns is often guided by established algorithms and databases.

Biochemical Assay for HIV Reverse Transcriptase Inhibition

The inhibitory activity of NNRTIs on the HIV-1 reverse transcriptase (RT) enzyme can be assessed using biochemical assays.[7][8] These assays are crucial in the early stages of drug development. A common protocol is as follows:

  • Recombinant Enzyme: Purified, recombinant HIV-1 RT is used.

  • Substrate: A synthetic template-primer, such as poly(A)-oligo(dT), and deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a non-radioactive tag), are used as substrates.

  • Inhibition Assay: The RT enzyme is incubated with the template-primer, dNTPs, and varying concentrations of the inhibitor (this compound, efavirenz, or nevirapine).

  • Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.

  • IC50 Determination: The concentration of the inhibitor that reduces the activity of the RT enzyme by 50% (IC50) is calculated to determine its potency.

Visualizations

HIV_RT_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral RNA Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration into Host Genome NNRTIs NNRTIs NNRTIs->Reverse Transcriptase Allosteric Inhibition

Figure 1. Signaling pathway of HIV reverse transcriptase inhibition by NNRTIs.

Experimental_Workflow cluster_patient Patient Management cluster_lab Laboratory Analysis Patient Enrollment Patient Enrollment Treatment Administration Treatment Administration Patient Enrollment->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Plasma Sample Collection Plasma Sample Collection Monitoring->Plasma Sample Collection Viral Load Quantification Viral Load Quantification Plasma Sample Collection->Viral Load Quantification Genotypic Resistance Testing Genotypic Resistance Testing Viral Load Quantification->Genotypic Resistance Testing If Virologic Failure

Figure 2. Experimental workflow for clinical trials of NNRTI efficacy.

Resistance_Development First-Gen NNRTIs First-Gen NNRTIs Single Point Mutation Single Point Mutation First-Gen NNRTIs->Single Point Mutation Low Genetic Barrier High-Level Resistance High-Level Resistance Single Point Mutation->High-Level Resistance This compound This compound High-Level Resistance->this compound This compound often remains active Multiple Mutations Multiple Mutations This compound->Multiple Mutations High Genetic Barrier Reduced Susceptibility Reduced Susceptibility Multiple Mutations->Reduced Susceptibility

Figure 3. Logical relationship of NNRTI resistance development.

References

Head-to-Head Clinical Trials of Etravirine Versus Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), has carved a niche in the management of treatment-experienced HIV-1 patients due to its distinct resistance profile. This guide provides a detailed comparison of this compound with other antiretrovirals, focusing on data from key head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's relative efficacy, safety, and mechanism of action.

Mechanism of Action and Resistance Pathway

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that ultimately inhibits the conversion of viral RNA to DNA.[1] A key feature of this compound is its high genetic barrier to resistance compared to first-generation NNRTIs.[3] Its molecular flexibility allows it to bind to the RT enzyme even in the presence of mutations that confer resistance to other NNRTIs.[3] However, the accumulation of multiple NNRTI resistance-associated mutations (RAMs) can reduce its efficacy. Key mutations affecting this compound susceptibility include Y181C, G190A/S, K101E, L100I, Y188L, and V90I.[3]

cluster_0 HIV-1 Replication Cycle cluster_1 This compound Mechanism of Action cluster_2 Resistance Development Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Transcription Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Synthesis This compound This compound RT Binding Pocket RT Binding Pocket This compound->RT Binding Pocket Binds to allosteric site Conformational Change Conformational Change RT Binding Pocket->Conformational Change Induces Inhibition of DNA Synthesis Inhibition of DNA Synthesis Conformational Change->Inhibition of DNA Synthesis Leads to NNRTI RAMs e.g., Y181C, G190A, K101E Altered Binding Pocket Altered Binding Pocket NNRTI RAMs->Altered Binding Pocket Cause Reduced this compound Efficacy Reduced this compound Efficacy Altered Binding Pocket->Reduced this compound Efficacy Results in

Caption: this compound's mechanism of action and resistance pathway.

Head-to-Head Clinical Trial Data

This section summarizes the quantitative data from key clinical trials comparing this compound to other antiretrovirals.

This compound vs. Efavirenz (SENSE Trial)

The SENSE trial was a Phase 2b, randomized, double-blind study comparing the efficacy and safety of this compound versus efavirenz in treatment-naïve HIV-1 infected patients.[4][5][6]

Table 1: Efficacy and Safety Outcomes at Week 48 (SENSE Trial)

OutcomeThis compound (n=79)Efavirenz (n=78)p-value
Efficacy
HIV RNA <50 copies/mL (ITT-TLOVR)76% (60/79)74% (58/78)<0.05 (non-inferiority)
HIV RNA <50 copies/mL (On-Treatment)92% (60/65)89% (58/65)<0.05 (non-inferiority)
Virologic Failures with Resistance03-
Safety & Tolerability
Any Grade 1-4 Drug-Related Neuropsychiatric AE (at 12 weeks)16.5% (13/79)46.2% (36/78)<0.001
Ongoing Neuropsychiatric AEs (at 48 weeks)6.3%21.5%0.011
This compound + Raltegravir as a Switch Strategy (ANRS 163 ETRAL Trial)

The ANRS 163 ETRAL trial was a Phase 2, multicenter, single-arm study evaluating the efficacy and safety of switching to a dual therapy of this compound and raltegravir in virologically suppressed, treatment-experienced patients on a protease inhibitor (PI)-based regimen.[7][8]

Table 2: Efficacy and Safety Outcomes (ANRS 163 ETRAL Trial)

OutcomeThis compound + Raltegravir (n=165)
Efficacy
Maintained Viral Suppression (<50 copies/mL) at Week 48 (ITT)99.4%
Maintained Viral Suppression (<50 copies/mL) at Week 96 (ITT)98.7%
Virological Failures2
Safety & Tolerability
Discontinuation due to Adverse Events8
This compound in Combination with Darunavir/Ritonavir

Several studies have evaluated the combination of this compound with the boosted protease inhibitor darunavir/ritonavir, particularly in treatment-experienced patients.

Table 3: Outcomes of this compound and Darunavir/Ritonavir Dual Therapy in ART-Experienced Patients

StudyPatient PopulationNVirologic Suppression (<50 copies/mL) at Week 48 (ITT)
Retrospective Multicenter AnalysisART-experienced7576%

Experimental Protocols

SENSE Trial: this compound vs. Efavirenz
  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled trial.[4][5]

  • Participants: 157 treatment-naïve HIV-1 infected adults with HIV RNA >5000 copies/mL.[4][5]

  • Intervention: Patients were randomized to receive either this compound 400 mg once daily or efavirenz 600 mg once daily, both in combination with an investigator-selected background of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[4][5]

  • Primary Endpoint: Proportion of patients with at least one drug-related neuropsychiatric adverse event of any grade up to week 12.[4]

  • Secondary Endpoint: Proportion of patients with HIV RNA <50 copies/mL at week 48, assessed by the Time to Loss of Virological Response (TLOVR) algorithm.[5][6]

Screening Screening Randomization Randomization Screening->Randomization This compound Arm This compound 400mg QD + 2 NRTIs Randomization->this compound Arm Efavirenz Arm Efavirenz 600mg QD + 2 NRTIs Randomization->Efavirenz Arm Follow-up 48 Weeks This compound Arm->Follow-up Efavirenz Arm->Follow-up Primary Endpoint Neuropsychiatric AEs (Week 12) Follow-up->Primary Endpoint Secondary Endpoint Virologic Suppression (Week 48) Follow-up->Secondary Endpoint

Caption: SENSE Trial Workflow.
ANRS 163 ETRAL Trial: this compound + Raltegravir Switch

  • Study Design: A Phase 2, multicenter, single-arm, open-label trial.[7][8]

  • Participants: 165 virologically suppressed (<50 copies/mL for at least 24 months), treatment-experienced HIV-1 infected adults (≥45 years old) on a stable PI-based antiretroviral therapy.[7][9]

  • Intervention: Patients were switched to a dual therapy regimen of this compound 200 mg twice daily and raltegravir 400 mg twice daily.[7][8]

  • Primary Endpoint: Proportion of participants maintaining virological success (absence of two consecutive plasma viral loads >50 copies/mL) at week 48.[7]

  • Follow-up: 96 weeks.[7]

Screening Virologically Suppressed on PI-based Regimen Intervention Switch to this compound 200mg BID + Raltegravir 400mg BID Screening->Intervention Follow-up W48 Week 48 Intervention->Follow-up W48 Follow-up W96 Week 96 Follow-up W48->Follow-up W96 Primary Endpoint Virologic Success at Week 48 Follow-up W48->Primary Endpoint Secondary Endpoint Virologic Success at Week 96 Follow-up W96->Secondary Endpoint

Caption: ANRS 163 ETRAL Trial Workflow.

Conclusion

Head-to-head clinical trials demonstrate that this compound offers a valuable therapeutic option for specific patient populations. In treatment-naïve patients, this compound showed non-inferior efficacy to efavirenz with a significantly better neuropsychiatric safety profile. As a switch strategy in virologically suppressed, treatment-experienced patients, a dual regimen of this compound and raltegravir proved highly effective in maintaining viral suppression. Furthermore, this compound in combination with darunavir/ritonavir has shown efficacy in treatment-experienced individuals. The unique resistance profile of this compound, coupled with its demonstrated efficacy and safety in various clinical settings, underscores its importance in the antiretroviral armamentarium.

References

Validating Etravirine's High Resistance Barrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Etravirine's performance against other non-nucleoside reverse transcriptase inhibitors (NNRTIs), supported by experimental data. We delve into the molecular mechanisms that confer this compound its high barrier to resistance and present detailed protocols for key validation experiments.

Introduction to this compound and its Unique Mechanism

This compound (ETR) is a second-generation diarylpyrimidine (DAPY) NNRTI used in the treatment of HIV-1 infection. Unlike first-generation NNRTIs like nevirapine (NVP) and efavirenz (EFV), this compound was specifically designed to be effective against viral strains that have developed resistance to earlier drugs in this class.

The key to this compound's high genetic barrier lies in its molecular structure. Composed of three aromatic rings connected by single bonds, the molecule possesses significant flexibility and torsional freedom.[1] This allows it to bind to the HIV-1 reverse transcriptase (RT) enzyme's NNRTI-binding pocket in multiple conformations. This "wiggling and jiggling" adaptability means that single point mutations in the binding pocket, which would typically confer high-level resistance to first-generation NNRTIs, are often insufficient to disrupt this compound's binding and inhibitory action.[2] Consequently, the development of clinically significant resistance to this compound requires the accumulation of multiple mutations.[3][4]

Comparative Analysis of Resistance Profiles

The high resistance barrier of this compound is quantified by its performance against a panel of HIV-1 strains containing various resistance-associated mutations (RAMs). The following tables summarize quantitative data from phenotypic susceptibility assays, which measure the fold change (FC) in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a drug required to inhibit a mutant virus compared to the wild-type (WT) virus.

Table 1: Susceptibility of Single-Mutation HIV-1 Variants to NNRTIs

MutationNevirapine (NVP) FCEfavirenz (EFV) FCThis compound (ETR) FCRilpivirine (RPV) FC
L100I >100>1002-52-5
K103N >50>20<3<3
V179F <3<33-103-10
Y181C >1002-53-55-10
Y188L >100>503-1010-20
G190A >505-10<3<3

Data compiled from multiple sources. Fold change values are approximate ranges reported in literature. A higher fold change indicates greater resistance.

Table 2: Susceptibility of Multi-Mutation HIV-1 Variants to this compound

Mutation CombinationThis compound (ETR) Fold Change (FC)Level of Resistance
L100I + K103N ~10Low-Intermediate
V179F + Y181C >50High
K101E + Y181C >10Intermediate-High
A98G + Y181C ~5Low-Intermediate
K103N + Y181C + G190A >25High

Data compiled from multiple sources including studies on HIV-1 subtype C.[4][5] The accumulation of specific mutations, particularly Y181C in combination with others, leads to a significant reduction in this compound susceptibility.

Visualizing the Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental processes used to validate its resistance profile.

G Mechanism of this compound's High Resistance Barrier cluster_0 First-Generation NNRTI (e.g., Efavirenz) cluster_1 Second-Generation NNRTI (this compound) EFV Rigid NNRTI (Efavirenz) Pocket_WT_EFV Wild-Type RT Binding Pocket EFV->Pocket_WT_EFV Effective Binding (Inhibition) Pocket_Mut_EFV Mutated RT Binding Pocket (e.g., K103N) EFV->Pocket_Mut_EFV Binding Disrupted (Resistance) ETR Flexible NNRTI (this compound) Pocket_WT_ETR Wild-Type RT Binding Pocket ETR->Pocket_WT_ETR Effective Binding (Inhibition) Pocket_Mut_ETR Mutated RT Binding Pocket (e.g., K103N) ETR->Pocket_Mut_ETR Adapts to Mutation (Maintains Binding) Title Comparative Binding to HIV-1 Reverse Transcriptase

Caption: this compound's flexibility allows it to adapt to mutations that cause resistance to rigid, first-generation NNRTIs.

G Experimental Workflow: Phenotypic Susceptibility Assay Start 1. Isolate HIV RNA from Patient Plasma PCR 2. RT-PCR Amplification of Reverse Transcriptase (RT) Gene Start->PCR Ligation 3. Ligate RT Gene into Recombinant Vector (contains Luciferase gene) PCR->Ligation Transfection 4. Transfect 293T Cells to Produce Pseudotyped Viruses Ligation->Transfection Harvest 5. Harvest Virus Stocks Transfection->Harvest Infection 6. Infect Target Cells in presence of serial dilutions of NNRTIs Harvest->Infection Incubation 7. Incubate for 48-72 hours Infection->Incubation Luciferase 8. Measure Luciferase Activity (indicates viral replication) Incubation->Luciferase Analysis 9. Calculate IC50 and Fold Change vs. Wild-Type Luciferase->Analysis End Resistance Profile Determined Analysis->End

Caption: Workflow for determining NNRTI resistance using a recombinant virus and luciferase reporter gene assay.

G Logical Pathway to this compound Resistance WT Wild-Type HIV-1 (Susceptible to ETR) Single_Mut Single NNRTI Mutation (e.g., K103N or Y181C) WT->Single_Mut Selection Pressure from 1st-Gen NNRTI or ETR Low_Res Low-Level or No ETR Resistance (ETR remains active) Single_Mut->Low_Res Accumulation Accumulation of Additional Mutations (e.g., Y181C + V179F) Single_Mut->Accumulation Continued Selection Pressure High_Res High-Level ETR Resistance (Virological Failure) Accumulation->High_Res

Caption: High-level resistance to this compound requires the accumulation of multiple mutations over time.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess NNRTI resistance.

Protocol 1: Phenotypic Drug Susceptibility Assay (Recombinant Virus-Luciferase System)

This assay measures the ability of a drug to inhibit the replication of patient-derived or site-directed mutant viruses.

  • Viral RNA Extraction and Amplification:

    • Extract viral RNA from patient plasma or from the supernatant of cultured virus stocks.

    • Perform Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to amplify the entire protease gene and the first ~300 codons of the reverse transcriptase gene.

  • Generation of Resistance Test Vectors (RTVs):

    • Ligate the amplified patient-derived PCR fragment into a proviral vector that is deleted in its own protease and RT sequences. This vector contains a luciferase reporter gene cassette, typically in place of the env gene.

  • Production of Pseudotyped Virus:

    • Co-transfect a permissive cell line (e.g., HEK 293T) with the RTV DNA and an expression vector that produces an envelope protein (e.g., amphotropic murine leukemia virus envelope) to allow for a single round of infection.

    • Culture the transfected cells for 48-72 hours.

    • Harvest the virus-containing culture supernatants and clarify by centrifugation.

  • Infection and Drug Susceptibility Measurement:

    • Seed target cells (e.g., HEK 293T) in 96-well plates.

    • Prepare serial dilutions of this compound and other NNRTIs in culture medium.

    • Infect the target cells with the harvested pseudotyped virus in the presence of the various drug concentrations. Include a "no drug" control. A reference, drug-sensitive laboratory strain of HIV-1 should be tested in parallel.

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and add a luciferase substrate (e.g., Britelite Plus reagent).

    • Measure the luminescence using a luminometer.

    • Plot the percentage of inhibition of luciferase activity versus the log of the drug concentration.

    • Calculate the IC50 value (the drug concentration that inhibits 50% of viral replication) for the patient/mutant virus and the reference virus.

    • The fold change (FC) is calculated as: FC = (IC50 of mutant virus) / (IC50 of reference virus) .

Protocol 2: Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase

This technique is used to create specific resistance-associated mutations in a plasmid containing the RT gene to study their individual or combined effects.

  • Primer Design:

    • Design two mutagenic primers, typically 25-45 bases in length, that are complementary to opposite strands of the target plasmid.

    • The desired mutation should be located in the middle of each primer, flanked by 15-20 bases of correct sequence on both sides.

    • Primers should have a melting temperature (Tm) ≥ 78°C and a GC content > 40%.

  • Mutagenesis PCR:

    • Set up a PCR reaction in a 50 µl volume containing:

      • ~25 ng of dsDNA plasmid template (containing the wild-type RT gene)

      • 10-15 pmol of each mutagenic primer

      • dNTP mix

      • A high-fidelity DNA polymerase (e.g., PfuUltra) and its corresponding reaction buffer.

    • Perform thermal cycling, typically for 18-25 cycles:

      • Initial Denaturation: 95°C for 2 minutes.

      • Denaturation: 95°C for 30 seconds.

      • Annealing: ~55-60°C for 30-60 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 5 minutes.

  • Digestion of Parental DNA:

    • Add 1-2 µl of the DpnI restriction enzyme directly to the amplification reaction.

    • DpnI specifically digests the methylated and hemimethylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.

    • Incubate at 37°C for 1-2 hours.

  • Transformation and Selection:

    • Transform a competent strain of E. coli with the DpnI-treated, mutated plasmid DNA.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Conclusion

The high resistance barrier of this compound is a well-validated mechanism attributed to its unique molecular flexibility. This allows it to maintain inhibitory activity against HIV-1 strains that are resistant to first-generation NNRTIs. Experimental data consistently demonstrates that while single mutations can cause high-level resistance to nevirapine and efavirenz, multiple mutations are required to significantly compromise this compound's efficacy. The detailed experimental protocols provided in this guide serve as a foundation for researchers seeking to further investigate NNRTI resistance and develop next-generation antiretroviral agents.

References

Navigating NNRTI Resistance: A Comparative Analysis of Etravirine and Rilpivirine Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral resistance is paramount in the ongoing battle against HIV-1. This guide provides a detailed comparative analysis of the resistance profiles of two second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Etravirine (ETR) and Rilpivirine (RPV). By examining key resistance mutations, cross-resistance patterns, and the underlying experimental methodologies, this document aims to furnish a critical resource for informed decision-making in HIV drug development and clinical research.

This compound and Rilpivirine represent significant advancements over first-generation NNRTIs, primarily due to their higher genetic barrier to resistance.[1] However, the emergence of specific resistance-associated mutations (RAMs) can compromise their efficacy. A thorough understanding of these resistance pathways is crucial for the development of novel antiretrovirals and for optimizing treatment strategies for patients with NNRTI-resistant HIV-1.

Quantitative Analysis of Resistance Profiles

The following tables summarize the key resistance mutations for this compound and Rilpivirine, their impact on drug susceptibility expressed as fold change (FC) in the 50% effective concentration (EC50 or IC50), and their prevalence in various patient populations.

Table 1: Key Resistance-Associated Mutations (RAMs) for this compound and Rilpivirine and their Impact on Drug Susceptibility.

MutationThis compound Fold Change (FC) in EC50Rilpivirine Fold Change (FC) in EC50Notes
Primary this compound RAMs
Y181C4.0 - 5.1[2]>2.0[3]One of the most prevalent RAMs for both drugs.[3][4]
Y181I/V>2.9[3]~15[5]Confers significant resistance to both drugs.
L100ILow-level resistance[6]>2.0 (in combination with K103N)[3]Often found in combination with other mutations.
K101E/PIntermediate resistance[6]K101P: ~50, K101E: 2.5-3.0[3][5]K101P confers high-level resistance to Rilpivirine.
V179F<0.2 (alone)[2]-Susceptible when present alone.
G190A/SIntermediate resistance[6]Low-level resistanceG190S has a more pronounced effect on this compound.[7]
Primary Rilpivirine RAMs
E138KLow-level resistance[5]2.5 - 3.0[5]A key mutation for Rilpivirine resistance.
K103NSusceptible[2]Susceptible (alone)[2]The L100I+K103N combination reduces Rilpivirine susceptibility.[3]
M230LHigh-level resistance[6]>2.0[3]A significant mutation for both drugs.
Other Notable RAMs
V90ILow-level resistance[6]-Contributes to this compound resistance.
A98GLow-level resistance[6]-Contributes to this compound resistance.
H221YLow-level resistance[8]Low-level resistance[8]Contributes to resistance for both drugs.
F227CHigh-level resistance[6]-Primarily associated with this compound resistance.

Table 2: Prevalence of Key Resistance Mutations.

MutationPrevalence in NNRTI-Experienced PatientsPrevalence in Treatment-Naive Patients
Y181C7% - 37%[3]0.3%[9]
K103N59.7%[6]2%[10]
G190A27%[6]<1%[11]
E138A/G/K/Q/R-0.7% - 2.9%[9]
L100I9.1%[6]<1%[11]
K101E10.1%[6]<1%[11]

Cross-Resistance

A critical consideration in NNRTI therapy is the high degree of cross-resistance. Many mutations that confer resistance to first-generation NNRTIs, such as Nevirapine and Efavirenz, can also reduce the susceptibility to this compound and Rilpivirine. For instance, the Y181C mutation, commonly selected by first-generation drugs, significantly impacts the activity of both second-generation agents.[3][4] However, the K103N mutation, a hallmark of first-generation NNRTI failure, does not confer resistance to this compound or Rilpivirine when present alone.[2] The accumulation of multiple NNRTI RAMs is generally required to cause significant resistance to this compound and Rilpivirine, highlighting their higher genetic barrier to resistance.[1][12]

Experimental Protocols

The determination of drug resistance profiles relies on two primary experimental approaches: genotypic and phenotypic assays.

Genotypic Resistance Testing

Genotypic assays are the most common method for determining HIV-1 drug resistance.[13] They involve sequencing the viral reverse transcriptase gene to identify known RAMs.

Methodology:

  • Sample Collection: Whole blood is collected in EDTA tubes.[13]

  • Viral RNA Extraction: HIV-1 RNA is extracted from plasma.

  • Reverse Transcription and PCR: The viral RNA is reverse transcribed to complementary DNA (cDNA), and the reverse transcriptase gene is amplified using the polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence.

  • Data Analysis: The sequence is compared to a wild-type reference sequence to identify mutations. The identified mutations are then interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to various drugs.[14][15]

Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of the virus to replicate in the presence of a drug.

Methodology:

  • Sample Collection and Viral Isolation: As with genotypic testing, a blood sample is collected. The patient's virus is then isolated.

  • Recombinant Virus Generation: The patient's reverse transcriptase gene is inserted into a laboratory strain of HIV.

  • Cell Culture: The recombinant virus is cultured in the presence of serial dilutions of the antiretroviral drug.

  • Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured.

  • Calculation of EC50: The EC50, or the concentration of the drug that inhibits 50% of viral replication, is calculated. The fold change in EC50 is determined by comparing the EC50 of the patient's virus to that of a wild-type reference virus.[16]

Visualizing Resistance Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of NNRTI action and the typical workflow for HIV drug resistance testing.

NNRTI_Mechanism cluster_RT HIV Reverse Transcriptase RT_Active_Site Active Site Viral_DNA Viral DNA Synthesis RT_Active_Site->Viral_DNA Catalyzes RT_Active_Site->Viral_DNA Inhibits NNRTI_Binding_Pocket NNRTI Binding Pocket NNRTI_Binding_Pocket->RT_Active_Site Induces conformational change NNRTI This compound / Rilpivirine NNRTI_Binding_Pocket->NNRTI Reduces binding affinity dNTP dNTPs dNTP->RT_Active_Site Incorporated Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Binds NNRTI->NNRTI_Binding_Pocket Binds Resistance_Mutation Resistance Mutation (e.g., Y181C, E138K) Resistance_Mutation->NNRTI_Binding_Pocket Alters binding pocket

Caption: Mechanism of NNRTI action and resistance.

Resistance_Testing_Workflow cluster_genotypic Genotypic Pathway cluster_phenotypic Phenotypic Pathway Start Patient with Virologic Failure Sample_Collection Blood Sample Collection Start->Sample_Collection Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Viral_RNA_Extraction Viral RNA Extraction Plasma_Separation->Viral_RNA_Extraction Genotypic_Assay Genotypic Assay Viral_RNA_Extraction->Genotypic_Assay Phenotypic_Assay Phenotypic Assay Viral_RNA_Extraction->Phenotypic_Assay RT_PCR RT-PCR Amplification of RT Gene Genotypic_Assay->RT_PCR Recombinant_Virus Generation of Recombinant Virus Phenotypic_Assay->Recombinant_Virus Sequencing DNA Sequencing RT_PCR->Sequencing Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Interpretation Interpretation of Results Mutation_Analysis->Interpretation Drug_Susceptibility Drug Susceptibility Testing Recombinant_Virus->Drug_Susceptibility FC_Calculation Fold Change Calculation Drug_Susceptibility->FC_Calculation FC_Calculation->Interpretation Report Resistance Report Generation Interpretation->Report

Caption: Workflow for HIV drug resistance testing.

Conclusion

This compound and Rilpivirine offer crucial advantages in the management of HIV-1, particularly in the context of resistance to first-generation NNRTIs. However, their effectiveness can be compromised by the emergence of specific resistance mutations. This comparative analysis highlights the distinct and overlapping resistance profiles of these two drugs. A comprehensive understanding of these profiles, supported by robust genotypic and phenotypic testing, is essential for guiding treatment decisions, monitoring for resistance, and informing the development of next-generation antiretroviral agents. The continued surveillance of resistance patterns in diverse patient populations will be critical to preserving the long-term efficacy of these important therapeutic options.

References

Navigating NNRTI Cross-Resistance: A Comparative Guide to Etravirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a formidable challenge in the long-term management of HIV-1 infection. For the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the development of resistance to first-generation agents like nevirapine and efavirenz can significantly limit future treatment options. Etravirine, a second-generation NNRTI, was specifically designed to be effective against HIV-1 strains harboring mutations that confer resistance to its predecessors. This guide provides a detailed comparison of cross-resistance between this compound and other NNRTIs, supported by experimental data and methodologies, to inform research and drug development efforts in this critical area.

Mechanism of Action and the Basis of a Higher Genetic Barrier

This compound's unique molecular structure underpins its distinct resistance profile. As a diarylpyrimidine (DAPY) derivative, it possesses remarkable conformational flexibility.[1] This allows this compound to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, maintaining its inhibitory activity even in the presence of mutations that would typically render first-generation NNRTIs ineffective.[2][3] Unlike the rigid structures of efavirenz and nevirapine, this compound's "wobble" enables it to adapt to changes in the NNRTI binding pocket, thereby presenting a higher genetic barrier to the development of resistance.[2][3] While a single mutation can confer high-level resistance to first-generation NNRTIs, multiple mutations are generally required to significantly reduce this compound's susceptibility.[4]

Comparative Cross-Resistance Profiles

Clinical and in vitro studies have demonstrated that this compound retains activity against many viral strains resistant to other NNRTIs. However, cross-resistance can and does occur. The following tables summarize key quantitative data on the impact of specific reverse transcriptase mutations on the susceptibility to various NNRTIs.

Table 1: Fold Change in Susceptibility for Single NNRTI Resistance Mutations
MutationEfavirenz (EFV) Fold ChangeNevirapine (NVP) Fold ChangeRilpivirine (RPV) Fold ChangeThis compound (ETR) Fold Change
K103N>50>100~1~1
Y181C>20>100>102-4
G190A>20>50>103-10
L100I>50>100~52-5
K101E~10~20~5<3
E138K~1~1>10>10

Data compiled from multiple sources, including in vitro phenotypic assays.

Table 2: Impact of Multiple NNRTI Mutations on this compound Susceptibility (DUET Trials Analysis)
Number of this compound Resistance-Associated Mutations (ERAMs)*Percentage of Patients with Virologic Response (<50 copies/mL at Week 48)
077%
174%
274%
≥346% (Placebo group)

*ERAMs include V90I, A98G, L100I, K101E/H/P, V106I, V179D/F, Y181C/I/V, G190A/S. Data from pooled analysis of the DUET-1 and DUET-2 trials.[5][6]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess antiretroviral drug susceptibility.

Genotypic Resistance Testing

Genotypic analysis involves sequencing the HIV-1 pol gene to identify mutations known to be associated with drug resistance.[7][8] This is a widely used clinical tool to guide treatment decisions. The process typically involves:

  • RNA Extraction: Viral RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR: The RNA is reverse transcribed to complementary DNA (cDNA), and the pol gene is amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence.

  • Mutation Analysis: The sequence is compared to a wild-type reference sequence to identify mutations. Interpretation of these mutations is often done using algorithms like the Stanford University HIV Drug Resistance Database.

Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.[9] This provides a quantitative measure of drug susceptibility, often expressed as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type virus. A common method is the recombinant virus assay:

  • Vector Construction: The patient-derived reverse transcriptase and protease coding regions of the pol gene are inserted into a viral vector that lacks these genes but contains a reporter gene (e.g., luciferase).

  • Virus Production: The recombinant vector is transfected into producer cells to generate infectious virus particles.

  • Infection and Drug Titration: Target cells are infected with the recombinant virus in the presence of serial dilutions of the antiretroviral drug.

  • Quantification of Viral Replication: After a set incubation period, the expression of the reporter gene is measured to determine the extent of viral replication at each drug concentration.

  • IC50 Determination: The IC50 is calculated as the drug concentration that inhibits viral replication by 50%. The fold change is determined by dividing the IC50 of the patient virus by the IC50 of a wild-type reference virus.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in NNRTI resistance and a typical experimental workflow for assessing cross-resistance.

NNRTI_Resistance_Pathway cluster_0 First-Generation NNRTIs cluster_1 Key Resistance Mutations cluster_2 Second-Generation NNRTI EFV Efavirenz K103N K103N EFV->K103N Selects for NVP Nevirapine Y181C Y181C NVP->Y181C Selects for G190A G190A NVP->G190A Selects for ETR This compound K103N->ETR Minimal Impact Y181C->ETR Reduces Susceptibility G190A->ETR Reduces Susceptibility

Caption: NNRTI resistance mutation pathways.

Experimental_Workflow start Patient Plasma Sample with Virologic Failure on NNRTI rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of pol Gene rna_extraction->rt_pcr genotyping Genotypic Resistance Analysis (Sequencing) rt_pcr->genotyping phenotyping Phenotypic Resistance Analysis (Recombinant Virus Assay) rt_pcr->phenotyping interpretation Data Interpretation and Fold-Change Calculation genotyping->interpretation phenotyping->interpretation end Cross-Resistance Profile Determined interpretation->end

Caption: Workflow for assessing NNRTI cross-resistance.

Conclusion

This compound demonstrates a significant advantage over first-generation NNRTIs in its resilience to common resistance mutations.[3] However, the accumulation of specific mutations can lead to clinically relevant cross-resistance.[10][11] Understanding the specific mutational patterns that impact this compound susceptibility is crucial for optimizing salvage therapy regimens for patients who have failed previous NNRTI-containing treatments. The data and methodologies presented in this guide provide a framework for researchers and clinicians to better navigate the complexities of NNRTI cross-resistance and inform the development of future antiretroviral agents.

References

Etravirine's Safety Profile: A Comparative Analysis Against Other HIV Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the safety profile of etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against other key classes of antiretroviral (ARV) drugs used in the treatment of HIV-1. The information is compiled from pivotal clinical trials and is intended to assist in research, clinical trial design, and drug development efforts.

Executive Summary

This compound, a second-generation NNRTI, offers a distinct safety and tolerability profile compared to older NNRTIs and other ARV classes. Notably, it has demonstrated a lower incidence of central nervous system (CNS) side effects compared to efavirenz. While rash is a common adverse event, it is generally mild to moderate and often resolves with continued treatment. This guide presents a quantitative comparison of adverse events across different ARV classes, details the methodologies of key clinical trials, and provides visual representations of experimental workflows.

Comparative Safety Analysis of this compound

The following tables summarize the incidence of key adverse events associated with this compound and other commonly prescribed HIV drugs, based on data from major clinical trials.

This compound vs. Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Adverse EventThis compound (DUET-1 & DUET-2, Week 96)[1]Efavirenz (SENSE, Week 48)[2][3]Rilpivirine (ECHO & THRIVE, Week 48)[4]Nevirapine[5]
Rash 21%Similar to control3%Common, risk of severe rash
Neuropsychiatric Events No significant difference vs. placebo21.5% (ongoing at Week 48)Dizziness: 8%, Abnormal dreams/nightmares: 8%-
Diarrhea ---Common
Nausea Common--Common
Headache Common--Common
Fatigue ---Common
Lipid Abnormalities Comparable to placeboGreater rises in lipids vs. This compoundLess frequent than efavirenz-
Discontinuation due to AE 2.2% (due to rash)8%3%-
This compound vs. Protease Inhibitors (PIs)
Adverse EventThis compound (DUET-1 & DUET-2, Week 96)[1]Darunavir/ritonavir (ARTEMIS, Week 192)[6]Atazanavir
Rash 21%-Can cause rash
Gastrointestinal Events Nausea, Diarrhea (less than LPV/r)Diarrhea (5.0% Grade 2-4)Nausea, vomiting, diarrhea
Lipid Abnormalities Comparable to placeboSmaller increases in total cholesterol and triglycerides than LPV/rHyperlipidemia
Hepatotoxicity Low and similar to placeboSimilar increases in AST/ALT to LPV/rJaundice, hyperbilirubinemia
Discontinuation due to AE 5.2%4.7%-
This compound vs. Integrase Strand Transfer Inhibitors (INSTIs)

| Adverse Event | this compound (DUET-1 & DUET-2, Week 96)[1] | Raltegravir (BENCHMRK, 5 years)[7] | Dolutegravir | Elvitegravir/cobicistat | |---|---|---|---| | Rash | 21% | - | Can cause rash | - | | Nausea | Common | Common | Common | Common | | Headache | Common | Common | Common | Common | | Diarrhea | Common | Common | Common | Common | | Neuropsychiatric Events | No significant difference vs. placebo | - | Insomnia, dizziness | - | | Creatine Kinase Elevation | - | Can occur | Can occur | - |

This compound vs. Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Note: this compound is typically used in combination with NRTIs. The adverse events listed for NRTIs are class-wide effects.

Adverse Event ClassAssociated NRTIs
Lactic Acidosis & Hepatic Steatosis Older NRTIs (e.g., stavudine, didanosine)
Lipodystrophy (Lipoatrophy) Stavudine, zidovudine
Renal Toxicity Tenofovir disoproxil fumarate
Bone Mineral Density Loss Tenofovir disoproxil fumarate
Hypersensitivity Reaction Abacavir

Experimental Protocols of Key Clinical Trials

The DUET-1 and DUET-2 Trials
  • Objective: To evaluate the efficacy and safety of this compound in treatment-experienced HIV-1-infected adults with NNRTI and protease inhibitor resistance[8][9].

  • Study Design: Two identical, randomized, double-blind, placebo-controlled, Phase III trials[9][10].

  • Patient Population: Treatment-experienced HIV-1-infected adults with plasma HIV-1 RNA >5,000 copies/mL, evidence of NNRTI and at least three primary PI resistance mutations[8].

  • Intervention: Patients were randomized to receive either this compound 200 mg twice daily or placebo, both in combination with a background regimen consisting of darunavir/ritonavir, investigator-selected NRTIs, and optional enfuvirtide[8].

  • Primary Endpoint: Proportion of patients with a confirmed viral load <50 copies/mL at week 24[8].

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and electrocardiograms throughout the 96-week study period[1].

The SENSE Trial
  • Objective: To compare the neuropsychiatric adverse event profiles of this compound versus efavirenz in treatment-naive HIV-1 infected patients[2][11].

  • Study Design: A Phase IIb, randomized, double-blind, placebo-controlled trial[12].

  • Patient Population: Treatment-naive HIV-1-infected patients with HIV RNA >5,000 copies/mL[2].

  • Intervention: Patients were randomized to receive either this compound 400 mg once daily or efavirenz 600 mg once daily, each in combination with two investigator-selected NRTIs[2].

  • Primary Endpoint: Proportion of patients experiencing at least one drug-related neuropsychiatric adverse event by week 12[11].

  • Safety Assessments: Evaluation of clinical adverse events and Grade 3/4 laboratory abnormalities at week 48[12].

Visualized Experimental Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the clinical assessment of this compound.

DUET_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization & Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Treatment-Experienced, NNRTI & PI Resistance) Inclusion Inclusion Criteria Met (HIV RNA >5000 copies/mL) Screening->Inclusion Randomization Randomization Inclusion->Randomization ArmA This compound 200mg BID + Background Regimen Randomization->ArmA ArmB Placebo + Background Regimen Randomization->ArmB Week24 Week 24 Assessment (Primary Endpoint: Viral Load <50 copies/mL) ArmA->Week24 Safety Ongoing Safety Monitoring (Adverse Events, Labs) ArmA->Safety ArmB->Week24 ArmB->Safety Week96 Week 96 Assessment (Long-term Safety & Efficacy) Week24->Week96

DUET Trials Experimental Workflow

SENSE_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Randomized Treatment cluster_assessment Endpoint Assessment Screening Patient Screening (Treatment-Naive) Inclusion Inclusion Criteria Met (HIV RNA >5000 copies/mL) Screening->Inclusion Randomization Randomization Inclusion->Randomization ArmA This compound 400mg QD + 2 NRTIs Randomization->ArmA ArmB Efavirenz 600mg QD + 2 NRTIs Randomization->ArmB Week12 Week 12 Assessment (Primary Endpoint: Neuropsychiatric AEs) ArmA->Week12 ArmB->Week12 Week48 Week 48 Assessment (Secondary Endpoint: Viral Suppression & Safety) Week12->Week48 HIV_Drug_Class_Comparison cluster_NNRTI NNRTIs cluster_PI Protease Inhibitors cluster_INSTI Integrase Inhibitors This compound This compound Efavirenz Efavirenz This compound->Efavirenz vs. CNS AEs Rilpivirine Rilpivirine This compound->Rilpivirine vs. Rash Darunavir Darunavir/r This compound->Darunavir vs. GI AEs Raltegravir Raltegravir This compound->Raltegravir vs. Nausea Nevirapine Nevirapine Atazanavir Atazanavir Dolutegravir Dolutegravir

References

A Head-to-Head Battle in the Lab: Etravirine versus Efavirenz in Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, etravirine and efavirenz have been pivotal. While efavirenz, a first-generation NNRTI, has long been a cornerstone of antiretroviral therapy, the second-generation this compound emerged as a critical option for treatment-experienced patients, particularly those with resistance to earlier NNRTIs.[1][2][3] This guide provides an in-vitro comparison of their antiviral potency, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antiviral Potency

The following tables summarize the in-vitro antiviral activity of this compound and efavirenz against wild-type and NNRTI-resistant strains of HIV-1. These values, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and enzyme inhibition constant (Ki), are critical indicators of a drug's potency.

Table 1: Antiviral Potency against Wild-Type HIV-1

Antiviral AgentParameterValueCell Line
This compound EC500.9 - 5.5 nmol/L (0.4 - 2.4 ng/mL)[1]Acutely infected T-cell lines
Efavirenz Ki2.93 nM[4]Reverse Transcriptase Enzyme Assay
IC951.5 nM[4]Cell Culture
EC500.004 µM (4 nM)[4]MT-4 cells
IC500.51 ng/mL[5]Not Specified

Table 2: Antiviral Potency against NNRTI-Resistant HIV-1 Strains

Antiviral AgentHIV-1 Mutant StrainFold Change in IC50/EC50 (Compared to Wild-Type)
This compound Strains resistant to efavirenz and nevirapineRetains significant activity[2][6]
K103NNot significantly affected[2]
Y181CReduced susceptibility
Efavirenz K103NHigh-level resistance
Y181CHigh-level resistance

Experimental Protocols

The determination of antiviral potency in vitro relies on standardized cellular and biochemical assays. Below are detailed methodologies for two common experimental approaches.

TZM-bl Luciferase Reporter Gene Assay for IC50 Determination

This assay is widely used to measure the ability of an antiretroviral drug to inhibit HIV-1 infection in a cell-based system.

Objective: To determine the concentration of the drug that inhibits 50% of viral replication (IC50).

Materials:

  • TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)[7]

  • HIV-1 virus stock (e.g., laboratory-adapted strains or clinical isolates)

  • This compound and Efavirenz stock solutions

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

  • DEAE-Dextran[7]

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight to allow for cell adherence.[8]

  • Drug Dilution: A serial dilution of this compound and efavirenz is prepared in cell culture medium.

  • Virus Preparation: HIV-1 virus stock is diluted to a predetermined titer that yields a high level of luciferase expression.

  • Neutralization Reaction: The diluted virus is mixed with the serially diluted drugs and incubated for 1 hour at 37°C.

  • Infection: The drug-virus mixture is then added to the TZM-bl cells. DEAE-Dextran is added to enhance viral infectivity.[7]

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.[8]

  • Lysis and Luciferase Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[7]

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug). The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a drug and to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the 50% cytotoxic concentration (CC50) of the drug.

Materials:

  • Adherent cell line (e.g., MT-4 cells)

  • This compound and Efavirenz stock solutions

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and incubated overnight.

  • Drug Treatment: Serial dilutions of the drugs are added to the wells, and the plates are incubated for a period that corresponds to the antiviral assay (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4-6 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[9]

  • Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the in-vitro antiviral potency of this compound and Efavirenz.

Antiviral_Potency_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Prepare and Seed Target Cells (e.g., TZM-bl) infect Infect Target Cells with Drug-Virus Mixture prep_cells->infect prep_drugs Prepare Serial Dilutions of this compound & Efavirenz mix Mix Drugs with Virus (Neutralization) prep_drugs->mix prep_virus Prepare HIV-1 Virus Stock prep_virus->mix mix->infect incubate Incubate for 48 hours infect->incubate readout Measure Viral Replication (e.g., Luciferase Assay) incubate->readout analysis Calculate % Inhibition and Determine IC50 readout->analysis

Caption: Workflow for determining the IC50 of antiviral drugs.

NNRTI_Mechanism_of_Action cluster_hiv_rt HIV-1 Reverse Transcriptase active_site Active Site viral_dna Viral DNA Synthesis active_site->viral_dna Catalyzes allosteric_site Allosteric Binding Pocket allosteric_site->active_site Conformational Change inhibition Inhibition nnrti This compound or Efavirenz (NNRTI) nnrti->allosteric_site Binds to dntps dNTPs (Building Blocks for DNA) dntps->active_site Binds to viral_rna Viral RNA Template viral_rna->active_site Binds to inhibition->active_site

References

Validating the Clinical Relevance of Etravirine Resistance Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Etravirine's performance against HIV-1 strains with non-nucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to aid in research and drug development.

Executive Summary

This compound is a second-generation NNRTI designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs like nevirapine and efavirenz.[1][2] Its efficacy is attributed to its molecular flexibility, allowing it to bind to the reverse transcriptase enzyme in multiple conformations, even in the presence of mutations.[3] However, the accumulation of specific resistance-associated mutations (RAMs) can reduce its effectiveness. Validating the clinical relevance of these mutations is crucial for guiding treatment decisions and developing next-generation antiretrovirals. This guide synthesizes data from key clinical trials and laboratory studies to provide a clear comparison of this compound's performance in the context of NNRTI resistance.

Comparative Performance of this compound

The clinical utility of this compound is most evident in treatment-experienced patients with documented NNRTI resistance. The DUET-1 and DUET-2 clinical trials demonstrated that this compound, in combination with an optimized background regimen, resulted in significantly better virologic suppression compared to placebo.[4][5][6]

Virologic Response in the DUET Trials

The following table summarizes the virologic response to this compound in the pooled analysis of the DUET-1 and DUET-2 trials.

Outcome (Week 48)This compound Arm (n=599)Placebo Arm (n=604)p-value
Viral Load <50 copies/mL 61%40%<0.0001
Mean CD4 Cell Count Increase 98 cells/µl73 cells/µl0.0006

Data from pooled analysis of DUET-1 and DUET-2 clinical trials.[4]

Understanding this compound Resistance

Resistance to this compound is complex and typically requires the accumulation of multiple RAMs. Unlike first-generation NNRTIs, a single mutation is often insufficient to cause high-level resistance.[7]

Key this compound Resistance-Associated Mutations (RAMs)

Several mutations in the HIV-1 reverse transcriptase enzyme have been associated with reduced susceptibility to this compound. The prevalence and impact of these mutations have been extensively studied.

MutationPrevalence in NNRTI-Experienced PatientsImpact on this compound Susceptibility
Y181C 17.5% - 36.9%High
G190A 15.3% - 27%Moderate
L100I 9.1%High
K101E 10.1%Moderate
V90I 6.9%Low
A98G 5.9%Low
V106I 2.6%Moderate
V179D/F <2%High
Y181I/V <4%High
G190S <4%High
K101P 2.0%High
M230L <1%High

Prevalence data compiled from multiple studies.[7][8][9][10]

Genotypic and Phenotypic Resistance Interpretation

To predict the clinical efficacy of this compound, several scoring systems have been developed based on the presence of specific RAMs. These systems assign weights to different mutations to generate a score that correlates with virologic response.

This scoring system, developed from the DUET trial data, assigns weights to 17 RAMs.[10][11] A higher cumulative score indicates a greater likelihood of reduced virologic response.[11]

Weighted ScoreVirologic Response Rate (<50 copies/mL)
0 - 274%
2.5 - 3.552%
≥ 438%

Response rates based on the DUET trials.[12][13]

The Monogram Weighted Score includes 30 RAMs and was developed by correlating genotype with phenotypic susceptibility.[10][14][15] A score of ≥4 is indicative of reduced susceptibility.[14][16]

MutationWeight
L100I, K101P, Y181C, Y181I/V5
E138A/G, V179E, G190Q, M230L, K238N3
K101E, V106A/I, E138K, V179L, Y188L, G190S2
V90I, A98G, K101H, V106M, E138Q, V179D/F/I/M/T, Y181F, V189I, G190A/E/T, H221Y, P225H, K238T1

Mutation weights as defined by the Monogram algorithm.[16]

Phenotypic Clinical Cutoffs

Phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (EC50) in a laboratory setting. The fold change (FC) in EC50 compared to a wild-type virus is used to determine susceptibility. Clinical cutoffs (CCOs) have been established to correlate these FC values with clinical response.

AssayLower Clinical Cutoff (LCO)Upper Clinical Cutoff (UCO) / Intermediate
Antivirogram (Virco) 3.013.0
PhenoSense (Monogram) 2.9>10 (defined as fully resistant)

Data from analyses of the DUET trials.[17][18]

Experimental Protocols

Accurate validation of this compound resistance requires robust and standardized experimental protocols. Below are outlines of the key methodologies used in genotypic and phenotypic testing.

Genotypic Resistance Testing

Genotypic assays identify resistance-associated mutations in the HIV-1 reverse transcriptase gene.

1. RNA Extraction: Viral RNA is extracted from patient plasma samples. 2. Reverse Transcription and PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA), and the pol gene (encoding reverse transcriptase) is amplified using polymerase chain reaction (PCR). 3. DNA Sequencing: The amplified DNA is sequenced to identify mutations. 4. Data Analysis: The sequence data is compared to a wild-type reference sequence to identify RAMs. The identified mutations are then used in scoring algorithms (e.g., Tibotec or Monogram weighted scores) to predict drug susceptibility.

Phenotypic Resistance Testing (e.g., Antivirogram, PhenoSense)

Phenotypic assays measure the ability of a patient's virus to replicate in the presence of varying concentrations of an antiretroviral drug.

1. Recombinant Virus Construction: The patient's reverse transcriptase gene is inserted into a standardized viral vector that lacks its own reverse transcriptase gene. 2. Cell Culture: The resulting recombinant viruses are used to infect susceptible cells in culture. 3. Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of this compound. 4. Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured (e.g., by quantifying a reporter gene product). 5. Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. 6. Fold Change (FC) Determination: The EC50 of the patient's virus is compared to the EC50 of a wild-type reference virus to determine the fold change in susceptibility.

Visualizing Molecular Interactions and Workflows

Mechanism of NNRTI Action and Resistance

The following diagram illustrates the mechanism of action of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and how resistance mutations can interfere with their binding.

G cluster_RT HIV-1 Reverse Transcriptase (RT) RT_active_site Active Site DNA Synthesis DNA Synthesis RT_active_site->DNA Synthesis Catalyzes NNRTI_pocket NNRTI Binding Pocket NNRTI_pocket->RT_active_site Allosteric Inhibition dNTP dNTPs dNTP->RT_active_site Binds This compound This compound (NNRTI) This compound->NNRTI_pocket Binds RAMs Resistance Mutations (e.g., Y181C) RAMs->NNRTI_pocket Alters Pocket Shape

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for Validating this compound Resistance

This diagram outlines the typical workflow for assessing this compound resistance from a patient sample.

G start Patient Plasma Sample viral_rna Viral RNA Extraction start->viral_rna genotypic Genotypic Analysis (Sequencing) viral_rna->genotypic phenotypic Phenotypic Analysis (Cell Culture Assay) viral_rna->phenotypic gen_report Genotypic Report (RAMs, Weighted Score) genotypic->gen_report phen_report Phenotypic Report (Fold Change in EC50) phenotypic->phen_report clinical_decision Clinical Decision gen_report->clinical_decision phen_report->clinical_decision

Caption: Workflow for genotypic and phenotypic resistance testing.

Conclusion

The validation of this compound resistance mutations is a multifaceted process that relies on a combination of genotypic and phenotypic data, largely derived from extensive clinical trials. The information presented in this guide highlights the importance of considering the number and type of RAMs when predicting this compound's efficacy. The weighted scoring systems provide valuable tools for interpreting complex resistance patterns. For researchers and drug development professionals, a thorough understanding of these validation methods and the clinical data that supports them is essential for the continued development of effective antiretroviral therapies that can overcome the challenge of drug resistance.

References

Comparative Pharmacogenomics of Etravirine Response: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacogenomic factors influencing the response to the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Supported by experimental data, this document delves into the genetic variations affecting its metabolism and the development of viral resistance.

This compound is a second-generation NNRTI used in the treatment of HIV-1 infection, particularly in treatment-experienced patients.[1] Its efficacy and safety are influenced by both host genetic factors, primarily related to drug metabolism, and viral genetics, which can lead to drug resistance. Understanding these pharmacogenomic markers is crucial for optimizing therapeutic strategies and developing novel antiretroviral agents.

Data Presentation

Host Pharmacogenomics: Impact of CYP450 Polymorphisms on this compound Pharmacokinetics

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, namely CYP3A4, CYP2C9, and CYP2C19.[2][3] Genetic variations in these enzymes can significantly alter this compound plasma concentrations, potentially impacting both its efficacy and toxicity profile. The most well-studied polymorphism is in the CYP2C19 gene.

Genetic VariantPhenotypeEffect on this compound MetabolismImpact on this compound ClearanceReference
CYP2C191/1Normal Metabolizer (NM)Normal metabolismBaseline[4][5]
CYP2C191/2Intermediate Metabolizer (IM)Reduced metabolism23% lower clearance for carriers of the 2 allele[6][7]
CYP2C192/*2Poor Metabolizer (PM)Significantly reduced metabolismLeads to higher plasma concentrations[4][8]

Table 1: Influence of CYP2C19 Genotype on this compound Metabolism and Clearance.

The CYP2C192 loss-of-function allele is more prevalent in Asian populations (around 29-35%) compared to Caucasians (around 15%) and individuals of African descent (around 17%), highlighting the importance of considering ethnicity in pharmacogenomic studies of this compound.

Viral Pharmacogenomics: HIV-1 Reverse Transcriptase Mutations and this compound Resistance

The primary target of this compound is the HIV-1 reverse transcriptase (RT) enzyme. Mutations in the gene encoding this enzyme can reduce the binding affinity of this compound, leading to drug resistance. Unlike first-generation NNRTIs, this compound has a higher genetic barrier to resistance, often requiring the accumulation of multiple mutations.[1]

MutationFold Change in EC50Level of ResistanceReference
Y181C>10High[9][10]
Y181I>10High[9][10]
L100I + K103N~10Intermediate to High[9]
G190AVariableContributes to resistance in combination with other mutations[9][10]
K101EVariableContributes to resistance in combination with other mutations[9]
V179DVariableContributes to resistance in combination with other mutations[9]
V90IVariableContributes to resistance in combination with other mutations[9]

Table 2: Key HIV-1 Reverse Transcriptase Mutations Associated with this compound Resistance and their Impact on Drug Susceptibility. The fold change in the 50% effective concentration (EC50) indicates the decrease in susceptibility of the mutant virus compared to the wild-type virus.

Experimental Protocols

Genotyping of CYP2C19 Polymorphisms

A common method for identifying CYP2C19 genetic variants is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Protocol: PCR-RFLP for CYP2C192 (c.681G>A) Detection

  • DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit.

  • PCR Amplification: The region of the CYP2C19 gene containing the polymorphic site is amplified using specific primers.

    • Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'

    • Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'

  • Restriction Enzyme Digestion: The PCR product is then incubated with a restriction enzyme that specifically recognizes and cuts the DNA at the polymorphic site. For the CYP2C192 variant, the enzyme SmaI is often used. The G allele creates a recognition site for SmaI, while the A allele abolishes it.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

    • Wild-type (G/G): The PCR product is cut, resulting in smaller DNA fragments.

    • Heterozygous (G/A): Both uncut and cut fragments are observed.

    • Homozygous mutant (A/A): The PCR product remains uncut.

  • Visualization: The DNA fragments are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

Phenotyping of HIV-1 Drug Resistance

The phenotypic susceptibility of HIV-1 to this compound is determined using a recombinant virus assay.[11]

Protocol: Recombinant Virus Assay for this compound Susceptibility

  • Viral RNA Extraction and RT-PCR: HIV-1 RNA is extracted from patient plasma. The reverse transcriptase (RT) coding region of the viral genome is then amplified using reverse transcription PCR (RT-PCR).

  • Cloning of Patient-Derived RT: The amplified RT gene is cloned into a laboratory-adapted HIV-1 vector that lacks its own RT gene. This creates a panel of recombinant viruses containing the patient's viral RT.

  • Viral Stock Production: The recombinant viral vectors are transfected into a suitable cell line (e.g., HEK293T) to produce viral stocks.

  • Drug Susceptibility Assay:

    • Target cells (e.g., TZM-bl cells, which express HIV receptors and contain a luciferase reporter gene) are seeded in 96-well plates.

    • The cells are infected with the recombinant virus stocks in the presence of serial dilutions of this compound.

    • A control infection with a wild-type laboratory strain of HIV-1 is performed in parallel.

  • Quantification of Viral Replication: After a set incubation period (e.g., 48 hours), viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the patient-derived and wild-type viruses. The fold change in EC50 is determined by dividing the EC50 of the patient's virus by the EC50 of the wild-type virus.

Mandatory Visualization

Etravirine_Metabolism_Pathway This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI Metabolites Hydroxylated Metabolites PhaseI->Metabolites CYP3A4, CYP2C9, CYP2C19 PhaseII Phase II Metabolism (Glucuronidation) Metabolites->PhaseII Excretion Excretion PhaseII->Excretion UGT Enzymes

This compound Metabolic Pathway

Experimental_Workflow cluster_genotyping Host Genotyping cluster_phenotyping Viral Phenotyping g_start Patient Blood Sample g_dna DNA Extraction g_start->g_dna g_pcr PCR Amplification of CYP2C19 g_dna->g_pcr g_rflp RFLP Analysis g_pcr->g_rflp g_result CYP2C19 Genotype g_rflp->g_result p_start Patient Plasma Sample p_rna Viral RNA Extraction p_start->p_rna p_rtpcr RT-PCR of Reverse Transcriptase Gene p_rna->p_rtpcr p_clone Cloning into Viral Vector p_rtpcr->p_clone p_infect Cell Infection & Drug Treatment p_clone->p_infect p_assay Luciferase Assay p_infect->p_assay p_result Fold Change in EC50 p_assay->p_result

Pharmacogenomic Experimental Workflow

References

Etravirine Regimens Prove Cost-Effective in Treatment-Experienced HIV Patients

Author: BenchChem Technical Support Team. Date: November 2025

Recent analyses of Etravirine-based antiretroviral therapies have demonstrated their economic viability in the management of treatment-experienced individuals with HIV-1 infection. Studies indicate that incorporating this compound into treatment regimens offers a cost-effective solution when compared to alternative therapeutic strategies, leading to improved patient outcomes without imposing an excessive financial burden on healthcare systems.

This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been evaluated in various international settings, with consistent findings supporting its favorable cost-effectiveness profile. These assessments are crucial for researchers, scientists, and drug development professionals in understanding the economic landscape of HIV treatment and informing future therapeutic guidelines and research directions.

Comparative Cost-Effectiveness Data

The economic value of this compound-based regimens has been quantified in several key studies. The data, summarized below, highlights the incremental cost-effectiveness ratios (ICERs) and quality-adjusted life years (QALYs) gained when this compound is added to a treatment regimen.

Study (Country)Comparator RegimenIncremental Cost per QALY GainedKey Findings
Mauskopf et al. (Canada)[1][2]Optimized standard of care including darunavir/ritonavirC$49,120Adding this compound is a cost-effective option for treatment-experienced adults.[1] The lifetime incremental cost per QALY gained was found to be $49,120.[1][3]
Freedberg et al. (USA)[4][5]Conventional antiretroviral therapyUS$75,556The use of newer antiretroviral drugs, including this compound, in treatment-experienced patients with advanced HIV disease can be cost-effective.[4][5]
C-E analysis (Sweden)[6]Standard highly active antiretroviral treatment (HAART)SEK 362,583The addition of this compound to a standard multi-drug regimen is suggested to be cost-effective in pretreated HIV patients with NNRTI and PI resistance.[6]

Methodological Approaches to Cost-Effectiveness Analysis

The cited studies employed robust economic modeling to ascertain the long-term value of this compound-based therapies. A common methodological framework involves the use of a Markov model to simulate the progression of HIV disease over a patient's lifetime.

Experimental Protocol: Markov Model for HIV Treatment Cost-Effectiveness

  • Model Structure: A state-transition Markov model is developed to simulate the course of HIV-1 infection in a hypothetical cohort of treatment-experienced adult patients.[1][6] The model typically consists of multiple health states defined by CD4 cell count ranges (e.g., >500, 351-500, 201-350, 101-200, 51-100, and 0-50 cells/mm³) and an absorbing 'death' state.[1][6]

  • Patient Cohort: The model simulates a cohort of treatment-experienced adults with HIV-1 infection, often with evidence of resistance to certain classes of antiretroviral drugs.[1][6]

  • Treatment Strategies: The model compares at least two treatment strategies: an this compound-based regimen and a relevant comparator regimen (e.g., optimized standard of care or conventional therapy).[1][4][6]

  • Transition Probabilities: The likelihood of a patient moving from one health state to another (e.g., improvement or decline in CD4 count) is determined by transition probabilities. These are derived from clinical trial data, such as the DUET trials for this compound.[1][6]

  • Cost and Utility Inputs:

    • Costs: Direct medical costs are incorporated into the model. These include the costs of antiretroviral drugs, medical care associated with different health states (hospitalizations, physician visits), and management of adverse events.[1][4] Costs are typically sourced from national databases and published literature and are expressed in local currency for a specific year.[1]

    • Utilities: Health state utility values, which represent the quality of life associated with each CD4-defined health state, are obtained from published literature. These values are used to calculate Quality-Adjusted Life Years (QALYs).[1][6]

  • Time Horizon and Discounting: The analysis is conducted over a lifetime horizon to capture the long-term costs and health outcomes. Both costs and QALYs are typically discounted at a standard annual rate (e.g., 3% or 5%) to reflect their present value.[1][6]

  • Cost-Effectiveness Calculation: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in total costs between the two treatment strategies divided by the difference in total QALYs gained.

  • Sensitivity Analyses: To account for uncertainty in the model parameters, one-way and probabilistic sensitivity analyses are performed. This involves varying key parameters (e.g., drug costs, utility values, transition probabilities) to assess the robustness of the base-case results.[1][6]

CostEffectivenessWorkflow cluster_inputs Model Inputs cluster_model Economic Model cluster_analysis Analysis cluster_outputs Model Outputs ClinicalData Clinical Trial Data (e.g., DUET trials) MarkovModel State-Transition Markov Model ClinicalData->MarkovModel EconomicData Economic Data (Drug Costs, Healthcare Utilization) EconomicData->MarkovModel UtilityData Quality of Life Data (Health State Utilities) UtilityData->MarkovModel CE_Analysis Cost-Effectiveness Analysis (Calculation of ICER) MarkovModel->CE_Analysis SensitivityAnalysis Sensitivity Analyses (One-way, Probabilistic) CE_Analysis->SensitivityAnalysis Results Incremental Cost per QALY Gained SensitivityAnalysis->Results Conclusion Policy & Treatment Recommendations Results->Conclusion

Caption: Workflow of a cost-effectiveness analysis for HIV therapies.

The consistent findings across multiple studies underscore the value of this compound as a component of treatment regimens for experienced HIV patients. These economic evaluations, grounded in robust methodological frameworks, provide essential data for healthcare decision-making, ensuring that treatment strategies are not only clinically effective but also economically sustainable.

References

Safety Operating Guide

Proper Disposal of Etravirine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of etravirine is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with regulatory guidelines.

Prudent Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensure that appropriate personal protective equipment is used to minimize exposure risks. Based on safety data sheets (SDS), this compound is harmful if swallowed and has been noted for its potential to cause skin reactions.

Recommended PPE:

  • Gloves: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Waste Classification: A Critical Step

Proper disposal hinges on the correct classification of this compound waste. While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its environmental and health hazards warrant a conservative approach. One of its safety data sheets classifies it as UN3077, an environmentally hazardous substance, due to its high toxicity to aquatic life.

Key Considerations for Classification:

  • RCRA Status: this compound is not found on the EPA's P or U lists of hazardous wastes. However, a waste determination should still be conducted to see if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

  • Aquatic Toxicity: The high aquatic toxicity of this compound is a significant concern. Improper disposal can lead to environmental contamination.

  • Institutional Guidance: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures. Always consult with them for guidance specific to your location and facilities.

Due to its environmental hazards, it is recommended to manage this compound waste as, at a minimum, a non-RCRA hazardous pharmaceutical waste, which requires incineration.

Step-by-Step Disposal Procedures

The following procedures outline a safe and compliant method for disposing of this compound waste in a laboratory setting.

Step 1: Segregation of Waste

Proper segregation is the foundation of safe disposal.

  • Solid this compound Waste: This includes expired or unused tablets, contaminated lab supplies (e.g., weigh boats, contaminated gloves, and wipes).

  • Liquid this compound Waste: This includes solutions containing this compound.

  • Sharps: Any needles or other sharps contaminated with this compound.

Step 2: Containerization and Labeling

  • Solid Waste:

    • Place solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmentally Hazardous").

  • Liquid Waste:

    • Collect liquid waste in a compatible, sealed, and leak-proof container.

    • The container should be clearly labeled as "Hazardous Waste" with the name "this compound" and its concentration.

  • Sharps:

    • Dispose of all sharps contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof.

Step 3: Storage

  • Store waste containers in a designated, secure area away from general lab traffic.

  • Ensure the storage area is well-ventilated.

Step 4: Final Disposal

  • Incineration: The recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility. This method destroys the active pharmaceutical ingredient, preventing its release into the environment.

  • Never do the following:

    • Do not dispose of this compound waste down the drain. This can lead to contamination of waterways.

    • Do not dispose of this compound waste in the regular trash. This can lead to environmental contamination and potential exposure to others.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure it is transported and disposed of in compliance with all federal, state, and local regulations.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data related to this compound.

ParameterValueReference
UN Number 3077Safety Data Sheet
Hazard Class 9 (Miscellaneous hazardous materials)Safety Data Sheet
Aquatic Toxicity Very toxic to aquatic lifeSafety Data Sheet

Experimental Protocol: Decontamination of Lab Surfaces

In the event of a spill or for routine cleaning of surfaces where this compound has been handled, the following protocol should be followed:

  • Don appropriate PPE: Chemical-resistant gloves, safety glasses, and a lab coat are mandatory.

  • Contain the spill: If a spill occurs, cover it with an absorbent material.

  • Decontamination solution: Prepare a solution of a suitable laboratory detergent.

  • Cleaning procedure:

    • Carefully wipe the contaminated area with the detergent solution.

    • Follow with a rinse of 70% ethanol.

    • Finally, wipe the area with distilled water.

  • Waste disposal: All materials used for cleaning (e.g., wipes, absorbent pads) should be disposed of as solid this compound waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

EtravirineDisposal cluster_prep Preparation cluster_classification Classification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A This compound Waste Generation (Solid or Liquid) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Consult EHS & SDS: Is it RCRA Hazardous? B->C D Segregate as RCRA Hazardous Waste C->D Yes E Segregate as Non-RCRA (Precautionary Hazardous) Waste C->E No/Uncertain F Use Designated, Labeled, Leak-Proof Containers D->F E->F G Store in Secure, Designated Area F->G H Contact EHS for Pickup G->H J Prohibited: - Drain Disposal - Regular Trash G->J I Incineration at Permitted Facility H->I

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

Safeguarding Your Research: A Comprehensive Guide to Handling Etravirine

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, personal protection, and disposal of Etravirine are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for the protection of researchers, scientists, and drug development professionals.

This compound, an antiretroviral medication, is classified as harmful if swallowed and can cause serious eye irritation.[1][2] It is also recognized as being highly toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous operational and disposal plans are necessary to mitigate risks.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive approach to personal protective equipment is essential when working with this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommendationRationale
Ventilation A local and/or general exhaust system is recommended.[3]To minimize airborne contaminants.[3]
Respiratory Protection Respiratory protection is recommended as a precaution.[3]To minimize exposure to dust or aerosols.[3][4]
Hand Protection Protective gloves should be worn when handling the unpackaged product.[3] The glove material must be impermeable and resistant to the product.[1]To prevent skin contact.[1][3]
Eye Protection Utilize safety eyewear that complies with an approved standard.[3]To protect against splashes, mists, or dust that can cause serious eye irritation.[1][3]
Body Protection Wear clean, body-covering protective clothing suitable for the task.[3]To prevent skin exposure.[3]

It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use.[1]

Procedural Guidance for Safe Handling and Disposal

Handling Protocol:

  • Preparation: Obtain and read all safety precautions before handling.[3] Ensure a local and/or general exhaust system is operational.[3]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above, including gloves, body-covering clothing, and safety eyewear.[3]

  • Handling: Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1] Prevent prolonged or repeated exposure.[1] Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling: Wash hands thoroughly after handling, before breaks, and at the end of work.[1][2] Immediately remove all soiled and contaminated clothing.[1]

Disposal Plan:

Disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental control regulations.

  • Unused or Expired this compound:

    • Preferred Method: Utilize a drug take-back program if available.[5]

    • Alternative Method (if no take-back program is available):

      • Do not flush down the toilet unless it is on the FDA flush list.[5]

      • Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush the tablets.[5]

      • Place the mixture in a sealed plastic bag.[5]

      • Dispose of the sealed bag in the household trash.[5]

  • Empty Containers:

    • Scratch out all personal information from the prescription label on the empty packaging.[5]

    • Dispose of the empty container in the trash.

  • Spill Cleanup:

    • Small Spills: Utilize appropriate personal protective equipment.[3] Gather the spilled material and place it in a glass or plastic container for disposal.[3]

    • Large Spills: Contain the spill with available absorbents.[3] Prevent entry into water systems, surface waters, or groundwater.[3] Do not attempt cleanup without appropriate protective equipment.[3]

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present and easy to do. Continue rinsing and obtain medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water.[3]

  • Inhalation: Move the person to fresh air. Seek medical advice immediately.[3]

  • Ingestion: Seek medical advice immediately.[3]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Etravirine_Handling_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal ReadSDS Read Safety Data Sheet (SDS) AssessRisks Assess Risks for Specific Procedure ReadSDS->AssessRisks PrepWorkArea Prepare Work Area (Ventilation) AssessRisks->PrepWorkArea DonGloves Don Protective Gloves PrepWorkArea->DonGloves DonGown Don Body-Covering Gown DonGloves->DonGown DonEyewear Don Safety Eyewear DonGown->DonEyewear DonRespiratory Don Respiratory Protection (if needed) DonEyewear->DonRespiratory Handlethis compound Handle this compound DonRespiratory->Handlethis compound Decontaminate Decontaminate Work Surface Handlethis compound->Decontaminate SegregateWaste Segregate Waste Handlethis compound->SegregateWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose According to Regulations SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。